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  • Product: Methyl N-Boc-thiazolidine-2-carboxylate
  • CAS: 885269-51-2

Core Science & Biosynthesis

Foundational

Chemical properties of Methyl N-Boc-thiazolidine-2-carboxylate

Executive Summary & Structural Definition Methyl N-Boc-thiazolidine-2-carboxylate is a specialized heterocyclic building block used primarily in peptidomimetic drug design and asymmetric synthesis. It serves as a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

Methyl N-Boc-thiazolidine-2-carboxylate is a specialized heterocyclic building block used primarily in peptidomimetic drug design and asymmetric synthesis. It serves as a structural isostere of proline, specifically referred to as


-thiaproline .[1]

Crucial Structural Distinction: Researchers often confuse this compound with Thiazolidine-4-carboxylate (Thioproline). The distinction is vital for reactivity:

  • 4-Carboxylate (Thioproline): Derived from Cysteine + Formaldehyde.[2][3] Carboxyl group at C4.

  • 2-Carboxylate (Target): Derived from Cysteamine + Glyoxylate .[1][2][4][5][6][7] Carboxyl group at C2 (the anomeric position between S and N).

This C2 substitution pattern imparts unique electronic properties, making the C2 proton significantly more acidic and allowing for specific lithiation-substitution chemistry that is impossible with the 4-isomer.

FeatureMethyl N-Boc-thiazolidine-2-carboxylateMethyl N-Boc-thiazolidine-4-carboxylate
Precursors Cysteamine + Methyl GlyoxylateCysteine + Formaldehyde
Chirality Racemic (unless resolved) or induced via chiral auxChiral (from L-Cysteine)
C2 Reactivity High (Anomeric center, acidic proton)Low (Methylene bridge)
Primary Use Chiral Formyl Anion Equivalent,

-lactams
Antioxidant, Proline replacement

Physicochemical Profile

PropertySpecification
Molecular Formula

Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
Stability Stable at

. Sensitive to strong acids (Boc removal) and strong bases (Ester hydrolysis).
NMR Signature

NMR:
Distinct singlet (or split due to rotamers) for H-2 at

5.5–6.0 ppm.

Synthetic Methodology

The synthesis of Methyl N-Boc-thiazolidine-2-carboxylate does not follow the standard cysteine condensation route. It requires the condensation of cysteamine with a glyoxylate derivative.[1][5][6]

Protocol: Two-Step Synthesis from Cysteamine

Reagents:

  • Cysteamine hydrochloride (2-aminoethanethiol HCl)

  • Methyl Glyoxylate (as hemiacetal or generated in situ)

  • Triethylamine (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Solvent: Methanol (Step 1), Dichloromethane (Step 2)

Step-by-Step Workflow:

  • Condensation (Ring Formation):

    • Dissolve Cysteamine HCl (1.0 eq) in dry Methanol under

      
      .
      
    • Add

      
       (1.0 eq) to liberate the free amine.
      
    • Add Methyl Glyoxylate (1.1 eq) dropwise at

      
      .
      
    • Stir at room temperature for 4–6 hours. The reaction forms the thiazolidine ring via hemiaminal/thiohemiaminal formation followed by dehydration.

    • Checkpoint: TLC should show consumption of cysteamine (ninhydrin positive).

    • Concentrate in vacuo to yield the crude amine intermediate (Methyl thiazolidine-2-carboxylate).

  • N-Protection (Boc Installation):

    • Redissolve the crude intermediate in DCM.

    • Add

      
       (1.2 eq) and 
      
      
      
      (1.1 eq).
    • Stir for 12 hours at room temperature.

    • Workup: Wash with 5% citric acid (to remove unreacted amine), saturated

      
      , and brine. Dry over 
      
      
      
      .[8]
    • Purification: Flash column chromatography (Hexane/EtOAc).

Visual Synthesis & Reactivity Map

Synthesis_Reactivity Start Cysteamine (2-Aminoethanethiol) Inter Methyl thiazolidine- 2-carboxylate Start->Inter Condensation MeOH, RT Glyox Methyl Glyoxylate Glyox->Inter Target Methyl N-Boc-thiazolidine- 2-carboxylate Inter->Target Boc2O, Et3N DCM Lithiation C2-Lithio Species (Nucleophile) Target->Lithiation n-BuLi / -78°C (C2 Deprotonation) Sulfoxide Sulfoxide/Sulfone (Oxidation) Target->Sulfoxide mCPBA or H2O2 Deprotection Thiazolidine-2-carboxylic acid (Amino Acid) Target->Deprotection TFA or HCl (Boc Removal) Lithiation->Target Electrophile (E+) C2-Alkylation

Figure 1: Synthesis pathway from cysteamine and key divergent reactivity modes, highlighting the critical C2-lithiation pathway.

Advanced Chemical Properties & Reactivity[9]

The Anomeric Effect & C2 Acidity

The defining feature of this molecule is the C2 position . Unlike the 4-isomer, the C2 carbon is flanked by:

  • Nitrogen (Boc-protected)[9][10]

  • Sulfur[1][8][11]

  • Ester Carbonyl

This creates a unique electronic environment. The proton at C2 is sufficiently acidic (


 depending on conditions) to be removed by strong bases like 

-Butyllithium (

-BuLi) or LDA at low temperatures (

).

Application: This allows the molecule to act as a Chiral Formyl Anion Equivalent . Upon lithiation, the species can react with aldehydes or alkyl halides to create quaternary centers at C2, a transformation impossible with standard proline analogs.

Rotameric Behavior

Due to the N-Boc group, the molecule exists as a mixture of s-cis and s-trans rotamers in solution.

  • Observation: NMR spectra often show broadened or split peaks at room temperature.

  • Protocol: To obtain sharp NMR signals for characterization, run spectra at elevated temperatures (

    
     in DMSO-
    
    
    
    ) to induce rapid coalescence.
Oxidation Sensitivity

The sulfur atom is prone to oxidation.

  • Reagent:

    
    -CPBA (1.0 eq) yields the Sulfoxide (S-oxide).
    
  • Stereochemistry: Oxidation creates a new chiral center at Sulfur, leading to diastereomers (sulfoxide oxygen syn or anti to the C2-ester).

  • Utility: The sulfoxide can undergo Pummerer rearrangement conditions to functionalize the C5 position.

Experimental Validation: C2-Alkylation Protocol

This protocol validates the unique reactivity of the 2-carboxylate scaffold.

  • Setup: Flame-dry a 25 mL round-bottom flask; flush with Argon.

  • Dissolution: Add Methyl N-Boc-thiazolidine-2-carboxylate (1.0 mmol) and dry THF (5 mL). Cool to

    
     (Dry ice/Acetone bath).
    
  • Deprotonation: Add

    
    -BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.
    
    • Note: The solution may turn slight yellow, indicating anion formation. Stir for 30 mins.

  • Electrophile Addition: Add Methyl Iodide (1.2 mmol) dropwise.

  • Quench: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    . Quench with saturated
    
    
    .[8]
  • Result: Formation of Methyl 2-methyl-N-Boc-thiazolidine-2-carboxylate . This confirms the C2-acidity and structural integrity.

Applications in Drug Discovery[13][14]

  • Hepatitis C Protease Inhibitors: Thiazolidine scaffolds are frequently used to constrain the peptide backbone, locking the conformation to fit into viral protease active sites.

  • Penicillin Mimics: The thiazolidine ring is the core of the penicillin structure. Derivatives of the 2-carboxylate are used to synthesize novel

    
    -lactam antibiotics.
    
  • Proline Isosteres: Replacing Proline with Thiaproline (T2C or T4C) alters the cis/trans peptide bond ratio, which can modulate the potency and metabolic stability of peptide drugs.

References

  • Nakamura, S., et al. (2004).[10] "Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent."[10] Chemical Communications. Link

  • Goodman, M., et al. (1979). "Thiazolidine-2-carboxylic acid and its derivatives." Biochimica et Biophysica Acta. Link

  • Sigma-Aldrich. "Thiazolidine-2-carboxylic acid Product Sheet." Link

  • Włodek, L. (2002). "L-thiazolidine-4-carboxylic acid and its 2-substituted derivatives as a prodrugs of cysteine." Acta Biochimica Polonica. Link

  • Pattenden, G., et al. (1993). "Thiazolidine-based synthetic intermediates." Tetrahedron. Link

Sources

Exploratory

Molecular weight and formula of Methyl N-Boc-thiazolidine-2-carboxylate

Executive Summary Methyl N-Boc-thiazolidine-2-carboxylate is a specialized heterocyclic building block used in medicinal chemistry and peptide synthesis. Chemically, it is the -tert-butoxycarbonyl (Boc) protected methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-Boc-thiazolidine-2-carboxylate is a specialized heterocyclic building block used in medicinal chemistry and peptide synthesis. Chemically, it is the


-tert-butoxycarbonyl (Boc) protected methyl ester of thiazolidine-2-carboxylic acid. Unlike its more common isomer, thiazolidine-4-carboxylic acid (thioproline), which is derived from cysteine, the 2-carboxylate  isomer is typically synthesized from cysteamine  and glyoxylate .

This compound serves as a critical proline mimetic , introducing specific conformational constraints into peptide backbones due to the steric bulk of the sulfur atom and the N-Boc group. It also functions as a masked form of cysteamine, relevant in research regarding cystinosis and metabolic enzyme inhibition (e.g., D-amino acid oxidase).

Part 1: Chemical Identity & Properties[1]

The following data characterizes the target compound, distinguishing it from its structural isomers.

Physiochemical Constants
PropertyDataNotes
Systematic Name 3-(tert-butyl) 2-methyl thiazolidine-2,3-dicarboxylateIUPAC nomenclature basis
Common Name Methyl N-Boc-thiazolidine-2-carboxylate
Molecular Formula C₁₀H₁₇NO₄S
Molecular Weight 247.31 g/mol
Core CAS (HCl salt) 33305-08-7Refers to the deprotected methyl ester HCl salt
Physical State Viscous Oil or Low-Melting SolidDependent on purity and enantiomeric excess
Solubility Soluble in DCM, EtOAc, MeOH, DMSOHydrophobic Boc group dominates solubility
SMILES CC(C)(C)OC(=O)N1CCSC1C(=O)OC
Structural Analysis

The molecule features a five-membered saturated thiazolidine ring.

  • Position 1: Sulfur atom (Thioether).

  • Position 2: Chiral center bearing the methyl ester (-COOMe).

  • Position 3: Nitrogen atom protected by the Boc group.[1]

  • Position 4/5: Ethylene bridge derived from cysteamine.

Stereochemistry: The C2 position is a stereogenic center. Synthetic routes from achiral glyoxylate and cysteamine yield a racemate (


). Enantiopure forms require resolution or asymmetric synthesis.

Part 2: Synthesis & Production

The synthesis of Methyl N-Boc-thiazolidine-2-carboxylate differs fundamentally from thioproline derivatives. It relies on the condensation of cysteamine (2-aminoethanethiol) with a glyoxylic acid derivative, followed by protection.

Reaction Pathway[4][7][8]
  • Condensation: Cysteamine reacts with methyl glyoxylate (or glyoxylic acid followed by esterification) to close the thiazolidine ring.

  • Protection: The secondary amine at position 3 is protected using Di-tert-butyl dicarbonate (Boc₂O).

Workflow Diagram (DOT)

SynthesisWorkflow Start1 Cysteamine (2-Aminoethanethiol) Intermediate Methyl thiazolidine-2-carboxylate (Secondary Amine) Start1->Intermediate Cyclocondensation (-H2O) Start2 Methyl Glyoxylate Start2->Intermediate Product Methyl N-Boc-thiazolidine-2-carboxylate (Target) Intermediate->Product N-Protection Reagent Boc2O + Base (TEA/DIPEA) Reagent->Product

Figure 1: Synthetic workflow for the production of Methyl N-Boc-thiazolidine-2-carboxylate from cysteamine precursors.

Detailed Protocol
Step 1: Synthesis of Methyl Thiazolidine-2-carboxylate (Core)
  • Reagents: Cysteamine hydrochloride (1.0 eq), Methyl glyoxylate (1.0 eq), Triethylamine (1.0 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve cysteamine HCl in dry methanol under inert atmosphere (N₂).

    • Add triethylamine to liberate the free amine.

    • Add methyl glyoxylate dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the thiol (ring closure).

    • Concentrate in vacuo to obtain the crude thiazolidine core.

Step 2: N-Boc Protection
  • Reagents: Crude Methyl thiazolidine-2-carboxylate, Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), DIPEA (2.0 eq), DCM (Dichloromethane).

  • Procedure:

    • Resuspend the crude core in DCM.

    • Add DIPEA (Diisopropylethylamine) to ensure basic pH.

    • Add Boc₂O slowly at 0°C.

    • Stir overnight at room temperature.

    • Workup: Wash with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 3: Applications in Drug Discovery

Proline Mimetics & Conformational Constraint

The thiazolidine ring acts as a pseudoproline . The sulfur atom at position 1 introduces different steric and electronic properties compared to the methylene group in proline.

  • Ring Puckering: The C-S bond length (1.82 Å) vs C-C (1.54 Å) alters the ring pucker, affecting the

    
     and 
    
    
    
    torsion angles of the peptide backbone.
  • Cis/Trans Isomerization: The N-Boc group allows for cis/trans isomerization around the amide bond, a property often exploited to design turn structures in peptidomimetics.

Prodrug Scaffolds (Cysteamine Delivery)

Thiazolidine-2-carboxylates are hydrolytically unstable under specific acidic conditions or enzymatic action, releasing cysteamine and glyoxylate .

  • Mechanism: The ring opens to release the free thiol and aldehyde/acid.

  • Therapeutic Relevance: Cysteamine is used to treat Cystinosis (lysosomal storage disease).[2] The thiazolidine scaffold serves as a prodrug to improve oral bioavailability and reduce oxidation of the free thiol before reaching the target tissue.

Enzyme Substrates

The core structure (thiazolidine-2-carboxylic acid) is a known substrate for D-amino acid oxidase (DAAO).[3][4][5] In drug development, derivatives are used to probe the active sites of oxidases or as competitive inhibitors.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃)

1.45 (s, 9H)
Boc tert-butyl group.

3.75 (s, 3H)
Methyl ester (-OCH₃).

5.4–5.6 (s/d, 1H)
H-2 methine proton (deshielded by N, S, and COOMe).

2.8–3.5 (m, 4H)
H-4, H-5 ethylene bridge protons.
¹³C NMR ~28 ppm, ~80 ppm, ~154 ppmBoc group carbons (methyl, quaternary, carbonyl).
~170 ppmEster carbonyl.
Mass Spectrometry [M+H]⁺ ~248.3Protonated molecular ion.
[M+Na]⁺ ~270.3Sodium adduct (common in ESI).

References

  • Sigma-Aldrich. Methyl thiazolidine-2-carboxylate hydrochloride Product Sheet. (Accessed 2026). Link

  • PubChem. Methyl 1,3-thiazolidine-2-carboxylate (CID 2737507). National Library of Medicine. Link

  • Hamilton, G. A., et al. (1979).[3][4] "Reactions of cysteamine and other amine metabolites with glyoxylate and oxygen catalyzed by mammalian D-amino acid oxidase."[5][6] Proceedings of the National Academy of Sciences, 76(6), 2625-2629.[3] Link

  • Fitzpatrick, P. F., et al. (1982). "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[3][4][5][6] Journal of Biological Chemistry, 257(3), 1166-1171.[4] Link

  • ChemScene. 3-(tert-Butyl) 2-methyl thiazolidine-2,3-dicarboxylate Product Data. Link

Sources

Foundational

Introduction: The Significance of Stereochemical Fidelity in Thiazolidine Scaffolds

An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl N-Boc-thiazolidine-2-carboxylate Methyl N-Boc-thiazolidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl N-Boc-thiazolidine-2-carboxylate

Methyl N-Boc-thiazolidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a constrained analog of proline and a derivative of cysteine, its rigid five-membered ring structure presents a valuable scaffold for introducing specific three-dimensional arrangements into larger molecules. The biological activity of pharmaceuticals is intrinsically linked to their three-dimensional structure. Receptors, enzymes, and other biological targets are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug.[1] The enantiomer that elicits the desired therapeutic effect is termed the "eutomer," while the other, which may be less active, inactive, or even cause adverse effects, is the "distomer."[1]

This guide provides a comprehensive technical overview of the stereochemical and chiral aspects of Methyl N-Boc-thiazolidine-2-carboxylate. We will delve into the origins of its chirality, methods for stereocontrolled synthesis, and the critical analytical techniques required to verify stereochemical purity. This document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks to construct novel therapeutic agents.

The Molecular Architecture: Unpacking the Stereocenters

The stereochemical identity of Methyl N-Boc-thiazolidine-2-carboxylate is primarily defined by two stereogenic centers within the thiazolidine ring.

  • C4 Stereocenter : This center is derived directly from the α-carbon of the precursor amino acid, typically L-cysteine or D-cysteine. Its absolute configuration ((R) for L-cysteine derivatives, (S) for D-cysteine derivatives) is therefore predetermined by the choice of starting material. This center remains configurationally stable throughout the synthesis.

  • C2 Stereocenter : A second chiral center is created at the C2 position during the cyclization reaction, which involves the condensation of the cysteine amine and thiol groups with an aldehyde.[2] This reaction introduces a new substituent at C2, and its spatial orientation relative to the substituent at C4 gives rise to diastereomers (cis and trans isomers). The control of this stereocenter is a critical aspect of the synthesis.

The N-Boc (tert-butoxycarbonyl) protecting group is crucial for modulating the reactivity of the nitrogen atom but does not itself introduce a stable stereocenter.

Caption: Key stereocenters in Methyl N-Boc-thiazolidine-2-carboxylate.

Synthesis and Stereochemical Control: A Practitioner's Approach

The synthesis of enantiomerically pure thiazolidine derivatives is a well-established field, yet achieving high diastereoselectivity requires careful control of reaction conditions. The most common strategy involves the cyclocondensation of L-cysteine with an aldehyde, followed by protection and esterification.

Causality in Stereoselective Synthesis

The formation of the C2 stereocenter often results in a mixture of diastereomers. However, stereoselectivity can be induced. For instance, highly enantioselective reactions of lithiated N-Boc-thiazolidine with aldehydes in the presence of a chiral ligand like (-)-sparteine have been reported.[3] This method leverages a dynamic thermodynamic resolution pathway to afford products with high enantiomeric excess (up to 93% ee).[3] The choice of solvent, temperature, and Lewis acid catalyst can also significantly influence the diastereomeric ratio in cyclization reactions.[4]

General Synthetic Workflow

The transformation from a chiral starting material to the final product involves several key steps. Each step must be optimized to preserve the stereochemical integrity of the molecule.

G start L-Cysteine (Pre-defined C4 Chirality) step1 Step 1: Cyclocondensation with Aldehyde start->step1 intermediate1 Thiazolidine-4-carboxylic acid (Mixture of C2 Diastereomers) step1->intermediate1 step2 Step 2: N-Protection (e.g., with Boc2O) intermediate1->step2 Diastereomer separation may be performed here intermediate2 N-Boc-Thiazolidine-4-carboxylic acid step2->intermediate2 step3 Step 3: Esterification (e.g., with CH3I, K2CO3) intermediate2->step3 end Methyl N-Boc-thiazolidine-2-carboxylate (Final Product) step3->end

Caption: Synthetic workflow for Methyl N-Boc-thiazolidine-2-carboxylate.

Protocol: Synthesis of Methyl N-Boc-(4R)-thiazolidine-2-carboxylate

This protocol is a representative example and may require optimization based on the specific aldehyde used and desired diastereoselectivity.

  • Cyclization: To a suspension of L-cysteine (1.0 eq) in methanol, add an aqueous solution of the desired aldehyde (e.g., formaldehyde, 1.1 eq). The reaction is typically stirred at room temperature until completion, monitored by TLC. The product, thiazolidine-4-carboxylic acid, often precipitates and can be collected by filtration.[2]

  • N-Protection: The crude thiazolidine-4-carboxylic acid is dissolved in a suitable solvent system (e.g., dioxane/water). Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) are added. The mixture is stirred vigorously at room temperature overnight. After an acidic workup, the N-Boc protected acid is extracted.

  • Esterification: The N-Boc protected acid is dissolved in a polar aprotic solvent like acetone or DMF. A mild base such as potassium carbonate (K₂CO₃, 1.5 eq) is added, followed by methyl iodide (CH₃I, 1.2 eq). The reaction is stirred at room temperature until the starting material is consumed. The final product is isolated after filtration and purification, typically by column chromatography.

Chiral Analysis: The Gateway to Stereochemical Purity

Verifying the enantiomeric and diastereomeric purity of the final compound is a non-negotiable step in any synthesis targeting chiral molecules. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary analytical tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers and diastereomers is most effectively achieved using HPLC with a Chiral Stationary Phase (CSP).[5] The principle relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP, which have different interaction energies and thus different retention times.[6]

Data Presentation: Typical HPLC Chiral Separation Conditions

ParameterConditionRationale / Field Insight
Column Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H)These columns show broad enantiorecognition for a wide range of pharmaceutical compounds, including N-protected amino acid derivatives.[6][7]
Mobile Phase n-Hexane / Isopropanol (IPA) mixture (e.g., 85:15 v/v)Normal phase chromatography often provides better selectivity for this class of compounds. The ratio is optimized to balance resolution and analysis time.[5][7]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical columns (e.g., 4.6 mm ID) to ensure efficient separation without excessive pressure.
Detection UV at 210-220 nm or 254 nmThe Boc group and carboxylate ester provide sufficient chromophores for UV detection. Wavelength is selected for maximum absorbance.[7]
Temperature 25 °C (Ambient)Temperature can affect enantioselectivity; maintaining a constant temperature ensures reproducible results.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR is excellent for determining diastereomeric ratios by integrating signals from non-equivalent protons, it cannot distinguish between enantiomers. To achieve this, a chiral environment must be introduced.

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent to form a mixture of diastereomers, which will have distinct NMR spectra.[8] This is a robust method but requires the presence of a reactive functional group and can be time-consuming.

  • Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral solvating agent, forming non-covalent diastereomeric complexes in solution.[8] This results in chemical shift differences (Δδ) between the enantiomers. This method is often preferred as it is non-destructive and rapid.

cluster_hplc Chiral HPLC Workflow cluster_nmr NMR with Chiral Solvating Agent (CSA) hplc_start Inject Sample Mixture (R/S Enantiomers) hplc_col Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes hplc_start->hplc_col hplc_sep Differential Retention hplc_col->hplc_sep hplc_det Detector (UV) Two separate peaks hplc_sep->hplc_det nmr_start Mix Sample (R/S) with Chiral Solvating Agent nmr_complex Formation of Diastereomeric Non-covalent Complexes nmr_start->nmr_complex nmr_spec Acquire NMR Spectrum nmr_complex->nmr_spec nmr_det Observe distinct signals for each enantiomer nmr_spec->nmr_det

Caption: Comparative workflows for chiral analysis by HPLC and NMR.

Applications in Asymmetric Synthesis and Drug Discovery

The stereochemically defined Methyl N-Boc-thiazolidine-2-carboxylate is not merely a synthetic curiosity; it is a powerful tool in the hands of medicinal chemists.

  • Chiral Building Block: It serves as a precursor for more complex molecules, where the thiazolidine ring acts as a rigid scaffold to orient functional groups in a precise 3D arrangement. Thiazolidine derivatives are known to possess a vast array of pharmacological activities, including antimicrobial, anti-diabetic, and anti-inflammatory properties.[9][10]

  • Proline Analogue: In peptide synthesis, it can be incorporated as a constrained proline mimic. This rigidity can lock a peptide backbone into a specific conformation, which is often key to enhancing binding affinity to a biological target or improving metabolic stability.

  • Chiral Ligand Synthesis: The functional groups on the thiazolidine ring can be further elaborated to create novel chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other important molecules.

Conclusion

The stereochemistry of Methyl N-Boc-thiazolidine-2-carboxylate is a critical determinant of its utility as a chiral building block. Its synthesis, originating from the chiral pool of cysteine, requires careful control over the formation of the C2 stereocenter to achieve the desired diastereomer. The validation of its stereochemical purity through robust analytical methods, primarily chiral HPLC and NMR spectroscopy, is an indispensable part of its application. For researchers in drug development, a thorough understanding and command of these principles are essential for leveraging this versatile scaffold to design and create the next generation of stereochemically pure and effective therapeutic agents.

References

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent. Chemical Communications. (2004).
  • Chemistry and biological activity of thiazolidinones. Chemical Reviews (ACS Publications).
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE (PMC). (2022).
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega (ACS Publications). (2022).
  • Structure of chiral analytes used in this study. (boc = tert -butoxycarbonyl). ResearchGate.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (2020).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules (PMC).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (MDPI). (2016).
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. (2021).
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules (PMC).
  • Thiazolidine-2-carboxylic acid. PubChem (NIH).
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules (PMC).
  • Thiazolidine derivatives and their pharmacological actions. ResearchGate.
  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. (2024).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules (MDPI). (2022).

Sources

Exploratory

CAS number and IUPAC name for Methyl N-Boc-thiazolidine-2-carboxylate

The following technical guide provides an in-depth analysis of Methyl N-Boc-thiazolidine-2-carboxylate , a specialized heterocyclic building block used in peptidomimetic drug discovery. Identity & Physicochemical Profile...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl N-Boc-thiazolidine-2-carboxylate , a specialized heterocyclic building block used in peptidomimetic drug discovery.

Identity & Physicochemical Profile[1][2][3][4][5]

This compound serves as a protected proline isostere , specifically a thiazolidine analogue where the pyrrolidine ring is replaced by a thiazolidine ring (S at position 1, N at position 3). Unlike the more common thioproline (thiazolidine-4-carboxylic acid), this derivative places the carboxylate at the C2 position , introducing unique steric and electronic constraints ideal for restricting peptide backbone conformation.

Parameter Technical Specification
Common Name Methyl N-Boc-thiazolidine-2-carboxylate
Systematic IUPAC Name 1-(tert-butyl) 2-methyl 1,3-thiazolidine-2,3-dicarboxylate
Alternative Names Methyl 3-(tert-butoxycarbonyl)thiazolidine-2-carboxylate; N-Boc-2-methoxycarbonyl-thiazolidine
CAS Number Not Widely Listed (Derived from precursors CAS 33305-08-7 or 125471-00-3)
Molecular Formula C₁₀H₁₇NO₄S
Molecular Weight 247.31 g/mol
Chirality C2 is a chiral center.[1][2][3] Often synthesized as a racemate (DL) or diastereomeric mixture if substituted.
Physical State Viscous oil or low-melting solid (depending on purity/isomer ratio)
Solubility Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water.
Key Structural Precursors (For Sourcing)

Since the specific methyl ester/Boc-protected target is often a custom synthesis intermediate, researchers typically source the core scaffold via these indexed precursors:

  • Core Scaffold (Amine/Ester): Methyl thiazolidine-2-carboxylate hydrochloride (CAS: 33305-08-7 )

  • Core Scaffold (Acid/Boc): N-Boc-thiazolidine-2-carboxylic acid (CAS: 125471-00-3 for R-isomer; 141783-63-3 for generic)

Synthetic Logic & Methodology

The synthesis of Methyl N-Boc-thiazolidine-2-carboxylate hinges on the condensation of cysteamine (2-aminoethanethiol) with a glyoxylate derivative, followed by orthogonal protection. Unlike cysteine-derived thiazolidines (which yield the 4-carboxylate), the 2-carboxylate arises from the aldehyde carbon of the glyoxylate becoming the C2 ring carbon.

Retrosynthetic Analysis

The target molecule can be accessed via two primary routes. Route A is preferred for scale-up due to the stability of the ester intermediate.

  • Route A (Ester-First): Condensation of cysteamine + methyl glyoxylate

    
     Methyl thiazolidine-2-carboxylate 
    
    
    
    Boc Protection.
  • Route B (Acid-First): Condensation of cysteamine + glyoxylic acid

    
     Thiazolidine-2-carboxylic acid 
    
    
    
    Boc Protection
    
    
    Methyl Esterification.
Experimental Protocol (Route A: Recommended)
Step 1: Formation of the Thiazolidine Core

Reaction: Cysteamine HCl + Methyl Glyoxylate


 Methyl thiazolidine-2-carboxylate
  • Dissolve Cysteamine HCl (1.0 equiv) in methanol.

  • Add Methyl Glyoxylate (1.1 equiv) dropwise at 0°C.

  • Add Triethylamine (TEA) (1.0 equiv) to neutralize the HCl and promote cyclization.

  • Stir at room temperature for 12–16 hours. The hemiaminal intermediate dehydrates to form the thiazolidine ring.

  • Note: This step creates the C2 chiral center. Without chiral auxiliaries, a racemic mixture (R/S) is formed.

Step 2: N-Boc Protection

Reaction: Methyl thiazolidine-2-carboxylate +




Target
  • Suspend the crude Methyl thiazolidine-2-carboxylate (from Step 1) in Dichloromethane (DCM) .

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.2 equiv).
    
  • Add TEA or DIPEA (1.5 equiv) to scavenge protons.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin or PMA stain).

  • Workup: Wash organic layer with 10% Citric Acid (removes unreacted amine), Sat.

    
     (removes acidic byproducts), and Brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 4:1 to 2:1 gradient).

Synthesis Pathway Diagram

SynthesisPathway cluster_stereo Stereochemistry Note Cysteamine Cysteamine HCl (Starting Material) Intermediate Methyl thiazolidine-2-carboxylate (CAS: 33305-08-7) Cysteamine->Intermediate MeOH, 25°C Cyclization Glyoxylate Methyl Glyoxylate Glyoxylate->Intermediate Target Methyl N-Boc-thiazolidine-2-carboxylate (Target) Intermediate->Target DCM, Base N-Protection Boc2O Boc2O / TEA Boc2O->Target Note Product is Racemic (DL) unless resolved.

Caption: Two-step synthesis of Methyl N-Boc-thiazolidine-2-carboxylate via cyclization and carbamate protection.

Structural Biology & Medicinal Utility

Proline Isosterism & Conformational Restriction

Methyl N-Boc-thiazolidine-2-carboxylate acts as a proline mimic . In peptides, proline is unique due to its secondary amine nature, which restricts the


 (phi) dihedral angle of the protein backbone.
  • Thiazolidine vs. Proline: The insertion of the sulfur atom at position 1 (replacing

    
     in proline) alters ring pucker and lipophilicity.
    
  • C2-Substitution Effect: Unlike natural proline (carboxylate at C2) or thioproline (carboxylate at C4), this molecule places the carboxylate at the position between the sulfur and nitrogen. This creates a unique N-C-S acetal-like environment , increasing the acidity of the

    
     proton and influencing the cis/trans isomerization equilibrium of the amide bond.
    
Applications in Drug Discovery
  • Peptidomimetics: Used to introduce local constraints in peptide ligands, preventing enzymatic degradation (proteolysis) by altering the scissile bond geometry.

  • Fragment-Based Design: The thiazolidine core serves as a scaffold for HCV NS3 protease inhibitors and DPP-4 inhibitors.

  • Prodrug Strategies: The thiazolidine ring can open under specific oxidative or hydrolytic conditions (releasing cysteamine and glyoxylate), potentially serving as a delivery vehicle for sulfhydryl-containing drugs.

References

  • Core Scaffold Identity: Sigma-Aldrich. Methyl thiazolidine-2-carboxylate hydrochloride Product Sheet. CAS: 33305-08-7.

  • Acid Precursor: ChemSrc. N-Boc-thiazolidine-2-carboxylic acid. CAS: 125471-00-3.

  • Mechanistic Insight: Fitzpatrick, P. F., et al. "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[4] Journal of Biological Chemistry, 1982.

  • Synthetic Methodology: Blankley, C. J., et al. "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." Journal of Medicinal Chemistry, 1987. (Describes thiazolidine ring formation logic).

Sources

Foundational

The Role of Methyl N-Boc-thiazolidine-2-carboxylate in Peptidomimetics: Conformational Control and Late-Stage Functionalization

Executive Summary In the rational design of peptidomimetics, controlling the three-dimensional architecture of the peptide backbone is paramount for target affinity and proteolytic stability. Methyl N-Boc-thiazolidine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the rational design of peptidomimetics, controlling the three-dimensional architecture of the peptide backbone is paramount for target affinity and proteolytic stability. Methyl N-Boc-thiazolidine-2-carboxylate serves as a highly specialized "iso-pseudoproline" building block. By embedding a sulfur heteroatom at the


-position of the pyrrolidine ring, this molecule fundamentally alters the cis/trans isomerization barrier of the peptide bond. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, synthetic integration, and advanced applications in drug development, including late-stage backbone functionalization and the design of metabolic and antiviral therapeutics.
The Evolution of Proline Surrogates: From Pseudoprolines to Iso-Pseudoprolines

Proline is unique among canonical amino acids due to its cyclic pyrrolidine side chain, which connects the


-carbon directly to the backbone nitrogen. This architecture lowers the steric energy difference between the cis and trans isomers of the prolyl amide bond (a difference of merely ~0.59 kcal/mol), allowing it to act as a critical conformational switch in bioactive peptides 1.

While classical pseudoprolines (


pro) derived from serine, threonine, or cysteine have been extensively utilized to disrupt secondary structures like 

-sheets, iso-pseudoprolines —where a heteroatom replaces the proline

-carbon—remain a highly specialized and potent class of mimetics 1. Methyl N-Boc-thiazolidine-2-carboxylate (a protected form of thiazolidine-2-carboxylic acid, or 2-Thz) is a premier iso-pseudoproline. By introducing a sulfur atom at the

-position, it alters the ring pucker and the electronic environment of the amide bond, fine-tuning the cis/trans ratio essential for locking a peptidomimetic into a bioactive hairpin or

-turn conformation [[2]]().
Thermodynamic & Structural Profiling

The insertion of the sulfur atom in the five-membered ring fundamentally changes the thermodynamic landscape of the peptide backbone.

Causality of Conformational Shift: In canonical proline, the nitrogen atom is bonded to two non-hydrogen atoms (


 and 

), which lowers the steric penalty of the cis conformation compared to other amino acids 2. In thiazolidine-2-carboxylate, the sulfur atom at the

-position increases the bond length and alters the bond angles within the ring. This structural perturbation directly affects the transition state energy required for amide bond rotation. Consequently, the cis/trans isomerization barrier is modulated, allowing chemists to synthetically force a peptide into a specific bioactive geometry.

G Trans Trans-Isomer (Favored) TS Twisted Amide Transition State Trans->TS Activation Energy (Modulated by S-atom) Cis Cis-Isomer (Bioactive Conformer) TS->Cis Relaxation Cis->Trans Reversion

Fig 1: Cis/trans isomerization logic of thiazolidine-2-carboxylate modulating the energy barrier.

Experimental Protocols: Synthesis & Incorporation

To ensure scientific integrity, the synthesis and incorporation of Methyl N-Boc-thiazolidine-2-carboxylate must be treated as a self-validating system, utilizing strict analytical checkpoints to prevent racemization and ensure high coupling efficiency.

Protocol 3.1: Synthesis of Methyl N-Boc-thiazolidine-2-carboxylate
  • Condensation (Ring Formation): React 2-sulfanylethylamine hydrochloride (cysteamine) with glyoxylic acid monohydrate in a water/ethanol mixture 3.

    • Causality: The nucleophilic attack of the thiol and subsequent imine formation/cyclization yields the thiazolidine ring.

    • Self-Validation: Monitor via

      
      H NMR; the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of a singlet-like methine proton at C2 (~4.5-5.0 ppm) confirms cyclization.
      
  • Boc Protection: Treat the resulting thiazolidine-2-carboxylic acid with Di-tert-butyl dicarbonate (

    
    ) and triethylamine in a dioxane/water mixture.
    
    • Causality: The bulky Boc group protects the secondary amine, preventing unwanted oligomerization during esterification.

    • Self-Validation: TLC monitoring (UV inactive, but stains positive with PMA; ninhydrin should turn from positive to negative as the secondary amine is consumed).

  • Methyl Esterification: React the N-Boc-thiazolidine-2-carboxylic acid with methyl iodide (

    
    ) and potassium carbonate (
    
    
    
    ) in DMF.
    • Causality: Esterification protects the C-terminus for subsequent specific coupling or long-term storage.

    • Self-Validation: LC-MS analysis will show the expected mass (

      
       m/z), and 
      
      
      
      H NMR will reveal a sharp 3H singlet at ~3.7 ppm corresponding to the methyl ester [[4]]().
Protocol 3.2: SPPS Incorporation of 2-Thz
  • Deprotection & Activation: Saponify the methyl ester using LiOH to yield the free acid. Activate the carboxylate using HATU and HOAt in DMF with DIPEA.

    • Causality: HATU/HOAt is chosen over standard DIC/HOBt due to the severe steric hindrance of the thiazolidine ring, ensuring rapid formation of the active ester and minimizing epimerization at the C2 position.

    • Self-Validation: Analyze a micro-cleavage sample via HPLC to ensure >95% coupling efficiency without diastereomeric splitting.

  • Coupling to the Peptide Chain: Add the activated 2-Thz to the resin-bound peptide.

    • Self-Validation: Perform a chloranil test (which is significantly more sensitive for secondary amines than the standard Kaiser test) to confirm complete coupling.

Advanced Applications in Drug Development
4.1 Late-Stage Backbone Functionalization

A groundbreaking application of 2-Thz residues is their use as diversifiable handles for late-stage peptide backbone modifications [[1]](). Through metal-free reductive ring opening, the thiazolidine ring can be cleaved to reveal a nucleophilic thiol handle. This thiol can then be trapped with various electrophiles, effectively modifying the peptide backbone post-synthetically 1. This approach completely circumvents the need to synthesize complex, unnatural amino acids from scratch.

G Step1 SPPS Incorporation of 2-Thz Step2 Peptide Cleavage & Purification Step1->Step2 Step3 Reductive Ring Opening (Metal-free) Step2->Step3 Step4 Trapping with Electrophiles Step3->Step4 Step5 Modified Peptide Backbone Step4->Step5

Fig 2: Workflow for late-stage peptide backbone modification via reductive ring opening of 2-Thz.

4.2 Peptidomimetic Therapeutics: HIV Protease and Insulin Secretion

Thiazolidine-based proline surrogates are heavily utilized in antiviral and metabolic drug design:

  • HIV Protease Inhibitors: The introduction of sterically constrained rings, such as thiazolidine-4-carboxylates or 2-carboxylates, drastically improves the proteolytic stability of macrocyclic peptides. This structural rigidity is crucial for maintaining the bioactive conformation required to bind the HIV protease active site, thereby exhibiting strong antiviral activity 5.

  • Insulin Secretagogues: Arginine thiazolidine carboxylate (ATC) is a hybrid peptidomimetic compound that significantly increases cytoplasmic

    
     in pancreatic 
    
    
    
    -cells 6. The thiazolidine carboxylate component elevates glutathione (GSH) levels, triggering a cascade that produces cAMP, NAADP, and cADPR. Concurrently, the arginine component activates Nitric Oxide Synthase (NOS). This dual pathway synergistically mobilizes
    
    
    to stimulate insulin secretion [[6]]().

G ATC Arginine Thiazolidine Carboxylate (ATC) TC Thiazolidine Carboxylate (TC Component) ATC->TC Arg L-Arginine (Arg Component) ATC->Arg GSH Glutathione (GSH) Elevation TC->GSH NOS Nitric Oxide Synthase (NOS) Activation Arg->NOS cAMP cAMP Production GSH->cAMP NO Nitric Oxide (NO) NOS->NO NAADP NAADP Synthesis cAMP->NAADP cGMP cGMP Formation NO->cGMP NAADP->NO Ca2 Cytoplasmic Ca2+ Release NAADP->Ca2 cADPR cADPR Synthesis cGMP->cADPR cADPR->Ca2 Insulin Insulin Secretion Ca2->Insulin

Fig 3: ATC-induced dual pathway for Ca2+ mobilization and insulin secretion in pancreatic β-cells.

Quantitative Data Summary

To facilitate rational drug design, the following table summarizes the key physicochemical parameters of canonical proline compared to its thiazolidine surrogates.

ParameterCanonical L-ProlineThiazolidine-4-carboxylateThiazolidine-2-carboxylate (2-Thz)
Heteroatom Position None (All Carbon ring)

-position (Sulfur)

-position (Sulfur)
Ring Pucker Preference

-endo /

-exo

-endo (S-atom driven)
Planar / Envelope shifted
Cis/Trans Energy Barrier ~0.59 kcal/mol differenceModulated by S-stereoelectronicsLowered steric penalty for cis
Primary Application Native structural turnsHIV Protease InhibitorsLate-stage functionalization
Proteolytic Stability BaselineHighHigh
References
  • Iso-pseudoprolines as versatile tools for late-stage peptide backbone modific
  • Synthesis of Peptides Containing Proline Analogues Thieme Connect
  • Arginine Thiazolidine Carboxylate Stimulates Insulin Secretion through Production of Ca2+-Mobilizing Second Messengers NAADP and cADPR in Pancreatic Islets ResearchG
  • Recent Advances in Heterocyclic HIV Protease Inhibitors PMC (NIH)
  • Schematic diagram of trans- and cis-conformations around the peptidyl bond ResearchG
  • Methyl N-Boc-thiazolidine-2-carboxylate Specific

Sources

Exploratory

Engineering Thiazolidine-2-Carboxylic Acid Architectures: Synthesis, Mechanistic Biology, and Formulation Strategies

Executive Summary Thiazolidine-2-carboxylic acid (T2C) and its derivatives represent a privileged class of heterocyclic scaffolds, functioning as critical proline isosteres in medicinal chemistry. Unlike the more commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Thiazolidine-2-carboxylic acid (T2C) and its derivatives represent a privileged class of heterocyclic scaffolds, functioning as critical proline isosteres in medicinal chemistry. Unlike the more commonly discussed thiazolidine-4-carboxylic acid (thioproline), T2C derivatives offer unique regiochemical properties that have been leveraged in the development of novel secretagogues, antioxidants, and anti-HIV agents. This technical guide synthesizes recent breakthroughs in the catalytic assembly of T2C cores, their downstream biological mechanisms—particularly in calcium-dependent insulin secretion—and the physicochemical formulation strategies required to translate these highly functionalized molecules into viable therapeutics.

Structural Significance and Synthetic Evolution

The T2C scaffold is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid functional group at the C2 position. This specific spatial arrangement imparts unique reactivity and makes it a highly valuable unnatural α-amino acid building block.

Classical vs. Catalytic Assembly

Historically, the construction of T2C derivatives relied on the condensation of cysteamines with glyoxylic acid derivatives. While foundational, this approach is often plagued by poor diastereoselectivity and limited substrate scope.

Recent advancements have shifted toward atom-economical, transition-metal-catalyzed pathways. A landmark protocol involves the visible-light-induced aerobic oxidative [2+3] cycloaddition between glycine derivatives and thiiranes 1[1]. This photoredox/iron cooperative catalysis directly functionalizes unactivated C(sp3)–H bonds, installing both C–S and C–N bonds in a single step under mild conditions.

Synthesis Gly Glycine Derivative Cat Photoredox + Fe Catalyst Visible Light, O2 Gly->Cat Thi Thiirane Thi->Cat Prod T2C Derivative (C-S & C-N bonds) Cat->Prod

Caption: Photoredox/iron cooperative catalysis for [2+3] cycloaddition synthesis.

1,3-Dipolar Cycloadditions

Beyond de novo synthesis, the T2C core itself serves as a potent reactant. Through 1,3-dipolar cycloaddition reactions with thioisatin, T2C generates complex azabicycloadducts. These reactions are highly regioselective and yield scaffolds with profound antioxidant properties2[2].

Mechanistic Biology: T2C as an Insulin Secretagogue

A major therapeutic application of T2C lies in metabolic disease management. As a prodrug of cysteine, T2C is highly efficient at generating intracellular glutathione (GSH). When synthesized into a hybrid salt—Arginine Thiazolidine Carboxylate (ATC)—the molecule acts as a potent insulin secretagogue 3[3].

The Causality of the Mechanism: The intracellular generation of GSH by ATC alters the cellular redox state. This shift sequentially triggers the production of two critical Ca2+-mobilizing second messengers: nicotinic acid adenine dinucleotide phosphate (NAADP) and cyclic ADP-ribose (cADPR). The accumulation of these messengers forces the release of Ca2+ from intracellular stores, directly driving the exocytosis of insulin granules in pancreatic β-cells.

G ATC Arginine Thiazolidine Carboxylate (ATC) GSH Intracellular GSH Generation ATC->GSH Messengers NAADP & cADPR Production GSH->Messengers Ca2 Cytoplasmic Ca2+ Mobilization Messengers->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: ATC-induced insulin secretion pathway via GSH and Ca2+ mobilizing messengers.

Quantitative Data Profiling

To contextualize the performance of T2C derivatives, Table 1 synthesizes the key quantitative and qualitative metrics associated with these compounds across various studies.

Table 1: Comparative Profiling of Thiazolidine Carboxylic Acid Derivatives

Compound / ScaffoldPrimary Biological/Chemical RoleKey Quantitative/Qualitative Metric
Thiazolidine-2-carboxylic acid (T2C) Cysteine Prodrug / GSH PrecursorDemonstrated superior intracellular GSH generation compared to its T4C isomer.
Arginine Thiazolidine Carboxylate (ATC) Insulin SecretagogueTriggers robust cytoplasmic Ca2+ mobilization via NAADP/cADPR pathways.
2-Substituted T2C Derivatives Pharmacological AgentsAqueous solubility ranges widely (0.4 to 300 mg/mL) based on C2 substitution, requiring formulation interventions.
Azabicycloadducts (T2C + Thioisatin) Antioxidant / Heterocyclic ScaffoldHigh regioselectivity in 1,3-dipolar cycloadditions; characterized by distinct IR bands (1715 cm⁻¹ for >C=O).

Validated Experimental Protocols

As an Application Scientist, ensuring reproducibility is paramount. The following protocols detail the synthesis and formulation of T2C derivatives, explicitly outlining the causality behind each critical step to ensure a self-validating system.

Protocol 1: Synthesis of Arginine Thiazolidine Carboxylate (ATC)

Objective: To synthesize a pure hybrid prodrug salt for in vitro β-cell assays 3[3].

  • Solvation : Dissolve 0.94 mmol of Thiazolidine-2-carboxylic acid in 25 mL of methanol under continuous stirring at room temperature for 10 minutes.

    • Causality: Methanol acts as a polar protic solvent, effectively solvating the T2C zwitterion to prepare it for ionic pairing without causing premature degradation.

  • Titration : Dissolve 0.94 mmol of L-arginine hydrochloride in 5 mL of distilled water. Add this aqueous solution dropwise to the methanolic T2C solution.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring uniform salt pairing and preventing the precipitation of unreacted precursors.

  • Thermal Activation : Elevate the reaction temperature to 50 °C and stir until a completely clear solution is obtained.

    • Causality: Mild heat provides the thermodynamic energy required to overcome the activation barrier for complete ionic interaction between the basic arginine and the acidic carboxylate group.

  • Isolation : Remove the methanol utilizing a rotary evaporator and dry the resulting solid under high vacuum.

  • System Validation : Confirm the formation of the ATC salt via NMR spectroscopy, ensuring the disappearance of the free carboxylic acid proton peak.

Protocol 2: Photoredox/Iron Catalyzed [2+3] Cycloaddition

Objective: Direct annulation of glycine derivatives and thiiranes to form substituted T2C scaffolds 1[1].

  • Reaction Setup : Combine the target glycine derivative and thiirane in a suitable solvent (e.g., acetonitrile) under an aerobic atmosphere (O2 balloon).

  • Catalyst Introduction : Add the specific photoredox catalyst (e.g., Ru- or Ir-based) and the iron co-catalyst.

    • Causality: The photoredox catalyst harvests visible light to initiate a single-electron transfer (SET), generating a reactive radical. The iron catalyst stabilizes these radical intermediates, guiding the cycloaddition and preventing unwanted polymerization.

  • Irradiation : Expose the reaction vessel to visible light (e.g., Blue LEDs) at room temperature until TLC indicates complete consumption of the starting materials.

    • Causality: Visible light provides highly targeted, mild excitation energy, entirely avoiding the thermal degradation and epimerization typical of classical high-heat condensations.

  • System Validation : Purify via column chromatography and verify diastereomeric excess (d.e.) utilizing chiral HPLC.

Protocol 3: Nanosuspension Formulation via High-Pressure Homogenization

Objective: To overcome the poor aqueous solubility of highly substituted 2-aryl T2C derivatives for biological testing 4[4].

  • Pre-suspension Preparation : Disperse the hydrophobic T2C derivative in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Vitamin E TPGS).

    • Causality: The amphiphilic stabilizer lowers the interfacial tension, allowing proper wetting of the highly hydrophobic API particles and preventing immediate reagglomeration.

  • Low-Pressure Pre-milling : Process the dispersion through a high-pressure homogenizer at 100-200 bar for 3 cycles.

    • Causality: This pre-milling step breaks down macroscopic agglomerates, which is critical to prevent the blockage of the narrow homogenization gap in subsequent steps.

  • High-Pressure Cavitation : Increase the pressure to 1000-1500 bar and process for 10-20 cycles.

    • Causality: The extreme shear forces and cavitation generated at this pressure fracture the particles into the 100-500 nm range. According to the Noyes-Whitney equation, this exponential increase in surface area drastically improves the dissolution rate.

  • System Validation : Analyze the final nanosuspension using Dynamic Light Scattering (DLS) to confirm a mean particle size (Z-average) within the target 100-500 nm range and a Polydispersity Index (PDI) < 0.3.

Formulation API T2C Derivative + Stabilizer Mix Aqueous Dispersion (Pre-suspension) API->Mix PreMill Low-Pressure Homogenization (100-200 bar) Mix->PreMill HighMill High-Pressure Homogenization (1000-1500 bar, 10-20 cycles) PreMill->HighMill Nano Nanosuspension (100-500 nm) HighMill->Nano

Caption: Nanosuspension formulation workflow for low-solubility T2C derivatives.

References

  • Direct annulation between glycine derivatives and thiiranes through photoredox/iron cooperative catalysis. Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIR54cV3hTeMNIXfYkgrKUF6Byi-NM2JqC61WxoIzHV02MN3kBCc7dcO-mzNF6iXOO4WVcZqjoc3-Phpkbn0Q8jOZPvEeAYQY-tUbts9A9XkiY1ostW-BXx5To-pOftuu9fHh02HO9ukg5vNanzlto_KmJHFwfKf0=]
  • [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOIA_RJuZlH7za9JYy8Ajc3g_sYj9WR5SpTVHlo5NRC6RtX156l9jbo74AbHhVzZpunhOT7FZSovOkiycA0Lgn6Dk1N5niIiisly22a6_J3dPGz4ZkqGbK9iUBkQ_A1Pr0IoUpv98M4ksiQVM=]
  • Arginine Thiazolidine Carboxylate Stimulates Insulin Secretion through Production of Ca2+-Mobilizing Second Messengers NAADP and cADPR in Pancreatic Islets. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXijPVFBgVZit0QV44LwS2xFQ-47bjpRXmE4A5yUM27wEluGxC5JTQccnBaht35yQ5L200_6y67kpqzLjS9Ihh7t1W06B_lTgRMd5QO4V0jDwbveHZ6jFjm3zvLR1-v6zdNoEI8Ga0eUMV7ro=]
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJIBydN-KqBrNLWdXwH1HRODcMpL1fgpCbR8qmr7Ea5IGvo-l26JqRDMaPc8kmzFZqp2M2fDcmjJA8LRhCc0OxcMqn8Z5Ge5dkIw6bLhGlVz35yqQ0DJQyvhhfHzIo8Ed842MnX1WA0VgNi5ufVvXtCWOFU7R9ctwJ4VWWC30iXsil9BYqeqU6hnDO6VZQBLhTBL9R54xCTijSrILTSlQYOrdQQkE019f1gOJGqttVSpLUGskJlinuXvE4HyEEDlflBSE=]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl N-Boc-thiazolidine-2-carboxylate from L-cysteine

Application Note: High-Fidelity Synthesis of Methyl N-Boc-thiazolidine-2-carboxylate from L-Cysteine Executive Summary This application note details the robust synthesis of Methyl N-Boc-thiazolidine-2-carboxylate , a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Methyl N-Boc-thiazolidine-2-carboxylate from L-Cysteine

Executive Summary

This application note details the robust synthesis of Methyl N-Boc-thiazolidine-2-carboxylate , a critical proline isostere and peptidomimetic building block. While often confused with its 4-carboxylate isomer (thioproline), the 2-carboxylate regioisomer offers unique conformational constraints and metabolic stability profiles.

The protocol outlined below bridges the gap between the starting material, L-Cysteine , and the target 2-substituted thiazolidine.[1] Unlike the direct condensation of L-cysteine with formaldehyde (which yields the 4-carboxylate), this route necessitates a decarboxylation-cyclization strategy . We utilize a high-efficiency pathway involving the thermal decarboxylation of L-cysteine to cysteamine, followed by condensation with methyl glyoxylate and subsequent N-protection.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is driven by the need to place the carboxylate functionality at the C2 position of the thiazolidine ring. Direct condensation of L-cysteine with glyoxylate yields a 2,4-dicarboxylic acid, which is difficult to selectively decarboxylate. Therefore, the most reliable strategy removes the C4 carboxylate prior to ring formation.

  • Step 1 (Decarboxylation): Conversion of L-Cysteine to Cysteamine (2-aminoethanethiol).

  • Step 2 (Cyclocondensation): Reaction of Cysteamine with Methyl Glyoxylate to form the thiazolidine-2-carboxylate core.

  • Step 3 (Protection):

    
    -acylation with di-tert-butyl dicarbonate (Boc₂O).
    

SynthesisPath Cys L-Cysteine (Starting Material) Cysteamine Cysteamine (Intermediate) Cys->Cysteamine Thermal Decarboxylation (-CO2) Thiazole Methyl thiazolidine- 2-carboxylate Cysteamine->Thiazole Cyclocondensation (+ Methyl Glyoxylate) Glyox Methyl Glyoxylate Glyox->Thiazole Target Methyl N-Boc-thiazolidine- 2-carboxylate Thiazole->Target Boc Protection (Boc2O, TEA)

Figure 1: Strategic workflow for the regio-selective synthesis of the 2-carboxylate scaffold.

Experimental Protocol

Phase 1: Preparation of Cysteamine (Decarboxylation)

Note: Commercially available Cysteamine HCl can be used to bypass this step. However, for full "from L-Cysteine" synthesis, follow below.

Principle: L-Cysteine undergoes thermal decarboxylation in a high-boiling solvent containing a ketone catalyst (e.g., cyclohexanone) which forms a transient Schiff base, lowering the activation energy for CO₂ loss.

Materials:

  • L-Cysteine hydrochloride monohydrate

  • Cyclohexanol (Solvent)

  • Cyclohexanone (Catalyst, 2-5 mol%)

Procedure:

  • Suspend L-Cysteine HCl (10.0 g, 57 mmol) in cyclohexanol (50 mL) in a round-bottom flask equipped with a reflux condenser and inert gas inlet (N₂ or Ar).

  • Add cyclohexanone (0.3 mL) as a catalyst.

  • Heat the mixture to vigorous reflux (~160°C). The solid will gradually dissolve as CO₂ evolves.

  • Maintain reflux for 12–18 hours until CO₂ evolution ceases.

  • Workup: Cool the mixture to room temperature. Add HCl/ether or concentrated HCl (5 mL) to precipitate the crude Cysteamine hydrochloride.

  • Filter the precipitate, wash copiously with diethyl ether to remove cyclohexanol, and dry under vacuum.

    • Yield Target: >85%[2][3]

    • Checkpoint: ¹H NMR (D₂O) should show two triplets at ~3.2 ppm (CH₂-N) and ~2.9 ppm (CH₂-S).

Phase 2: Cyclocondensation to Methyl Thiazolidine-2-carboxylate

Principle: The nucleophilic sulfhydryl and amine groups of cysteamine attack the aldehyde and ketone functionalities of methyl glyoxylate. Since methyl glyoxylate is an aldehyde-ester, the aldehyde carbon becomes the C2 position of the ring.

Materials:

  • Cysteamine HCl (from Phase 1)

  • Methyl Glyoxylate (commercial solution or synthesized via oxidative cleavage)

  • Triethylamine (TEA) or NaHCO₃

  • Methanol (anhydrous)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Cysteamine HCl (5.0 g, 44 mmol) in anhydrous Methanol (60 mL).

  • Add TEA (6.1 mL, 44 mmol) dropwise at 0°C to liberate the free base. Stir for 15 minutes.

  • Add Methyl Glyoxylate (4.0 g, 45 mmol) dropwise.

    • Note: Methyl glyoxylate is often supplied as a polymer or hydrate; depolymerize by gentle warming if necessary, or use excess.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Drying: Add MgSO₄ (2 g) to the reaction mixture to absorb the water generated during cyclization (driving equilibrium forward). Stir for another 30 minutes.

  • Filter off the solids and concentrate the filtrate in vacuo to obtain the crude thiazolidine intermediate as a pale yellow oil.

    • Stability Note: Thiazolidines can be prone to oxidation or hydrolysis; proceed immediately to protection.

Phase 3: N-Boc Protection

Principle: The secondary amine of the thiazolidine ring is protected to prevent side reactions and enhance stability.

Materials:

  • Crude Methyl thiazolidine-2-carboxylate (from Phase 2)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM)

Procedure:

  • Redissolve the crude oil from Phase 2 in DCM (50 mL).

  • Add TEA (7.0 mL, ~1.2 equiv).

  • Cool to 0°C and add Boc₂O (10.5 g, 48 mmol) dissolved in a small amount of DCM dropwise.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Workup:

    • Wash the organic layer with 5% citric acid (2 x 30 mL) to remove excess amine.

    • Wash with sat. NaHCO₃ (2 x 30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Target Rf: ~0.4 (Hex:EtOAc 4:1).

Data Summary & QC Specifications

ParameterSpecification / Result
Appearance Colorless to pale yellow viscous oil or low-melting solid
Yield (Overall) 55–65% (from Cysteamine)
¹H NMR (CDCl₃) δ 5.4–5.6 (s/d, 1H, H-2), 3.7 (s, 3H, OMe), 3.0–3.5 (m, 4H, Ring protons), 1.45 (s, 9H, Boc)
MS (ESI) [M+H]⁺ Calculated: 248.10; Found: 248.1
Stereochemistry Product is a racemate at C2 unless chiral HPLC is used.[3][4]

Note on Rotamers: The N-Boc group often induces rotamers observable in NMR at room temperature, causing peak broadening or duplication (e.g., the methoxy singlet may appear as two peaks). This is normal for N-Boc-thiazolidines.

Troubleshooting & Critical Parameters

  • Oxidation Control: Thiazolidines are susceptible to oxidation to sulfoxides.[1] Perform all reactions under an inert atmosphere (N₂) and use degassed solvents if possible.

  • Glyoxylate Quality: Commercial methyl glyoxylate can polymerize. Ensure the reagent is fresh or freshly distilled/depolymerized to ensure accurate stoichiometry.

  • Decarboxylation Safety: The thermal decarboxylation of amino acids releases significant CO₂. Ensure the apparatus is vented properly to a fume hood.

WorkupFlow Reaction Crude Reaction Mixture (DCM Phase) AcidWash Wash: 5% Citric Acid (Removes amines/TEA) Reaction->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes acidic byproducts) AcidWash->BaseWash Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Column Flash Chromatography (Hex/EtOAc) Drying->Column Product Pure Methyl N-Boc- thiazolidine-2-carboxylate Column->Product

Figure 2: Purification workflow ensuring removal of unreacted amines and polymerization byproducts.

References

  • Preparation of Thiazolidine-2-carboxylic acid derivatives: Burns, C. L., et al. "Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine." Biochemical and Biophysical Research Communications, 125(3), 1039-1045, 1984. [Link]

  • Synthesis of Thiazolidines from Cysteamine: PrepChem. "Synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester." [Link]

  • Commercial Availability & CAS Verification (CAS 885269-51-2): R&D Chemicals. "Methyl N-Boc-thiazolidine-2-carboxylate Data Sheet." [Link]

  • General Thiazolidine Protection Strategies: Wlodek, L., et al. "Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine." Acta Biochimica Polonica, 31(3), 279-288, 1984.[5] [Link]

Sources

Application

Protocol for selective hydrolysis of methyl ester in Boc-thiazolidines

Application Note & Protocol: Selective Hydrolysis of Methyl Esters in Boc-Thiazolidines Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Content Focus: Chemoselective Saponifica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Selective Hydrolysis of Methyl Esters in Boc-Thiazolidines

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Content Focus: Chemoselective Saponification, Epimerization Control, and Workflow Optimization

Introduction & Mechanistic Rationale

Thiazolidine-4-carboxylic acid (Thz) derivatives are highly valued in modern drug discovery and peptide synthesis. Functioning as both a proline surrogate and a "masked" cysteine for Native Chemical Ligation (NCL), the Thz ring must be carefully manipulated during solid-phase and solution-phase synthesis [1].

When utilizing


-Boc-thiazolidine-4-carboxylic acid methyl ester (Boc-Thz-OMe) as a building block, researchers frequently need to unmask the C-terminal carboxylic acid while preserving the acid-labile 

-Boc protecting group. This requires a highly chemoselective hydrolysis protocol.

The Causality of Experimental Choices:

  • Base Selection (Lithium Hydroxide): Standard saponification using NaOH or KOH often leads to base-catalyzed epimerization at the C4-chiral center of the thiazolidine ring. Lithium hydroxide (LiOH) is the premier choice for peptide ester hydrolysis [2]. The lithium cation (

    
    ) acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the ester, allowing the hydroxide nucleophile to attack efficiently at lower temperatures, thereby suppressing the rate of 
    
    
    
    -proton abstraction and subsequent racemization [3].
  • Solvent System (THF/MeOH/H2O): A ternary solvent system (typically 3:1:1 v/v/v) is critical. Tetrahydrofuran (THF) solubilizes the hydrophobic Boc-Thz-OMe. Water is the necessary reactant and solvent for LiOH. Methanol (MeOH) acts as a phase-transfer homogenizer that breaks down LiOH aggregates, significantly accelerating the reaction kinetics without requiring thermal energy.

  • Acid Quench (Citric Acid / KHSO4): Because the

    
    -Boc group is highly sensitive to strong mineral acids (e.g., HCl, TFA), the reaction must be quenched with a mild acid. Using 5% aqueous citric acid or 1M potassium bisulfate (
    
    
    
    ) safely protonates the resulting carboxylate (pKa ~3.5) to facilitate organic extraction while keeping the local pH above the threshold for Boc cleavage.

Workflow Visualization

G Start 1. Substrate Preparation Dissolve Boc-Thz-OMe in THF/MeOH/H2O (3:1:1) Cool 2. Thermal Control Cool to 0 °C (Ice Bath) to prevent epimerization Start->Cool Base 3. Saponification Add 1.5 eq LiOH (aq) dropwise. Stir 0 °C → RT Cool->Base Monitor 4. Validation Monitor via TLC/LCMS (Self-validating step) Base->Monitor Quench 5. Chemoselective Quench Acidify to pH 2-3 using 5% Citric Acid or 1M KHSO4 Monitor->Quench Extract 6. Isolation Extract with EtOAc, wash with brine, dry over Na2SO4 Quench->Extract Product Pure Boc-Thz-OH Ready for Peptide Coupling Extract->Product

Workflow for the chemoselective hydrolysis of Boc-Thz-OMe to Boc-Thz-OH.

Quantitative Data & Reagent Comparison

To highlight the necessity of the LiOH-mediated protocol, the table below summarizes the quantitative impact of different hydroxide bases on the hydrolysis of sensitive amino acid methyl esters (extrapolated from standard peptide ester hydrolysis data) [4].

Base (1.5 eq)Temp (°C)Time (h)Conversion (%)C4-Epimerization (%)Boc Cleavage (%)
LiOH 0 to RT 2 - 4 > 98% < 1.0% 0%
NaOH0 to RT1 - 2> 95%4.5 - 8.0%0%
KOHRT1> 95%> 10.0%0%
LiOH60 (Reflux)0.5> 99%15.0 - 20.0%< 2%

Step-by-Step Experimental Protocol

Materials Required:

  • Boc-Thz-OMe (Substrate)

  • Lithium hydroxide monohydrate (

    
    )
    
  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (

    
    )
    
  • 1M Potassium bisulfate (

    
    ) or 5% Citric Acid solution
    
  • Ethyl acetate (EtOAc) and saturated aqueous NaCl (Brine)

  • Anhydrous sodium sulfate (

    
    )
    

Procedure:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Thz-OMe (1.0 equivalent, e.g., 10 mmol) in a solvent mixture of THF and MeOH (3:1 ratio, 30 mL THF / 10 mL MeOH).

  • Thermal Equilibration: Place the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Pre-cooling the organic phase prevents localized heating upon the addition of the aqueous base, which is the primary trigger for epimerization.

  • Base Addition: Dissolve

    
     (1.5 equivalents, 15 mmol) in Deionized Water (10 mL). Add this aqueous LiOH solution dropwise to the stirring organic mixture over 10 minutes. The final solvent ratio should be approximately 3:1:1 (THF:MeOH:
    
    
    
    ).
  • Reaction Progression & Self-Validation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LCMS. The starting material spot should disappear entirely, replaced by a baseline spot (the lithium carboxylate salt).

  • Chemoselective Quenching: Once complete, return the flask to the ice bath. Slowly add 1M

    
     or 5% Citric Acid dropwise until the aqueous layer reaches pH 2-3 (verify with pH indicator paper). Critical Step: Do not over-acidify (pH < 1) or use concentrated HCl, as this will initiate the cleavage of the Boc carbamate.
    
  • Extraction and Isolation: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (rotary evaporation) at a bath temperature no higher than 30 °C. Extract the remaining aqueous phase with EtOAc (3 × 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 × 20 mL) to remove residual salts and water. Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield Boc-Thz-OH as a white solid or viscous foam.
    

Troubleshooting & Critical Parameters

  • Incomplete Hydrolysis: If starting material persists after 4 hours, the LiOH may have degraded (absorbed

    
     to form 
    
    
    
    ). Always use fresh
    
    
    . Alternatively, add an additional 0.5 eq of LiOH and continue stirring.
  • Loss of Boc Group: Detected by the presence of highly polar, ninhydrin-positive spots on TLC. This is exclusively caused by over-acidification during the quench step. Ensure the use of weak acids (Citric Acid) and strict pH monitoring.

  • Poor Yield upon Extraction: Boc-Thz-OH is somewhat water-soluble. If yields are low, saturate the aqueous layer with solid NaCl prior to EtOAc extraction to drive the organic product into the organic phase via the "salting-out" effect.

References

  • Title: One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Source: RSC Advances (via NIH PubMed Central) URL: [Link]

  • Title: Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound Source: Sciforum / ECSOC URL: [Link]

  • Title: Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters Source: Steroids (via PubMed) URL: [Link]

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: Molecules (MDPI) URL: [Link]

Method

Conditions for Boc deprotection of Methyl N-Boc-thiazolidine-2-carboxylate

Application Note: Optimized Protocols for the Boc Deprotection of Methyl N-Boc-thiazolidine-2-carboxylate Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Context and Substra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Boc Deprotection of Methyl N-Boc-thiazolidine-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Context and Substrate Vulnerabilities

Methyl N-Boc-thiazolidine-2-carboxylate is a highly valuable building block in the synthesis of peptidomimetics, proline surrogates, and specialized heterocyclic therapeutics. While the removal of the tert-butoxycarbonyl (Boc) protecting group is a routine transformation in peptide chemistry, the thiazolidine-2-carboxylate scaffold presents unique chemoselective challenges.

Unlike standard aliphatic amines, the C2 position of the thiazolidine ring functions as an N,S-acetal . This structural feature makes the heterocycle exceptionally vulnerable to ring-opening, epimerization, and complete degradation if the deprotection conditions are not rigorously controlled.

Mechanistic Insights and Causality

To design a self-validating and high-yielding protocol, it is critical to understand the causality behind the required experimental conditions:

  • The Deprotection Mechanism: Boc cleavage proceeds via an E1-type elimination. Protonation of the carbamate carbonyl oxygen by a strong acid leads to the expulsion of carbon dioxide and a highly electrophilic tert-butyl cation .

  • Carbocation Scavenging: The transient tert-butyl cation can irreversibly alkylate the nucleophilic sulfur atom of the thiazolidine ring. To prevent this, a scavenger such as triisopropylsilane (TIPS) must be introduced. TIPS acts as a hydride donor, rapidly quenching the carbocation to form harmless isobutane and TIPS-ester/halide byproducts.

  • N,S-Acetal Stability & Ring Opening: The most significant risk during this transformation is the hydrolysis of the thiazolidine ring. In the presence of adventitious water and strong acid, the N,S-acetal reversibly opens to an iminium ion, which subsequently hydrolyzes into a free cysteine derivative and a glyoxylate ester . Therefore, strictly anhydrous conditions are non-negotiable.

  • Stereochemical Integrity: The C2 position is a stereocenter. The transient formation of the open-chain iminium intermediate under acidic conditions can lead to rapid epimerization (racemization) at C2 . Maintaining low temperatures (0 °C to Room Temperature) and minimizing reaction times are critical to preserving stereochemical fidelity.

Workflow and Decision Matrix

G SM Methyl N-Boc-thiazolidine- 2-carboxylate Acid Anhydrous Acid (TFA or HCl) SM->Acid Reagent Addition Int Protonated Carbamate Intermediate Acid->Int Protonation Product Methyl thiazolidine- 2-carboxylate Salt Int->Product -CO2, -tBu+ (Fast Cleavage) Water Aqueous Acid / H2O (Undesired Exposure) Product->Water Moisture ingress SideProd Ring-Opened Products (Cysteine deriv. + Aldehyde) Water->SideProd N,S-Acetal Hydrolysis

Mechanistic pathway of Boc deprotection versus aqueous ring-opening side reactions.

Quantitative Reagent Comparison

The choice of acid dictates the reaction kinetics, the final salt form, and the downstream purification strategy. The table below summarizes the empirical differences between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) for this specific substrate class , .

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20–50% (v/v) in Anhydrous DCM4M in Anhydrous 1,4-Dioxane
Reaction Kinetics Fast (30–60 min at RT)Very rapid (15–30 min at RT)
Product Form TFA salt (often hygroscopic/oily)HCl salt (typically crystalline solid)
Ring-Opening Risk Moderate (if moisture is present)Low (due to strictly anhydrous dioxane)
Scavenger Requirement Highly Recommended (TIPS)Optional (but recommended)
Volatiles Removal Requires extensive co-evaporationEasy (evaporates readily under vacuum)

Validated Experimental Protocols

Protocol A: TFA in Dichloromethane (Optimized for Liquid Substrates)

This is the standard kinetic approach, utilizing TIPS to suppress sulfur alkylation.

Materials:

  • Methyl N-Boc-thiazolidine-2-carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) (2.0 eq)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under a continuous flow of nitrogen. Dissolve Methyl N-Boc-thiazolidine-2-carboxylate in anhydrous DCM to achieve a 0.1 M concentration.

  • Scavenger Addition: Inject TIPS (2.0 eq) into the stirring solution. Causality: TIPS must be present before the acid is introduced to immediately intercept the tert-butyl cation upon its formation.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add anhydrous TFA to achieve a final concentration of 20% (v/v) TFA in DCM.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for exactly 45 minutes.

  • In-Process Validation: Analyze a 5 µL aliquot via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the deprotected product mass (
    
    
    
    ) confirms complete conversion. The absence of
    
    
    (free cysteine methyl ester) validates that the N,S-acetal remained intact.
  • Isolation: Concentrate the mixture in vacuo at a bath temperature not exceeding 30 °C to prevent thermal degradation. Co-evaporate the resulting oily residue with anhydrous toluene (3 × 10 mL) to azeotropically remove residual TFA.

Protocol B: HCl in 1,4-Dioxane (Optimized for Solid Isolation)

This protocol is highly recommended if a free-flowing, crystalline salt is required for downstream peptide coupling without intermediate chromatography.

Materials:

  • Methyl N-Boc-thiazolidine-2-carboxylate (1.0 eq)

  • 4M HCl in anhydrous 1,4-dioxane (5.0 eq)

  • Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve the substrate in a minimal volume of anhydrous DCM (just enough to achieve a homogenous solution).

  • Acidification: At room temperature, rapidly add 4M HCl in anhydrous 1,4-dioxane (5.0 eq of HCl). Causality: The strictly anhydrous nature of commercial 4M HCl/Dioxane prevents the water-dependent hydrolysis of the thiazolidine ring.

  • Propagation: Stir the mixture vigorously for 30 minutes. A white precipitate (the hydrochloride salt) will often begin to form as the reaction progresses.

  • Precipitation: Add 10 volumes of ice-cold anhydrous diethyl ether to the flask to fully crash out the product.

  • Isolation & Validation: Centrifuge the suspension at 4000 rpm for 5 minutes or filter through a sintered glass funnel under a nitrogen blanket. Wash the solid pellet twice with cold diethyl ether and dry under high vacuum.

  • Analytical Validation: Perform

    
    -NMR (
    
    
    
    ). The complete absence of the intense 9-proton singlet at ~1.45 ppm confirms the total removal of the Boc group.

References

  • Zheng, F.-H., et al. "Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation." Organic Letters, American Chemical Society, 2024. Available at:[Link]

  • Zhang, Y., et al. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews, American Chemical Society, 2014. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA." Reaction Database. Available at:[Link]

Application

Application Note: Methyl N-Boc-thiazolidine-2-carboxylate in Solid-Phase Peptide Synthesis (SPPS)

This Application Note is designed for researchers utilizing Methyl N-Boc-thiazolidine-2-carboxylate (Boc-Thz-OMe) in peptide chemistry. While often mistaken for its isomer (thiazolidine-4-carboxylic acid, a cysteine surr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing Methyl N-Boc-thiazolidine-2-carboxylate (Boc-Thz-OMe) in peptide chemistry. While often mistaken for its isomer (thiazolidine-4-carboxylic acid, a cysteine surrogate), the 2-carboxylate derivative is a distinct, high-value building block used primarily as a masked glyoxyl (aldehyde) moiety for site-specific bioconjugation or as a conformationally constrained proline mimetic.

Executive Summary & Mechanism of Action

Methyl N-Boc-thiazolidine-2-carboxylate is a protected amino acid derivative formed by the condensation of cysteine with a glyoxylate ester. In the context of SPPS, it serves two distinct high-level functions:

  • Bioconjugation Handle (Primary Application): It acts as a "masked" aldehyde. Post-synthesis, the thiazolidine ring can be chemically opened (unmasked) to reveal an N-terminal glyoxylyl group (an

    
    -oxo aldehyde). This group reacts specifically with aminooxy- or hydrazide-functionalized payloads (fluorophores, drugs, PEG) to form stable oximes or hydrazones.
    
  • Structural Constraint: It functions as a proline analogue (

    
    -thiaproline), introducing specific turn constraints into the peptide backbone due to the steric bulk of the sulfur atom and the ring geometry.
    

Critical Technical Note: The commercially available form is often the Methyl Ester . SPPS requires a free carboxylic acid for coupling. Therefore, saponification is a mandatory precursor step before resin loading.

Mechanism of Unmasking (Bioconjugation)

The utility of the 2-carboxylate lies in its latent reactivity. The ring opening is orthogonal to standard side-chain protecting groups.

Thz_Mechanism Thz Thiazolidine-2-Carboxylate (Masked Aldehyde) Open Ring Opening (Hydrolysis/Ag+) Thz->Open Deprotection Aldehyde N-terminal Glyoxylyl Peptide (Reactive Aldehyde) Open->Aldehyde Reveals CHO Oxime Stable Oxime Conjugate (Peptide-Payload) Aldehyde->Oxime + R-O-NH2

Figure 1: The activation pathway of Thiazolidine-2-carboxylate. The ring protects the reactive aldehyde during SPPS cycles.

Pre-Synthesis Preparation: Saponification Protocol

Objective: Convert Methyl N-Boc-thiazolidine-2-carboxylate (Ester) to N-Boc-thiazolidine-2-carboxylic acid (Free Acid). Why: Methyl esters are unreactive toward resin-bound amines. Direct use will result in failed coupling.

Reagents Required[1][2][3][4][5]
  • Methyl N-Boc-thiazolidine-2-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Methanol (MeOH)

  • 1M HCl (for acidification)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 equivalent (eq) of Methyl N-Boc-thiazolidine-2-carboxylate in a mixture of THF:MeOH:Water (3:1:1 v/v/v). Concentration should be approx. 0.1 M.[1]

  • Hydrolysis: Add 2.0 eq of LiOH (monohydrate). Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS.[2] The starting material spot should disappear.

  • Workup:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash with diethyl ether (removes unreacted non-polar impurities). Discard organic layer.

  • Acidification: Cool the aqueous layer on ice. Carefully acidify to pH ~2–3 using 1M HCl. The product (Boc-Thz-OH) may precipitate or oil out.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3x).

  • Drying: Combine EtOAc layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Typically >90% as a white foam or solid. Use this Boc-Thz-OH for SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][5][8]

Context: This protocol assumes the use of Fmoc-SPPS methodology, where Boc-Thz-OH is introduced as the N-terminal residue.[3] Note: If using Boc-SPPS, this residue is compatible but requires standard HF cleavage protocols.

Table 1: Coupling Parameters
ParameterRecommendationNotes
Position N-TerminusUsually the final residue added to the chain.
Scale 0.1 mmolStandard research scale.
Coupling Reagents DIC / Oxyma PurePreferred to minimize racemization. HATU/DIPEA is acceptable but requires careful base control.
Equivalents 3.0 eq (AA) : 3.0 eq (Activator)Slight excess ensures complete capping.
Reaction Time 60–90 minutesThiazolidines are sterically hindered; extended time is beneficial.
Deprotection (N-Boc) TFA CleavageThe N-Boc group is removed during final resin cleavage.
Detailed Workflow
  • Resin Preparation: Swell the Fmoc-peptide-resin in DMF for 20 minutes. Remove the final Fmoc group using 20% Piperidine/DMF.[4] Wash 5x with DMF.

  • Activation:

    • Dissolve Boc-Thz-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).

    • Pre-activation: Allow to react for 2–3 minutes before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Shake at RT for 60–90 minutes.

    • QC: Perform a Kaiser test (ninhydrin). It should be negative (yellow/colorless), indicating the amine is capped.

  • Final Cleavage & Deprotection:

    • Wash resin with DCM (3x). Dry under nitrogen.

    • Add Cleavage Cocktail: TFA : TIS : Water (95 : 2.5 : 2.5) .

    • Crucial: Do NOT use aldehydes or ketones (like acetone) in the cleavage or washing steps, as the exposed Thz ring can react or exchange.

    • React for 2–3 hours. The TFA removes the N-Boc group and side-chain protecting groups. The Thiazolidine ring remains intact (as the secondary amine form).

  • Precipitation: Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Post-Synthesis Application: Unmasking & Ligation

After cleavage, you possess a peptide with an N-terminal Thiazolidine-2-carboxylic acid (secondary amine). To use it for conjugation, you must open the ring.

Method A: Silver-Promoted Ring Opening (Fast)

This method is preferred for rapid conversion to the aldehyde.

  • Dissolve: Dissolve peptide (1 mM) in Acetate Buffer (pH 4–5).

  • Reagent: Add

    
     (10–50 eq).
    
  • Incubation: Incubate at 37°C for 2–4 hours. The silver complexes with the sulfur, promoting hydrolysis of the hemiaminal thioether.

  • Quench: Add DTT or NaCl to precipitate silver. Centrifuge/Filter.

  • Result: Peptide with N-terminal Glyoxylyl group (Aldehyde).

Method B: One-Pot Oxime Ligation (Direct)

You can perform the ring opening and ligation simultaneously if the nucleophile (aminooxy compound) is strong enough and in excess.

  • Mix: Combine Thz-peptide (1 mM) and Aminooxy-Payload (e.g.,

    
    ) (5–10 eq).
    
  • Buffer: 0.1 M Acetate or Phosphate buffer, pH 4.0–5.0.

  • Catalyst: Add 0.1 M Methoxyamine or Aniline (optional, enhances rate).

  • Reaction: 37°C for 12–24 hours. The equilibrium shifts toward the stable oxime.

Ligation_Workflow Start Purified Thz-Peptide Cond Condition Selection Start->Cond PathA Path A: Ag(I) Hydrolysis (Isolate Aldehyde) Cond->PathA High Purity Needed PathB Path B: Direct Ligation (One-Pot) Cond->PathB Speed Preferred Prod Final Oxime Conjugate PathA->Prod + Aminooxy-Label PathB->Prod + Aminooxy-Label

Figure 2: Decision tree for processing the Thz-peptide post-synthesis.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of Thz ring.Double couple (2 x 1h) or switch to HATU/HOAt at 50°C.
Ring Opening during Cleavage Presence of scavengers that attack hemiaminals.Avoid thiols in cleavage cocktail if possible, or keep cleavage time <3h.
No Ligation Reaction pH too high.Oxime ligation requires acidic pH (4.5) to protonate the intermediate. Ensure pH < 5.
Product is +14 Da Methylation?Unlikely. Check if Methyl Ester was not fully saponified before coupling (Product would be +14 vs free acid, but would not couple). More likely: Formylation (+28) or oxidation.

References

  • Ollivier, N. et al. (2020). "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups."[5] RSC Advances, 10, 17681-17685.[3] [Link]

  • Zhang, L. et al. (2018). "Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides." Chemical Communications, 54, 9127-9130.[4] [Link]

Sources

Method

Application Note: Reaction Mechanism of Thiazolidine Ring Formation with Formaldehyde

[1][2] Abstract The condensation of 1,2-aminothiols (e.g., cysteine) with formaldehyde to form a thiazolidine ring is a cornerstone reaction in organic synthesis, serving as a critical pathway for prodrug design, peptide...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

The condensation of 1,2-aminothiols (e.g., cysteine) with formaldehyde to form a thiazolidine ring is a cornerstone reaction in organic synthesis, serving as a critical pathway for prodrug design, peptide masking, and site-specific protein bioconjugation. Despite its apparent simplicity, the reaction kinetics and yield are strictly governed by pH, buffer composition, and the specific nucleophilicity of the sulfur versus the nitrogen atom. This application note provides a definitive mechanistic analysis, a validated experimental protocol for thiazolidine-4-carboxylic acid (thioproline) synthesis, and guidelines for applying this chemistry in bioconjugation workflows.

Mechanistic Deep Dive

The formation of the thiazolidine ring from L-cysteine and formaldehyde is not a single-step process but a cascade of equilibrium-driven additions and eliminations. Understanding the order of bond formation is crucial for optimizing reaction conditions.

The Pathway: Sulfur vs. Nitrogen Attack

While classical Schiff base formation involves the initial attack of an amine on a carbonyl, the presence of a vicinal thiol changes the landscape. Sulfur is a softer, more potent nucleophile than nitrogen at physiological and slightly acidic pH.

  • Hemithioacetal Formation (Kinetic Control): The thiolate anion (or neutral thiol depending on pH) attacks the electrophilic carbonyl carbon of formaldehyde. This reversible step yields a hemithioacetal intermediate.

  • Cyclization (Ring Closure): The amine nitrogen, positioned in close proximity (5-membered ring geometry), attacks the hemithioacetal carbon.

  • Dehydration (Thermodynamic Control): The loss of a water molecule drives the equilibrium forward, solidifying the stable thiazolidine ring.

Critical Insight - The Phosphate Effect: Research indicates that phosphate buffers can catalyze this reaction.[1] Phosphate anions may stabilize the transition state or the incipient carbocation intermediate, significantly accelerating the cyclization step compared to water alone [1].

Reaction Coordinate Diagram

The following diagram illustrates the stepwise electron flow and intermediate states.

ThiazolidineMechanism cluster_conditions Critical Parameters Reactants L-Cysteine + Formaldehyde (R-SH + HCHO) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Thiol attack Hemithioacetal Hemithioacetal Intermediate TS1->Hemithioacetal Fast Cyclization Intramolecular Amine Attack Hemithioacetal->Cyclization Ring Closure Thiazolidine Thiazolidine Product (Thioproline) + H2O Cyclization->Thiazolidine -H2O (Dehydration) Params pH 6.0 - 7.5: Optimizes nucleophilicity Phosphate Buffer: Catalyzes cyclization Excess HCHO: Drives equilibrium

Figure 1: Reaction coordinate for the condensation of cysteine and formaldehyde.[2][3][4][5] The pathway highlights the hemithioacetal as the primary intermediate preceding ring closure.

Application Note: Strategic Utility

Bioconjugation and N-Terminal Labeling

In proteomics, this reaction is utilized to selectively label proteins with N-terminal cysteines. Unlike internal cysteines, an N-terminal cysteine has a free amine and thiol on adjacent carbons, allowing for the specific formation of the thiazolidine ring. This specificity is exploited in methods like SpyCASE to conjugate proteins to cell surfaces [2].[6]

Prodrug Formation

Thiazolidine-4-carboxylic acid (Timonacic) is used as a hepatoprotective agent. The ring acts as a "masked" cysteine, releasing the amino acid slowly via hydrolysis in vivo, thereby maintaining glutathione levels without the toxicity associated with high doses of free cysteine.

Experimental Protocols

Protocol A: Bulk Synthesis of Thioproline (Reference Standard)

Objective: Synthesis of Thiazolidine-4-carboxylic acid for use as a mass spectrometry standard or metabolic tracer.

Reagents:

  • L-Cysteine Hydrochloride (CAS: 52-89-1)

  • Formaldehyde (37% w/v aqueous solution)

  • Solvent: Distilled Water

  • Catalyst: Pyridine (Optional, for higher yield) or Sodium Acetate

Procedure:

  • Dissolution: Dissolve 5.0 g (28.5 mmol) of L-Cysteine HCl in 20 mL of distilled water in a round-bottom flask. Ensure complete dissolution (solution will be acidic).

  • Buffering: Add Sodium Acetate or Pyridine dropwise to adjust pH to approx. 6.0–6.5. Note: Avoid high pH (>9) to prevent disulfide dimerization.

  • Addition: Slowly add 2.5 mL (approx. 34 mmol, 1.2 equivalents) of 37% Formaldehyde solution while stirring.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 4–6 hours. The solution may become turbid as the product forms.

  • Precipitation: Cool the reaction vessel on ice for 30 minutes. The thiazolidine derivative typically precipitates as a white crystalline solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold ethanol (to remove unreacted formaldehyde) followed by diethyl ether.

  • Drying: Dry under vacuum. Expected Yield: 75–85%.

  • Validation: Verify structure via NMR (

    
    H NMR shows disappearance of the aldehyde proton and appearance of the N-CH
    
    
    
    -S methylene peak around 4.0–4.3 ppm).
Protocol B: N-Terminal Cysteine Labeling (Proteomics Scale)

Objective: Selective labeling of N-terminal Cysteine peptides in a complex mixture.

Reagents:

  • Labeling Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Formaldehyde Stock: 1 M in water (freshly prepared from paraformaldehyde is preferred for sensitive MS work)

  • Quenching Agent: Hydroxylamine or excess Cysteine

Workflow:

  • Preparation: Dissolve peptides/protein in Labeling Buffer to a concentration of 1 mg/mL.

  • Reaction: Add Formaldehyde to a final concentration of 20 mM (approx. 10-50x molar excess over protein).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quenching: Add Hydroxylamine to a final concentration of 100 mM to quench unreacted formaldehyde and reverse non-specific Schiff bases formed on Lysine residues (Thiazolidines are stable to Hydroxylamine).

  • Analysis: Desalt via C18 ZipTip and analyze by LC-MS/MS.

    • Mass Shift: Look for a mass increase of +12.00 Da (Formaldehyde [30] - Water [18]) on the N-terminal Cysteine.

Data Summary & Critical Parameters

ParameterOptimal ConditionMechanism / Rationale
pH 6.0 – 7.5Balances unprotonated amine (

) availability with thiol reactivity. Acidic pH slows nucleophilic attack; basic pH promotes disulfide oxidation.
Buffer Phosphate (50-100 mM)Phosphate anions stabilize the carbocation intermediate, catalyzing ring closure [1].
Stoichiometry 1.2 – 2.0 eq (Synthesis)10 – 50 eq (Labeling)Excess formaldehyde drives the equilibrium toward the thiazolidine product (Le Chatelier's principle).
Temperature 20°C – 37°CHigher temperatures increase rate but may promote non-specific crosslinking (e.g., Lysine-Lysine methylene bridges).
Stability High (in acid/neutral)Thiazolidines are stable to acid hydrolysis (unlike simple imines) but can hydrolyze slowly in dilute aqueous solutions if equilibrium shifts.

Troubleshooting Guide

Issue: Low Yield / No Precipitate

  • Cause: pH too low (amine protonated) or too high (disulfide formation).

  • Fix: Adjust pH to 6.5. Add a reducing agent (TCEP) if starting material has oxidized to cystine (disulfide).

Issue: Broad Peaks in NMR

  • Cause: Conformational isomerism. Thiazolidines can exist in equilibrium between different ring puckering conformations.

  • Fix: Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks, or ensure sample is pure.

Issue: Non-Specific Labeling (Proteomics)

  • Cause: Formation of Schiff bases on Lysine side chains.

  • Fix: Ensure the Hydroxylamine quench step is performed. This reverses labile imines on Lysines while leaving the stable thiazolidine ring intact.

References

  • Huang, T. C., Huang, L. Z., & Ho, C. T. (1998).[7] Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry.

  • Zhang, P., et al. (2018). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates.[6] Chemical Science.

  • Kamps, J. J. A. G., et al. (2019).[2][3] How formaldehyde reacts with amino acids. Communications Chemistry. [3]

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[7][8][1][2][3][9] Journal of the American Chemical Society.

Sources

Application

Application Note: Coupling Strategies for Methyl N-Boc-thiazolidine-2-carboxylate

This Application Note is designed for researchers working with Methyl N-Boc-thiazolidine-2-carboxylate . This scaffold presents unique challenges compared to standard amino acids (e.g., Proline or Thiazolidine-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers working with Methyl N-Boc-thiazolidine-2-carboxylate . This scaffold presents unique challenges compared to standard amino acids (e.g., Proline or Thiazolidine-4-carboxylic acid) due to the high acidity of the C2-proton and the steric bulk of the N-Boc group.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Methyl N-Boc-thiazolidine-2-carboxylate is a masked form of a cysteine-aldehyde adduct.[1] Unlike the common proline surrogate thiazolidine-4-carboxylic acid (Thz), the C2-carboxylate is positioned directly on the aminal carbon (between Sulfur and Nitrogen).[1]

The "Twin Perils" of C2-Thiazolidines[1]
  • Hyper-Acidity & Epimerization: The C2 proton is

    
     to a carboxylate, 
    
    
    
    to a nitrogen, and
    
    
    to a sulfur atom. This electronic environment makes the C2-H significantly more acidic than standard amino acid
    
    
    -protons.[1] Base-mediated coupling (using DIPEA/TEA) carries a high risk of rapid racemization.[1]
  • Steric Congestion: The N-Boc group exerts significant steric pressure on the adjacent C2-carboxylate, making nucleophilic attack on the activated ester difficult.[1]

Strategic Recommendation:

  • Hydrolysis: Must be performed under mild conditions (LiOH, 0°C) to prevent initial epimerization.

  • Coupling: DIC/Oxyma (Carbodiimide/Oxime) is the preferred "Base-Free" method to preserve chirality.[1] HATU/Collidine is the alternative for difficult steric couplings where reactivity must be prioritized over slight racemization risks.

Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the critical decision pathways and the risk of ring-opening/epimerization during the process.

G cluster_0 Critical Control Point Start Methyl N-Boc-Thz-2-carboxylate Acid N-Boc-Thz-2-COOH (Free Acid) Start->Acid Hydrolysis (LiOH, 0°C) Racemate Racemized Product (C2-Epimer) Start->Racemate Strong Base (NaOH/Heat) Active Activated Ester (Oxyma/OBt) Acid->Active Activation (DIC/Oxyma or HATU) RingOpen Open Chain Imine (Decomposition) Acid->RingOpen Strong Acid (Boc Removal) Product Coupled Amide Product Active->Product Amine Nucleophile Active->Racemate Base Excess (DIPEA > 2 eq)

Figure 1: Reaction pathway highlighting the critical risks of base-mediated racemization and acid-mediated ring instability.[1]

Reagent Selection Guide

Reagent ClassSpecific ReagentRecommendationRationale
Carbodiimide DIC (Diisopropylcarbodiimide)Primary Choice Allows for "Base-Free" coupling when paired with Oxyma.[1] Neutral pH minimizes C2-proton abstraction.[1]
Additive Oxyma Pure Primary Choice Superior to HOBt/HOAt in suppressing racemization; safer (non-explosive) and higher reactivity.[1]
Uronium HATU Secondary Choice Use only for extremely sterically hindered amines.[1] Requires base (Collidine preferred over DIPEA).[1]
Base 2,4,6-Collidine Preferred A weaker, more sterically hindered base than DIPEA.[1] Reduces kinetic deprotonation of the C2-H.
Base DIPEA Avoid Strong basicity promotes rapid epimerization of the Thiazolidine-2-carboxylate.[1]

Experimental Protocols

Protocol A: Mild Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the reactive carboxylic acid without racemization.

Materials:

  • Methyl N-Boc-thiazolidine-2-carboxylate[1]

  • LiOH[1][2]·H₂O (Lithium Hydroxide monohydrate)[1]

  • THF (Tetrahydrofuran) and Distilled Water[1]

  • 1M HCl (cold)

Procedure:

  • Dissolve 1.0 eq of Methyl N-Boc-thiazolidine-2-carboxylate in THF (0.1 M concentration).

  • Cool the solution to 0°C (Ice/Water bath). Critical: Low temperature is essential to prevent epimerization.[1]

  • Add 1.2 eq of LiOH[1]·H₂O dissolved in minimal water (THF:Water ratio approx 3:1).[1]

  • Stir at 0°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.[1]

  • Workup: Carefully acidify to pH 3–4 with cold 1M HCl. Do not go below pH 3 to avoid Boc-cleavage or ring opening.[1]

  • Extract immediately with EtOAc (x3).[1] Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

  • Storage: Use immediately. Do not store the free acid for prolonged periods.

Protocol B: "Base-Free" Coupling (DIC/Oxyma) – Recommended

Objective: Amide bond formation with minimal risk of C2-epimerization.[1]

Materials:

  • N-Boc-thiazolidine-2-carboxylic acid (from Protocol A)[1]

  • Amine coupling partner (Free amine form preferred)[1]

  • DIC (Diisopropylcarbodiimide)[1][3][4]

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)[1]

  • Solvent: DMF (Anhydrous) or DCM[1]

Procedure:

  • Dissolve 1.0 eq of N-Boc-thiazolidine-2-carboxylic acid and 1.0 eq of Oxyma Pure in DMF (0.1 M).

  • Cool the mixture to 0°C.

  • Add 1.1 eq of DIC dropwise.[1]

  • Stir for 5–10 minutes at 0°C to generate the active ester (Oxyma ester).

  • Add 1.0–1.1 eq of the Amine partner.[1]

    • Note: If the amine is a salt (e.g., HCl salt), you must add exactly 1.0 eq of TMP (2,4,6-Trimethylpyridine) or Collidine to free the amine.[1] Do not use DIPEA.

  • Allow to warm to Room Temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (mild base), 0.1M HCl (mild acid), and Brine.[1]

    • Why: Standard workups apply, but avoid prolonged exposure to strong bases during extraction.[1]

Protocol C: High-Steric Coupling (HATU/Collidine)

Objective: Forcing conditions for unreactive amines, accepting slight racemization risk.[1]

Procedure:

  • Dissolve 1.0 eq of Acid and 1.1 eq of Amine in DMF.[1]

  • Add 2.0–3.0 eq of 2,4,6-Collidine .[1]

  • Cool to 0°C.

  • Add 1.05 eq of HATU .[1]

  • Stir at 0°C for 30 mins, then RT for 2 hours.

  • Note: HATU is extremely fast.[1] Quench immediately upon completion to prevent post-reaction epimerization.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Loss of Chirality (Racemization) High pH during coupling or hydrolysis.[1]Switch from HATU/DIPEA to DIC/Oxyma.[1] Ensure Hydrolysis is at 0°C. Use Collidine instead of DIPEA.
Low Yield (Hydrolysis) Ring opening or decomposition.[1]Do not acidify below pH 3 during workup.[1] The thiazolidine ring is acid-sensitive.[1]
No Reaction (Coupling) Steric clash between N-Boc and C2-COOH.[1]Use HATU (Protocol C). Ensure the amine is not also sterically hindered. Microwave heating (40°C max) can be tried but increases epimerization risk.[1]
"Double" Peaks in NMR Rotamers.N-Boc groups often show rotamers in NMR (cis/trans about the carbamate).[1] Run NMR at 50°C (if stable) to coalesce peaks, or assume rotamers if mass spec is correct.

References

  • Han, S.-Y., & Kim, Y.-A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][3][5] Tetrahedron, 60(11), 2447-2467.[1] [1]

    • Context: Comprehensive review of coupling reagents including H
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][6] [1]

    • Context: Authoritative source on Oxyma/DIC superior performance regarding racemization suppression.[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]

    • Context: Primary literature establishing Oxyma as the "green" and low-racemization alternative to HOBt.[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1] [1]

    • Context: Discusses challenges in sterically hindered amide bond form

Sources

Method

Preparation of proline analogs using Methyl N-Boc-thiazolidine-2-carboxylate

Application Note: Preparation and Utilization of Methyl N-Boc-thiazolidine-2-carboxylate as a -Thiaproline Analog Executive Summary This application note details the synthesis and application of Methyl N-Boc-thiazolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Utilization of Methyl N-Boc-thiazolidine-2-carboxylate as a


-Thiaproline Analog 

Executive Summary

This application note details the synthesis and application of Methyl N-Boc-thiazolidine-2-carboxylate (N-Boc-T2C) . Unlike the more common thiazolidine-4-carboxylic acid (T4C, or


-thiaproline) derived from cysteine, T2C is a 

-thiaproline
analog derived from cysteamine and glyoxylate.

In T2C, the sulfur atom replaces the


-methylene group of the pyrrolidine ring, placing the sulfur atom adjacent to the 

-carbon (the 2-position in the thiazolidine ring). This structural alteration imparts unique electronic and conformational properties, making it a critical tool for:
  • Peptidomimetic Engineering: Inducing novel turn structures (

    
    -turns) in peptide backbones due to the altered ring puckering and lipophilicity.
    
  • Metabolic Probes: Acting as a mechanism-based inactivator of Proline Dehydrogenase (PRODH), a target in cancer metabolism studies.[1][2]

  • Drug Discovery: Serving as a scaffold for conformationally restricted inhibitors.

Chemical Logic & Structural Context

To effectively utilize N-Boc-T2C, researchers must understand its structural relationship to Proline and T4C.

Structural Comparison
  • L-Proline: Pyrrolidine-2-carboxylic acid.

  • T4C (

    
    -Thiaproline):  Thiazolidine-4-carboxylic acid (Derived from Cysteine + Formaldehyde). Sulfur is at position 4 relative to Nitrogen (if numbering as pyrrolidine), or position 4 of the thiazolidine ring.
    
  • T2C (

    
    -Thiaproline):  Thiazolidine-2-carboxylic acid (Derived from Cysteamine + Glyoxylate).[3][4] Sulfur is at position 3 relative to Nitrogen (if numbering as pyrrolidine), or position 1 of the thiazolidine ring with the carboxyl at position 2.
    

Key Characteristic: In T2C, the carboxyl group is located on the carbon between the Nitrogen and the Sulfur. This creates a unique "N-C-S" anomeric effect that influences the stability and reactivity of the


-proton.
Pathway Visualization

G cluster_0 Reagents Cysteamine Cysteamine (2-Aminoethanethiol) Intermediate Imine/Hemithioaminal Intermediate Cysteamine->Intermediate Condensation Glyoxylate Methyl Glyoxylate Glyoxylate->Intermediate T2C_Core Methyl thiazolidine- 2-carboxylate (Unprotected) Intermediate->T2C_Core Cyclization (-H2O) Boc_Step Boc Protection ((Boc)2O, TEA) T2C_Core->Boc_Step Final_Product Methyl N-Boc- thiazolidine-2-carboxylate Boc_Step->Final_Product N-acylation

Figure 1: Synthetic pathway for the assembly of the T2C scaffold.[4] The reaction proceeds via the condensation of cysteamine and methyl glyoxylate, followed by in situ cyclization.

Detailed Synthesis Protocol

This protocol describes the synthesis of Methyl N-Boc-thiazolidine-2-carboxylate on a 10 mmol scale.

Reagents & Materials
  • Cysteamine Hydrochloride (CAS: 156-57-0)

  • Methyl Glyoxylate (CAS: 922-68-9) (Usually supplied as ~50% solution in MeOH or polymerized form)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), Methanol (MeOH), Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Step 1: Condensation and Cyclization

  • Preparation: Dissolve Cysteamine HCl (1.14 g, 10 mmol) in dry Methanol (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Neutralization: Add TEA (1.4 mL, 10 mmol) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature (RT).

  • Addition: Add Methyl Glyoxylate (10 mmol) dropwise. Note: If using the polymer form, mild heating may be required to depolymerize it in solution.

  • Reaction: Stir the mixture at RT for 4–6 hours. The reaction proceeds via the formation of an imine followed by intramolecular nucleophilic attack of the thiol to close the 5-membered ring.

    • Checkpoint: TLC (5% MeOH in DCM) should show the disappearance of the starting thiol (Ellman’s reagent stain can be used to detect unreacted thiols).

  • Workup (Intermediate): Concentrate the methanol solution under reduced pressure to obtain the crude Methyl thiazolidine-2-carboxylate. Note: This intermediate is prone to oxidation; proceed immediately to protection.

Step 2: N-Boc Protection

  • Resuspension: Redissolve the crude residue in DCM (30 mL).

  • Base Addition: Add TEA (2.8 mL, 20 mmol) to ensure basic pH.

  • Boc Anhydride: Add (Boc)₂O (2.4 g, 11 mmol) dissolved in a small amount of DCM.

  • Reaction: Stir overnight (12–16 hours) at RT.

  • Quenching: Quench the reaction with water (10 mL).

Step 3: Purification

  • Extraction: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Wash combined organics with 5% Citric Acid (removes excess amine), Sat. NaHCO₃, and Brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Chromatography: Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Product: The product elutes as a colorless to pale yellow oil or low-melting solid.

Data Specifications
ParameterSpecificationNotes
Yield 65% – 80%Dependent on the quality of methyl glyoxylate.
Appearance Colorless Oil / White SolidCrystallizes upon standing at -20°C.
Rf Value ~0.45(Hexanes:EtOAc 3:1)
¹H NMR (CDCl₃)

5.4-5.6 (s, 1H, H-2)
The H-2 proton is diagnostic; shifts depending on rotamers.
Stability ModerateStore at -20°C. Avoid strong acids (ring opening).

Application Protocol: Peptide Incorporation

Incorporating T2C into peptides requires modification of standard Solid Phase Peptide Synthesis (SPPS) protocols due to the steric bulk of the thiazolidine ring and the acid sensitivity of the ring system.

Workflow Logic

P cluster_SPPS SPPS Cycle for T2C Start Resin-Peptide-NH2 Step2 Coupling (HATU/HOAt/DIPEA) Start->Step2 Step1 Saponification of Methyl N-Boc-T2C Step1->Step2 Free Acid Input Step3 Deprotection (TFA) *Critical Step* Step2->Step3 Peptide Elongation

Figure 2: Integration of T2C into peptide synthesis. Note that the methyl ester must be hydrolyzed to the free acid before coupling.

Protocol Steps
  • Saponification (Ester Hydrolysis):

    • Dissolve Methyl N-Boc-thiazolidine-2-carboxylate in THF:Water (3:1).

    • Add LiOH (1.5 eq) at 0°C. Stir until TLC shows conversion to the acid (approx. 1-2 hours).

    • Caution: Do not over-expose to strong base for prolonged periods to avoid epimerization at C2.

    • Acidify carefully to pH 3 with dilute HCl and extract with EtOAc. Use the free acid immediately.

  • Coupling (SPPS):

    • Reagents: Use HATU or PyBOP. Carbodiimides (DIC) are less effective due to steric hindrance.

    • Conditions: Use 3 equivalents of the N-Boc-T2C acid, 2.9 eq HATU, and 6 eq DIPEA in DMF.

    • Time: Double coupling (2 x 1 hour) is recommended.

  • Deprotection & Cleavage:

    • Boc Removal: If T2C is internal, remove Boc with 25% TFA/DCM.

    • Final Cleavage: When cleaving the peptide from the resin using high concentrations of TFA (95%), add Triisopropylsilane (TIS) and Water as scavengers.

    • Warning: The thiazolidine ring is generally stable to TFA, but the "hemiaminal-like" character at C2 (N-C-S) makes it more sensitive than Proline. Avoid high temperatures during cleavage.

Advanced Applications: PRODH Inhibition

Mechanism: T2C acts as a substrate for Proline Dehydrogenase (PRODH).[2][3][6] Unlike Proline, which is oxidized to P5C (pyrroline-5-carboxylate), the oxidation of T2C by PRODH results in a reactive intermediate (likely a thiazoline) that can covalently modify the FAD cofactor or simply act as a competitive inhibitor with high affinity (Km is often lower than Proline).

Assay Setup:

  • Enzyme: Recombinant PRODH (e.g., bacterial PutA or human PRODH).

  • Substrate: L-Proline (control) vs. L-T2C (test).

  • Detection: Monitor the reduction of an electron acceptor (e.g., DCPIP) at 600 nm.

  • Result: T2C will show rapid reduction of the acceptor initially, potentially followed by inactivation kinetics depending on the specific enzyme variant.

References

  • Structural Context of Thiazolidine Carboxyl

    • Title: Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates.[2][3][6]

    • Source: Biochemistry (ACS Publications)[6]

    • URL:[Link][6]

  • Inhibition of Proline Dehydrogenase

    • Title: Covalent Modification of the Flavin in Proline Dehydrogenase by Thiazolidine-2-Carboxylate.[2]

    • Source: ACS Chemical Biology
    • URL:[Link][2]

  • Peptide Synthesis Applic

    • Title: Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides.[7]

    • Source: Chemical Science (RSC)
    • URL:[Link]

  • General Thiazolidine Chemistry

    • Title: Synthesis and biological evaluation of thiazolidine-2-thione deriv
    • Source: PubMed Central
    • URL:[Link]

Sources

Application

Application Note: Precision Reduction of Methyl N-Boc-thiazolidine-2-carboxylate to Aldehyde

Executive Summary This application note details the protocol for the chemoselective reduction of Methyl N-Boc-thiazolidine-2-carboxylate to N-Boc-thiazolidine-2-carboxaldehyde . This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of Methyl N-Boc-thiazolidine-2-carboxylate to N-Boc-thiazolidine-2-carboxaldehyde . This transformation is a critical step in the synthesis of cysteine-derived chiral building blocks and peptide isosteres.

While the reduction of esters to aldehydes using Diisobutylaluminum hydride (DIBAL-H) is a standard transformation, the thiazolidine scaffold presents unique challenges regarding over-reduction (to the alcohol) and C2-epimerization (racemization). This guide provides a validated direct reduction protocol using DIBAL-H at cryogenic temperatures, alongside a secondary "Red-Ox" strategy for instances where optical purity is compromised.

Strategic Analysis & Mechanism

The Challenge of the Thiazolidine Ring

Unlike simple aliphatic esters, the thiazolidine-2-carboxylate possesses a chiral center at C2 that is both benzylic-like (stabilized by S and N heteroatoms) and susceptible to enolization.

  • Over-reduction: The resulting aldehyde is more reactive toward nucleophiles than the starting ester. Success relies entirely on the stability of the tetrahedral aluminum intermediate at low temperatures.

  • Racemization: The C2 proton is acidic. Basic workup conditions or unbuffered silica chromatography can lead to rapid loss of enantiopurity.

Mechanistic Pathway

The reaction proceeds via the formation of a stable hemiacetal-aluminum complex. At


C, this intermediate is stable and does not eliminate alkoxide to form the free aldehyde (which would be immediately reduced to the alcohol). The aldehyde is only released upon acidic hydrolysis during the workup.

ReactionMechanism Ester Methyl N-Boc-thiazolidine-2-carboxylate Complex Tetrahedral Al-Intermediate (Stable at -78°C) Ester->Complex + DIBAL-H (1.1 eq) Toluene, -78°C Aldehyde N-Boc-thiazolidine-2-carboxaldehyde (Target) Complex->Aldehyde Hydrolysis (Rochelle's Salt) Alcohol Over-reduction Product (Alcohol) Complex->Alcohol Temp > -60°C or Excess DIBAL Aldehyde->Alcohol Excess DIBAL

Figure 1: Mechanistic pathway and critical control points for preventing over-reduction.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
Methyl N-Boc-thiazolidine-2-carboxylate>98% eeSubstrate
DIBAL-H1.0 M in TolueneReducing Agent
TolueneAnhydrous (<50 ppm H₂O)Solvent
MethanolHPLC GradeQuenching Agent
Rochelle's SaltSat. Aq. SolutionEmulsion Breaking
Protocol A: Direct DIBAL-H Reduction (Primary Method)

Best for: Rapid synthesis when strict temperature control is available.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a magnetic stir bar.

  • Solvation: Dissolve Methyl N-Boc-thiazolidine-2-carboxylate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

    • Note: Toluene is preferred over DCM as it suppresses over-reduction, though DCM may be used if solubility is an issue.

  • Cooling: Cool the solution to

    
    C  using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
    
  • Addition: Add DIBAL-H (1.0 M in Toluene, 1.2 equiv ) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Critical: The internal temperature must not rise above

      
      C.
      
  • Reaction: Stir at

    
    C for 1–2 hours. Monitor by TLC (stain with PMA or KMnO₄; UV is weak for N-Boc).
    
    • Endpoint: Disappearance of ester. If ester remains after 2h, add 0.1 equiv DIBAL-H.

  • Quench (Crucial Step):

    • While still at

      
      C, add anhydrous Methanol (excess, ~5 equiv) dropwise.
      
    • Remove the cooling bath and allow to warm to

      
      C.
      
    • Add saturated aqueous Rochelle's salt (Potassium Sodium Tartrate) solution (equal volume to reaction solvent).

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until the two layers become clear and the aluminum emulsion dissipates.

  • Extraction: Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp <30°C).

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc).

    • Note: Deactivate silica with 1% Et₃N if the aldehyde degrades, though N-Boc thiazolidines are generally moderately stable.

Protocol B: Two-Step Red-Ox (Validation Method)

Best for: Large scale or when DIBAL-H yields inseparable mixtures of alcohol/aldehyde.

  • Reduction: Reduce ester to alcohol using LiBH₄ (2.0 equiv) in THF/EtOH at 0°C. Isolate the alcohol.

  • Oxidation: Oxidize the alcohol to aldehyde using Parikh-Doering (SO₃·Py / DMSO / Et₃N) or Swern conditions.

    • Why: Parikh-Doering is mild (0°C to RT) and avoids the extreme cold of Swern, minimizing racemization risks associated with base-mediated enolization during Swern quench.

Quality Control & Troubleshooting

Decision Workflow

Workflow Start Start: Methyl Ester DIBAL Attempt Protocol A (DIBAL-H, -78°C) Start->DIBAL Check QC Analysis (1H NMR, TLC) DIBAL->Check Success Target Aldehyde Obtained Check->Success Clean conversion Fail_Alc Major Product: Alcohol Check->Fail_Alc Over-reduction Fail_Rac Product Racemized Check->Fail_Rac Low ee% Retry Switch to Protocol B (Red-Ox Route) Fail_Alc->Retry Re-oxidize Alcohol Fail_Rac->Retry Restart synthesis

Figure 2: Operational decision tree for protocol selection.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Significant Alcohol Formation Temp > -70°C during addition.Use internal thermometer; slow addition rate.
Low Yield / Emulsion Incomplete hydrolysis of Al-complex.Increase stir time with Rochelle's salt (up to 12h).
Racemization Basic workup or silica acidity.Avoid strong bases; use neutral silica; store at -20°C.
No Reaction Old DIBAL-H reagent.Titrate DIBAL-H or use a fresh bottle.
Characterization Data (Expected)
  • 1H NMR (CDCl₃): Look for the diagnostic aldehyde proton doublet/singlet (rotamers) around 9.4 – 9.6 ppm . The N-Boc group often causes signal broadening or rotameric splitting (approx 2:1 ratio) at room temperature.

  • Stability: The aldehyde is configurationally stable for days at 4°C but should be used immediately in subsequent steps (e.g., Wittig, Reductive Amination) for best results.

References

  • DIBAL-H General Protocol

    • Organic Syntheses, Coll.[1] Vol. 8, p. 241 (1993); Vol. 69, p. 80 (1990).

    • Source:

  • Thiazolidine Chemistry & Stability

    • Journal of Organic Chemistry, "Synthesis and conformation of N-Boc-thiazolidine-2-carboxylic acid deriv
    • Source:

  • Alternative Oxidation Methods (Parikh-Doering)

    • Journal of the American Chemical Society, "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."
    • Source:

  • Garner's Aldehyde (Analogous Chemistry)

    • Chemical Reviews, "Serine derived synthons." (Provides context on N-Boc-alpha-amino aldehyde stability).
    • Source:

Disclaimer: This protocol involves the use of pyrophoric reagents (DIBAL-H) and cryogenic conditions. Standard laboratory safety protocols, including the use of fume hoods and PPE, must be strictly followed.

Sources

Method

Incorporating thiazolidine scaffolds into protease inhibitors

Application Note: Engineering Thiazolidine Scaffolds for Next-Generation Protease Inhibitors Executive Summary & Rationale The thiazolidine scaffold (a saturated 5-membered ring containing sulfur and nitrogen) has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Thiazolidine Scaffolds for Next-Generation Protease Inhibitors

Executive Summary & Rationale

The thiazolidine scaffold (a saturated 5-membered ring containing sulfur and nitrogen) has emerged as a critical structural motif in the design of protease inhibitors, particularly for Dipeptidyl Peptidase-4 (DPP-4) and viral cysteine proteases (e.g., SARS-CoV-2 Mpro ).

Unlike rigid aromatic systems, the thiazolidine ring offers two distinct mechanistic advantages:

  • Conformational Constraint (Proline Mimicry): The ring structurally mimics proline but possesses distinct lipophilicity and ring-puckering parameters. This allows it to occupy the S1 or S2 hydrophobic pockets of proteases with high specificity, often inducing an "induced-fit" binding mode.[1]

  • Warhead Delivery: The nitrogen atom allows for easy functionalization with electrophilic "warheads" (e.g., nitriles), facilitating reversible covalent inhibition by reacting with the catalytic serine or cysteine of the target enzyme.[2]

This guide details the synthetic integration of thiazolidines and the subsequent biochemical validation using FRET-based kinetic assays.

Strategic Design: The Thiazolidine Advantage

Successful integration requires understanding the Structure-Activity Relationship (SAR) of the thiazolidine ring within the enzyme active site.

Mechanism of Action
  • The Anchor (P1 Site): In DPP-4 inhibitors (e.g., Teneligliptin), the thiazolidine ring often occupies the S1 pocket. The sulfur atom can engage in specific interactions (Met/Phe/Tyr residues) that the methylene group of proline cannot.

  • The Electrophile: When a nitrile group (

    
    ) is attached to the thiazolidine, it acts as a "soft" electrophile. It is attacked by the catalytic nucleophile (Cys-SH or Ser-OH), forming a reversible imidate or thioimidate adduct. This increases residence time (
    
    
    
    ) without permanently inactivating the enzyme, reducing off-target toxicity.
Visualizing the Mechanism

ProteaseInhibition Enzyme Free Protease (Active Site Cys/Ser) Complex_NonCov Michaelis Complex (Non-Covalent Binding) Enzyme->Complex_NonCov + Inhibitor Inhibitor Thiazolidine Inhibitor (Nitrile Warhead) Inhibitor->Complex_NonCov Transition Tetrahedral Intermediate Complex_NonCov->Transition Nucleophilic Attack Complex_Cov Thioimidate Adduct (Reversible Covalent) Transition->Complex_Cov Stabilization Complex_Cov->Enzyme Slow Dissociation (Reversibility)

Figure 1: Kinetic mechanism of thiazolidine-nitrile inhibitors. The scaffold positions the warhead for nucleophilic attack, forming a reversible covalent bond.

Protocol A: Synthetic Assembly of the Thiazolidine Scaffold

Objective: Synthesize a functionalized thiazolidine-4-carboxylic acid derivative from L-Cysteine. Critical Note: The thiazolidine ring is susceptible to oxidation (to sulfoxides) and ring-opening under strong acidic conditions. Maintain controlled pH during workup.

Materials
  • L-Cysteine hydrochloride

  • Aldehyde source (e.g., Formaldehyde or substituted Benzaldehyde)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Coupling Reagents: EDC.HCl, HOBt (for peptide coupling)

Step-by-Step Methodology
  • Cyclization (Ring Formation):

    • Dissolve L-Cysteine (10 mmol) in 20 mL of degassed Ethanol/Water (1:1).

    • Add the aldehyde (10-12 mmol) dropwise.

    • Condition: Stir at room temperature for 6–12 hours. For bulky aldehydes, mild reflux (60°C) may be required.

    • Observation: A white precipitate (thiazolidine-4-carboxylic acid derivative) typically forms.[3]

    • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from aqueous ethanol.

  • N-Protection/Functionalization (Critical for Stability):

    • The secondary amine of the thiazolidine ring is reactive.[1] It must be acylated to prevent ring opening and to attach the P2 recognition motif.

    • Dissolve the thiazolidine derivative in DMF.

    • Add the P2-amino acid (e.g., N-Boc-Glycine), EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir at 0°C to RT for 12 hours.

  • Warhead Installation (Optional - for Covalent Inhibitors):

    • To convert the carboxylic acid at C4 to a nitrile (warhead):

      • Convert acid to primary amide (using

        
        /EDC).
        
      • Dehydrate the amide to nitrile using Trifluoroacetic anhydride (TFAA) and Pyridine in DCM at 0°C.

Synthetic Workflow Diagram

SynthesisWorkflow Cys L-Cysteine Cyclization Cyclization (EtOH/H2O, RT) Cys->Cyclization Ald Aldehyde (R-CHO) Ald->Cyclization Thiazolidine Thiazolidine-4-COOH Cyclization->Thiazolidine Coupling Peptide Coupling (EDC/HOBt, P2-Fragment) Thiazolidine->Coupling Amidation Amidation & Dehydration (CONH2 -> CN) Coupling->Amidation For Covalent Inhibitors

Figure 2: Synthetic route for generating thiazolidine-based protease inhibitors.

Protocol B: Biochemical Evaluation (FRET Assay)

Objective: Determine the inhibitory potency (


 and 

) of the synthesized thiazolidine compounds against a target protease (e.g., DPP-4 or Cathepsin).

Principle: Fluorescence Resonance Energy Transfer (FRET).[4][5] The substrate is a peptide containing a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage by the protease separates the pair, resulting in fluorescence recovery.

Reagents
  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (DTT is critical for cysteine proteases to maintain active site reduction).

  • Substrate: Fluorogenic peptide specific to target (e.g., Gly-Pro-AMC for DPP-4 or DABCYL-Lys-peptide-Glu-EDANS for viral proteases).

  • Enzyme: Recombinant Protease (titrated to linear velocity range).

Experimental Procedure
  • Preparation:

    • Prepare 100x stocks of inhibitor in DMSO.

    • Dilute enzyme in Assay Buffer to 2x working concentration.

  • Pre-Incubation (Thermodynamic Equilibrium):

    • In a black 96-well plate, add 50 µL of Enzyme solution.

    • Add 1 µL of Inhibitor (various concentrations).

    • Critical Step: Incubate for 30 minutes at 37°C. This allows the thiazolidine inhibitor to navigate the active site and form the covalent adduct (if applicable).

  • Reaction Initiation:

    • Add 50 µL of Substrate solution.

    • Immediately place in a fluorescence plate reader (Ex/Em depends on fluorophore, e.g., 340/490 nm for EDANS).

  • Data Acquisition:

    • Measure fluorescence every 60 seconds for 45 minutes (Kinetic Mode).

    • Validation: Ensure the "No Inhibitor" control is linear (

      
      ).
      
  • Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear slope (RFU/min).[6]
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to the Hill Equation to derive

      
      .
      

Data Presentation & Analysis

When reporting results, summarize the SAR data in a comparative table.

Table 1: Example SAR of Thiazolidine Derivatives against DPP-4

Compound IDR-Group (C2 Position)Warhead (C4)

(nM)
Binding Mode (Predicted)
TZ-01 H (Unsubstituted)COOH>5000Weak Non-covalent
TZ-04 PhenylCOOH450Hydrophobic fit (S1)
TZ-09 PhenylNitrile (

)
12 Reversible Covalent
TZ-12 4-Fluoro-PhenylNitrile (

)
4.5 Covalent + Halogen Bond

Note: The introduction of the nitrile warhead (TZ-09) drastically improves potency by shifting the mechanism from transient binding to covalent trapping.

References

  • Thiazolidine Synthesis & Antiviral Activity

    • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents.[7] (2021).[3][7][8][9] MDPI.[10]

  • SARS-CoV-2 Mpro Inhibition

    • New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors.[10][11] (2024).[11][12] Pharmaceuticals.[9][10][12][13][14]

  • DPP-4 Inhibitor SAR

    • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024).[11][12] J. Diabetes Metab. Disord.

  • Covalent Inhibitor Design (Nitriles)

    • Nitriles: an attractive approach to the development of covalent inhibitors.[2][14] (2022).[3][11][13] RSC Medicinal Chemistry.

  • FRET Assay Protocols

    • A Technical Guide to FRET-Based HIV Protease Assays. BenchChem.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl N-Boc-thiazolidine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in peptidomimetic and cleavable linker synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in peptidomimetic and cleavable linker synthesis. The preparation of Methyl N-Boc-thiazolidine-2-carboxylate presents a unique triad of chemoselective challenges:

  • The thiazolidine ring acts as an N,S-acetal equivalent, making it susceptible to ring-opening.

  • The C2 proton is highly activated, risking epimerization under basic conditions.

  • The tert-butoxycarbonyl (Boc) protecting group is strictly acid-labile.

This guide deconstructs the three-step synthesis into a self-validating system, bridging the gap between theoretical mechanisms and benchtop execution.

I. Core Synthetic Workflow

The standard high-yield trajectory avoids harsh conditions, moving from condensation to protection, and finally, mild esterification.

SynthesisWorkflow A Cysteamine + Glyoxylic Acid B Thiazolidine-2- carboxylic acid A->B Condensation pH 7.5-8.5 C N-Boc-thiazolidine-2- carboxylic acid B->C Boc2O, NEt3 Dioxane/H2O D Methyl N-Boc- thiazolidine-2-carboxylate C->D MeI, K2CO3 Acetone, Reflux

Fig 1. Three-step synthesis workflow for Methyl N-Boc-thiazolidine-2-carboxylate.

II. Troubleshooting & FAQs
FAQ 1: Why is my yield of the intermediate thiazolidine-2-carboxylic acid so low, and why am I seeing oxidized byproducts?

The Causality: The condensation of cysteamine and glyoxylic acid is a physiological reaction that is highly pH-dependent. Kinetic analyses reveal that the formation of thiazolidine-2-carboxylic acid occurs an order of magnitude faster at an optimal pH of 7.5 to 8.5[1]. If the pH drops, the amine remains protonated and unreactive. Furthermore, thiazolidines easily oxidize to thiazolines (e.g.,


-thiazoline-2-carboxylic acid) in the presence of atmospheric oxygen or trace transition metals[1].
The Solution: 
  • Buffer the System: Maintain the reaction strictly at pH 8.0 using a mild bicarbonate buffer.

  • Inert Atmosphere: Sparge your solvents with Argon or Nitrogen for 15 minutes prior to the reaction to prevent oxidative dehydrogenation[2].

FAQ 2: During Boc protection, I observe significant epimerization at the C2 position and incomplete conversion. How can I prevent this?

The Causality: The C2 proton of thiazolidine-2-carboxylic acid is flanked by sulfur, nitrogen, and a carboxylate, making it relatively acidic. Using harsh inorganic bases (like NaOH) or extending reaction times promotes deprotonation and subsequent epimerization. The Solution: Utilize a milder organic base. Triethylamine (NEt3) in a 1:1 dioxane-water biphasic system acts as an excellent catalyst, enhancing the electrophilicity of Boc-anhydride via nucleophilic attack without stripping the C2 proton[3]. Keep the reaction at 0 °C to room temperature and strictly limit the reaction time to 12–16 hours.

FAQ 3: My Boc group is cleaving during the methyl esterification step. What went wrong?

The Causality: Standard Fischer esterification utilizes methanol and a catalytic strong acid (e.g., HCl or H2SO4). The Boc carbamate is highly acid-labile; under Fischer conditions, it protonates and rapidly decomposes into isobutylene gas and CO2. This not only deprotects your amine but often triggers thiazolidine ring-opening. The Solution: You must decouple esterification from acidic conditions. The most reliable, self-validating alternative is the Alkyl Halide Method using Methyl Iodide (MeI) and anhydrous Potassium Carbonate (K2CO3) in refluxing acetone[4].

EsterificationLogic Start N-Boc-Thiazolidine-2-carboxylic acid Q1 Select Esterification Method Start->Q1 Standard Fischer Esterification (MeOH / HCl) Q1->Standard Strongly Acidic Mild1 Alkyl Halide Method (MeI / K2CO3 / Acetone) Q1->Mild1 Mild Basic Mild2 Diazo Method (TMS-Diazomethane) Q1->Mild2 Mild Neutral Fail Boc Cleavage & Ring Opening (<10% Yield) Standard->Fail Success High Yield Methyl Ester (>85% Yield) Mild1->Success Mild2->Success

Fig 2. Mechanistic troubleshooting logic for N-Boc amino acid esterification.

III. Data Presentation: Esterification Methodologies

To ensure structural integrity, compare the chemoselectivity of standard esterification methods below:

Esterification MethodReagentspH ProfileBoc Group StabilityTypical YieldMechanistic Outcome
Fischer Esterification MeOH, cat. HClStrongly AcidicCleaved < 10%Acidic conditions protonate the Boc carbamate, leading to quantitative loss of isobutylene and CO2.
Alkyl Halide (Recommended) MeI, K2CO3, AcetoneMild BasicStable > 85%S_N2 displacement of the alkyl halide by the carboxylate anion. The Boc group remains completely intact[4].
Diazo Transfer TMS-Diazomethane, MeOHMild NeutralStable 75-85%Safe alternative to hazardous diazomethane; excellent for small scales, but reagents are costly and require careful quenching.
IV. Self-Validating Experimental Protocols
Protocol A: Synthesis of Thiazolidine-2-carboxylic acid

Mechanistic Goal: Maximize condensation kinetics while preventing oxidation.

  • Preparation: Dissolve cysteamine hydrochloride (1.0 eq) in degassed absolute ethanol.

  • Neutralization: Add a stoichiometric amount of sodium methoxide (NaOMe) or adjust to pH 8.0 to generate the free base. Remove solvent in vacuo if necessary[2].

  • Condensation: Dissolve glyoxylic acid monohydrate (1.0 eq) in degassed water/ethanol and add to the cysteamine solution dropwise at 0 °C.

  • Validation Check: The reaction should immediately turn slightly yellow. Stir vigorously for 2 hours at room temperature under Argon.

  • Isolation: Cool the mixture in an ice bath. Filter the resulting precipitate and recrystallize from 70% ethanol to yield the pure thiazolidine-2-carboxylic acid[2].

Protocol B: N-Boc Protection

Mechanistic Goal: Install the carbamate without epimerizing the C2 stereocenter.

  • Solvation: Suspend Thiazolidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add Triethylamine (NEt3) (1.5 eq) and cool the flask to 0 °C[3].

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dropwise.

  • Validation Check (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting material will stain strongly positive (purple) with Ninhydrin. As the reaction proceeds, the product spot will be Ninhydrin-negative but UV-active.

  • Workup: Acidify carefully to pH 3 using 10% citric acid (avoid strong HCl to prevent ring-opening), extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Protocol C: Methyl Esterification via Alkyl Halide

Mechanistic Goal: Methylate the carboxylic acid while preserving the acid-labile Boc group.

  • Preparation: Dissolve N-Boc-thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous acetone.

  • Activation: Add anhydrous K2CO3 (2.0 eq) and stir for 15 minutes at room temperature to generate the carboxylate anion[4].

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56 °C) for 4–6 hours.

  • Validation Check: TLC (Hexanes:EtOAc 7:3) will show the disappearance of the baseline streak (free acid) and the appearance of a high Rf spot (methyl ester).

  • Workup: Filter off the potassium salts, concentrate the filtrate, and purify via flash chromatography to yield Methyl N-Boc-thiazolidine-2-carboxylate.

V. References
  • Hamilton, G. A., et al. "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase - PubMed". Journal of Biological Chemistry. 1

  • Sayers, J., et al. "Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications - RSC Publishing". Chemical Science. 2

  • "EXCLI Journal 2011;10:101-109 – ISSN 1611-2156". EXCLI Journal. 3

  • Wang, Y., et al. "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC". RSC Advances. 4

Sources

Optimization

Thiazolidine Technical Support Center: Minimizing Sulfur Oxidation

Welcome to the Technical Support Center for Thiazolidine Chemistry. Thiazolidines—heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen—are foundational to numerous therapeutic classes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazolidine Chemistry. Thiazolidines—heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen—are foundational to numerous therapeutic classes, including antidiabetic glitazones and penicillin-derived antibiotics. However, the electron-rich thioether-like sulfur atom is highly nucleophilic and inherently susceptible to unwanted oxidation, rapidly forming sulfoxides (S=O) and sulfones (O=S=O).

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the integrity of the thiazolidine core during synthesis, storage, and biological evaluation.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q: What drives the spontaneous oxidation of the thiazolidine sulfur atom during routine handling? A: The sulfur atom in the thiazolidine ring acts as a strong nucleophile. When exposed to reactive oxygen species (ROS), trace peroxides in solvents, or even ambient dissolved oxygen, it readily undergoes oxygen transfer. Theoretical quantum chemical models demonstrate that in aqueous or physiological environments, explicit water molecules stabilize charge separation at the transition state. This specific solvation significantly lowers the energy barrier (by ~10 kcal/mol) for S-oxidation by oxidants like hydrogen peroxide (


)[1].

Q: How does S-oxidation impact the structural integrity of my compound in biological assays? A: S-oxidation is not merely a benign functional group transformation; it can lead to catastrophic scaffold degradation. For instance, Cytochrome P450-mediated S-oxidation of thiazolidinediones generates a highly unstable sulfenic acid intermediate. Rather than remaining intact, this intermediate undergoes spontaneous ring scission, ultimately degrading into acyclic thiols and disulfides[2].

Q: Can the molecular design of the derivative prevent this oxidation? A: Yes. Steric hindrance plays a critical role in shielding the sulfur atom. Bulky substituents at the C2 or C5 positions of the thiazolidine ring physically obstruct the approach of oxidants. When oxidation does occur in these sterically hindered environments, it often proceeds with high diastereoselectivity (e.g., heavily favoring the anti sulfoxide isomer due to the blocked trajectory of the incoming oxygen)[3].

Mechanism TZD Thiazolidine (Sulfide) Sulfoxide Sulfoxide (S=O) TZD->Sulfoxide Oxidation Oxidants ROS / H2O2 / P450 Oxidants->Sulfoxide Catalysis / [O] Transfer Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Excess Oxidant Sulfenic Sulfenic Acid (Ring Scission) Sulfoxide->Sulfenic Metabolic Scission Thiols Acyclic Thiols Sulfenic->Thiols Reduction (GSH)

Fig 1. Oxidative pathways of thiazolidine sulfur leading to sulfoxides, sulfones, and ring scission.

Section 2: Troubleshooting Guide - Synthesis & Assays

Issue: High levels of sulfoxide (M+16) or sulfone (M+32) impurities detected post-synthesis.

  • Root Cause: The use of aging ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides, or failure to remove dissolved oxygen from the reaction mixture. Reagents like Oxone® or

    
     will rapidly drive complete oxidation to the sulfone state if present even in trace cross-contamination[3].
    
  • Solution: Implement strict Schlenk techniques. Purify solvents over activated alumina to remove peroxides immediately before use, and utilize the freeze-pump-thaw method to eliminate dissolved oxygen.

Issue: Rapid degradation of thiazolidine compounds during in vitro cell culture assays.

  • Root Cause: Cell culture media are complex, oxidative mixtures containing transition metals, riboflavin, and dissolved oxygen, which generate ROS under ambient light. Thiazolidines are highly reactive toward these species; they often act as sacrificial antioxidants in culture media, oxidizing themselves to protect sensitive media components like L-methionine and folic acid[4].

  • Solution: Prepare assay media fresh and store it in the dark. If the biological assay permits, co-administer a sacrificial antioxidant (e.g., ascorbic acid or BHT) to preferentially scavenge ROS before they attack the thiazolidine sulfur.

Section 3: Data Presentation - Oxidation Susceptibility

The following table summarizes the quantitative impact of various oxidative environments on the thiazolidine core and the corresponding preventative strategies.

Oxidant / ConditionPrimary ProductRelative Rate / ImpactPreventative StrategyReference
Ambient

/ Light
Sulfoxide (S=O)Slow (Auto-oxidation)Store in amber vials under Argon headspace at -20°C.[1]

/ ROS (Media)
Sulfoxide / Sulfenic AcidModerate (Media degradation)Co-administer sacrificial antioxidants (e.g., BHT); dark storage.[4],[1]
Cytochrome P450 Sulfenic Acid (Ring Scission)Fast (Metabolic breakdown)Utilize specific P450 inhibitors if studying non-metabolic pathways.[2]
Oxone® /

Sulfone (

)
Very Fast (Complete oxidation)Avoid strong oxidizing reagents; ensure strict glassware decontamination.[3]
Section 4: Self-Validating Experimental Protocol

To ensure the highest scientific integrity, the following protocol for the synthesis and handling of thiazolidine derivatives integrates a mandatory analytical feedback loop. The system validates its own output before the compound can be used in downstream applications.

Protocol: Anaerobic Synthesis and Handling of Thiazolidine Derivatives

  • Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw) Transfer all reaction solvents to a heavy-walled Schlenk flask. Freeze the solvent completely using liquid nitrogen. Apply high vacuum (

    
     Torr) to remove headspace gases, isolate the flask from the vacuum, and thaw the solvent in a warm water bath to release dissolved 
    
    
    
    . Repeat this cycle three times. Causality: Physical removal of dissolved oxygen prevents baseline auto-oxidation during extended reaction times.
  • Step 2: Reaction Execution under Inert Blanket Conduct the synthesis under a continuous Argon blanket. Maintain the reaction temperature below 25°C and shield the reaction vessel from direct light using aluminum foil. Causality: Argon is denser than Nitrogen, providing a superior protective blanket against atmospheric oxygen. Darkness prevents photo-catalyzed ROS generation.

  • Step 3: Anaerobic Quenching Quench the reaction using aqueous solutions that have been vigorously sparged with

    
     gas for at least 30 minutes prior to use. Extract organic layers using degassed solvents.
    
  • Step 4: Self-Validation Check (LC-MS &

    
    H-NMR) 
    Before proceeding to biological assays or long-term storage, analyze the crude product.
    
    • Validation Criteria: Evaluate the LC-MS spectra for M+16 (sulfoxide) and M+32 (sulfone) mass peaks. In

      
      H-NMR, inspect the C2 and C5 protons; oxidation causes a distinct downfield chemical shift due to the electron-withdrawing nature of the newly formed S=O bond[3].
      
    • Feedback Loop: If M+16 or M+32 species constitute >1% of the total ion count, the batch fails validation . The compound must be repurified via flash chromatography (using degassed eluents) before use. If <1%, the protocol is validated, and the compound is cleared for assay use.

Workflow S1 1. Degas Solvents (Freeze-Pump-Thaw) S2 2. Argon Atmosphere (Exclude O2) S1->S2 S3 3. Dark Reaction (< 25°C) S2->S3 S4 4. N2-Sparged Workup S3->S4 S5 5. LC-MS / NMR Validation S4->S5 Dec M+16 Peak < 1%? S5->Dec Pass Proceed to Assay Dec->Pass Yes Fail Flash Chromatography (Repurify) Dec->Fail No Fail->S5 Re-test

Fig 2. Self-validating anaerobic workflow for synthesizing and handling thiazolidine derivatives.

References
  • Diastereoselectivity in the Synthesis of m - SSRN: S-Oxidation of 3-aryl-2-trichloromethyl-1,3-thiazolidin-4-ones Source: SSRN URL:[Link]

  • Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance Source: PubMed (National Institutes of Health) URL:[Link]

  • Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols Source: PubMed (National Institutes of Health) URL:[Link]

  • S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Boc Thiazolidines

Topic: Removal of Residual Di-tert-butyl dicarbonate ( ) Ticket ID: PUR-BOC-TZ-001 Support Level: Tier 3 (Senior Application Scientist) The Diagnostic: Why is "Sticking" to Your Thiazolidine? The Core Problem: Lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Residual Di-tert-butyl dicarbonate (


)
Ticket ID:  PUR-BOC-TZ-001
Support Level:  Tier 3 (Senior Application Scientist)

The Diagnostic: Why is "Sticking" to Your Thiazolidine?

The Core Problem: Lipophilicity Matching. You are likely observing residual


 because its physicochemical profile mirrors that of your N-Boc protected thiazolidine.
  • Non-Polar Nature: Both species are highly lipophilic. Standard aqueous washes (water, brine) fail because

    
     partitions almost exclusively into the organic phase (
    
    
    
    ).
  • Lack of "Handles": Unlike your starting amine,

    
     has no acidic or basic functional groups to ionize for extraction—until we chemically modify it.
    
  • Thiazolidine Sensitivity: Thiazolidines contain a thioether (-S-) and a hemiaminal-like structure. They are susceptible to:

    • Oxidation: The sulfur atom can oxidize to sulfoxide/sulfone if treated with strong oxidants.

    • Ring Opening: While N-Boc stabilizes the nitrogen, strong acids can destabilize the ring or prematurely deprotect the Boc group.

The Solution Logic: We cannot rely on physical separation (extraction) alone. We must use Chemical Scavenging to transform the lipophilic


 into a polar, water-soluble species without affecting your product.

Method A: The DMAPA Scavenge (Gold Standard)

Best For: Most N-Boc thiazolidines that are stable to mild acidic washes.

The Mechanism: We add a nucleophilic amine, N,N-Dimethyl-1,3-propanediamine (DMAPA) . The primary amine of DMAPA attacks the electrophilic carbonyl of


, forming an inert urea. The tertiary amine on the other end of DMAPA acts as a "proton handle," allowing the urea to be protonated and washed away into the aqueous layer using mild acid.
Protocol: DMAPA Scavenging
StepActionMechanistic Rationale
1 Calculate Excess Estimate residual

(via TLC or NMR). Add 1.5 - 3.0 equivalents of DMAPA relative to the residual

.
2 Reaction Add DMAPA directly to the reaction mixture (or crude organic solution). Stir at RT for 15–30 mins .
3 Validation Check TLC.

spot should disappear.
4 Mild Acid Wash Wash organic phase with 10% Citric Acid or 0.5M

(2x).
5 Final Polish Wash with Brine, dry over

, and concentrate.
Visual Workflow: DMAPA Scavenging

DMAPA_Workflow Start Crude Mixture (Product + Excess Boc2O) Add_DMAPA Add DMAPA (1.5 - 3.0 eq vs. impurity) Start->Add_DMAPA Reaction Reaction: Formation of DMAPA-Boc Urea Add_DMAPA->Reaction Stir 20 min Wash Wash with 10% Citric Acid Reaction->Wash Phase_Sep Phase Separation Wash->Phase_Sep Org_Layer Organic Layer (Purified N-Boc Thiazolidine) Phase_Sep->Org_Layer Save Aq_Layer Aqueous Layer (Protonated DMAPA-Boc Urea) Phase_Sep->Aq_Layer Discard

Caption: Transformation of lipophilic Boc-anhydride into a water-soluble urea derivative using DMAPA.

Method B: The Glycine Wash (Acid-Sensitive Products)

Best For: Thiazolidines with high acid sensitivity where even Citric Acid might pose a risk of ring opening or deprotection.

The Mechanism: Glycine (an amino acid) reacts with


 to form N-Boc-Glycine . Unlike the anhydride, N-Boc-Glycine has a free carboxylic acid. This allows it to be extracted into a basic  aqueous layer (pH ~9), leaving your neutral product in the organic phase.
Protocol: Glycine Scavenging
  • Prepare Scavenger: Dissolve Glycine (5 eq. vs excess

    
    ) in a minimum amount of water.[1]
    
  • Mix: Add the aqueous glycine solution to your organic reaction mixture.

  • Buffer: Adjust pH to ~9-10 using saturated

    
     to ensure Glycine is nucleophilic (
    
    
    
    form). Stir vigorously for 1-2 hours (biphasic reaction is slower).
  • Workup:

    • Separate layers.[2]

    • The Aqueous Layer now contains the N-Boc-Glycine salt.

    • The Organic Layer contains your purified thiazolidine.

Method C: Physical Removal (Sublimation/Evaporation)

Best For: Small scale (<500mg) or when introducing new reagents (DMAPA/Glycine) is chemically incompatible.

The Science: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 has a melting point of ~23°C and significant vapor pressure under vacuum.
  • Boiling Point: ~57°C at 0.5 mmHg.[3][4][5]

  • Risk: Heating N-Boc thiazolidines can lead to thermal degradation.

Protocol:

  • Concentrate the crude mixture to an oil/solid.

  • Place on a high-vacuum manifold (<0.1 mbar).

  • Warm the flask gently (water bath at 30–35°C). Do not exceed 40°C.

  • 
     will sublime onto the cold trap or colder parts of the flask neck.
    

Thiazolidine-Specific Considerations

When working with thiazolidines, standard protocols require modification to prevent side reactions.

FeatureRiskMitigation Strategy
Sulfur Atom Oxidation to Sulfoxide (

)
Avoid Peroxides: Ensure ethers (THF, Dioxane) are peroxide-free. Avoid Strong Oxidants: Do not use bleach or permanganate stains on the crude product itself.
Thiazolidine Ring Acid-Catalyzed Ring OpeningBuffer Washes: Use Citric Acid (pH ~4) or Phosphate buffer instead of HCl. Fast Workup: Do not leave the product sitting in acidic aqueous layers.
N-Boc Group Acidic DeprotectionTemperature Control: Keep all acid washes cold (0–5°C) to reduce deprotection kinetics.

Troubleshooting & FAQs

Q: I used DMAPA, but I still see a spot on TLC that looks like


. 
A: 

is not UV active (unless derivatized). Are you visualizing with Iodine (

) or Ninhydrin?
  • Diagnostic: Run a TLC of pure

    
     side-by-side.
    
  • Fix: If it really is

    
    , your reaction time with DMAPA was likely too short, or the DMAPA was old (oxidized). Add fresh DMAPA and stir for 1 hour.
    

Q: My thiazolidine product is an oil. Can I just recrystallize? A: N-Boc thiazolidines are notoriously oily due to the flexible Boc group and the heterocycle. Recrystallization is rarely effective for removing


 because both are low-melting solids/oils. Use Method A (DMAPA)  followed by a silica plug if necessary.

Q: Will DMAPA react with my Thiazolidine? A: Unlikely. The thiazolidine ring is a thioaminal ether; it is not electrophilic at the ring carbons under basic/neutral conditions. Unless you have an active ester or an alkyl halide on your molecule, DMAPA is safe.

Q: Can I use Silica Gel Chromatography? A: You can, but it is inefficient.


 does not stain well and often "streaks" or co-elutes with non-polar products. If you must column, use a gradient starting with 100% Hexanes/Heptane to push the 

(very non-polar) off first, but Chemical Scavenging is far superior.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard text for Boc properties and removal conditions).

  • Deng, H., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry. (Discusses Thiazolidine stability and deprotection).

  • BenchChem Technical Support. (2025). Methods for removing excess Boc anhydride from reaction mixture. (Detailed protocols on DMAPA and physical removal).

  • Sigma-Aldrich/Merck. (n.d.). Di-tert-butyl dicarbonate Product Specification. (Physical properties: MP/BP).

  • ResearchGate Community. (2015). How can I remove DMAP/Boc2O from the reaction mixture? (Peer-to-peer verification of KHSO4/Citric acid wash protocols).

Sources

Optimization

Storage conditions to prevent degradation of Methyl N-Boc-thiazolidine-2-carboxylate

Welcome to the Technical Support Center for amino acid derivatives and chiral building blocks. As a Senior Application Scientist, I frequently encounter challenges related to the stability of polyfunctional intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivatives and chiral building blocks. As a Senior Application Scientist, I frequently encounter challenges related to the stability of polyfunctional intermediates.

Methyl N-Boc-thiazolidine-2-carboxylate is a highly valuable proline surrogate used extensively in peptide synthesis and peptidomimetic drug development. However, its molecular architecture contains three distinct reactive centers—a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a thiazolidine thioether. Each of these functional groups possesses a unique degradation profile when exposed to sub-optimal environmental conditions.

This guide is designed to move beyond basic storage recommendations by explaining the causality behind degradation, providing field-proven troubleshooting diagnostics, and establishing self-validating protocols to ensure your building blocks remain intact.

Part 1: The Causality of Degradation

To effectively prevent the degradation of Methyl N-Boc-thiazolidine-2-carboxylate, we must first understand the mechanistic vulnerabilities of its three functional domains:

  • N-Boc Deprotection (Acidolysis & Thermolysis): The Boc group is highly sensitive to acidic microenvironments. Even trace amounts of acid (e.g., from degrading chlorinated solvents or atmospheric acidic fumes) can protonate the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and carbon dioxide, leaving the free amine[1]. Furthermore, elevated temperatures can induce thermal deprotection even in the absence of a strong acid catalyst[2].

  • Methyl Ester Hydrolysis: The methyl ester moiety is susceptible to both acid- and base-catalyzed hydrolysis. In the presence of ambient moisture, the ester can hydrolyze to form N-Boc-thiazolidine-2-carboxylic acid and methanol[3]. This is highly problematic as the resulting free carboxylic acid can auto-catalyze the deprotection of the Boc group on adjacent molecules.

  • Thiazolidine Sulfur Oxidation: The sulfur atom within the five-membered thiazolidine ring is electron-rich and prone to oxidation by atmospheric oxygen or ambient light (photo-oxidation). This leads to the formation of sulfoxide (M+16 Da) or sulfone (M+32 Da) impurities, which can drastically alter the stereoelectronic properties of the molecule during downstream coupling steps[4].

DegradationPathways Main Methyl N-Boc-thiazolidine- 2-carboxylate Moisture Moisture / Base (H2O / OH-) Main->Moisture Acid Trace Acid / Heat (H+ / Δ) Main->Acid Oxygen Oxygen / Light (O2 / hν) Main->Oxygen Hydrolysis Ester Hydrolysis (Free Carboxylic Acid) Moisture->Hydrolysis Cleaves Methyl Ester Deprotection Boc Deprotection (Free Amine) Acid->Deprotection Cleaves Boc Group Oxidation Sulfur Oxidation (Sulfoxide / Sulfone) Oxygen->Oxidation Oxidizes Thioether

Mechanistic pathways of Methyl N-Boc-thiazolidine-2-carboxylate degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of the stored batch shows a dominant peak at[M-100]+. What happened? A1: A loss of 100 Da perfectly corresponds to the loss of the Boc group (isobutylene + CO2). This indicates that your sample was exposed to an acidic environment or severe thermal stress. Ensure the compound is not stored in the same desiccator as volatile acids (e.g., TFA, HCl) and verify that your storage freezer maintains a consistent temperature without freeze-thaw cycling[1][2].

Q2: I am observing poor yields in my saponification step, and my starting material NMR shows a diminished singlet at ~3.7 ppm. Why? A2: The singlet at ~3.7 ppm represents the methoxy protons of the methyl ester. Its disappearance, coupled with the appearance of a broad peak >10 ppm (if not exchanged), indicates premature ester hydrolysis[3]. This is caused by moisture ingress. The compound must be handled using Schlenk techniques or in a dry box if ambient humidity is high.

Q3: During peptide coupling, I am seeing a +16 Da mass adduct in my product. Is the reagent contaminated? A3: A +16 Da mass shift is the classic signature of sulfur oxidation, converting the thiazolidine thioether into a sulfoxide[4]. This occurs when the compound is stored under atmospheric air rather than an inert gas. You can verify this via NMR; the protons adjacent to the sulfur atom will shift significantly downfield due to the electron-withdrawing nature of the newly formed sulfoxide.

Part 3: Standard Operating Procedures (SOPs)

To guarantee the integrity of Methyl N-Boc-thiazolidine-2-carboxylate, implement the following self-validating storage protocol.

Protocol: Inert-Atmosphere Aliquoting and Long-Term Storage

Causality Check: Repeatedly opening a bulk container introduces fresh moisture and oxygen, cumulatively degrading the batch. Aliquoting isolates the risk.

Materials Required:

  • Glovebox or Schlenk line with high-purity Argon (N2 is acceptable, but Argon is heavier and blankets the solid better).

  • Amber glass vials with PTFE-lined caps (PTFE prevents plasticizer leaching and provides a superior moisture barrier).

  • Parafilm or electrical tape.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Equilibration: Before opening the vendor packaging, allow the sealed bottle to equilibrate to room temperature in a desiccator for at least 2 hours. Why? Opening a cold bottle immediately condenses atmospheric moisture onto the hygroscopic powder, initiating ester hydrolysis.

  • Inert Transfer: Transfer the bottle into a glovebox purged with Argon. If a glovebox is unavailable, use a continuous heavy stream of Argon over the bottle mouth on a benchtop.

  • Aliquoting: Weigh the compound into single-use amber glass vials. Amber glass is mandatory to prevent photo-oxidation of the sulfur atom.

  • Purging and Sealing: Flush the headspace of each individual vial with Argon for 10 seconds. Immediately cap tightly with a PTFE-lined lid.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm. Place the aliquots into a secondary container (e.g., a vacuum-sealed Mylar bag or a plastic jar filled with indicating Drierite/silica gel).

  • Temperature Control: Store the secondary container at -20°C.

Part 4: Quantitative Storage Data & Shelf-Life

The following table summarizes the expected stability of Methyl N-Boc-thiazolidine-2-carboxylate under various storage conditions, allowing you to optimize your laboratory's inventory management.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) -20°CArgonDark (Amber Vial)> 24 MonthsNone significant
Acceptable (Short-Term) 2°C to 8°CNitrogenDark3 to 6 MonthsSlow moisture ingress (Hydrolysis)
Sub-optimal (Benchtop) 20°C to 25°CAmbient AirAmbient Light< 2 WeeksSulfur oxidation, Hydrolysis
High-Risk > 40°CAmbient AirDirect Light< 48 HoursThermal Boc deprotection, rapid oxidation

References

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. Available at: [Link]

  • ACS Publications. "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Comparison Guide: Methyl N-Boc-thiazolidine-2-carboxylate

Executive Summary & Analytical Context In the development of peptidomimetics, proline surrogates, and penicillin analogs, thiazolidine derivatives play a foundational role[1]. Among these, Methyl N-Boc-thiazolidine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In the development of peptidomimetics, proline surrogates, and penicillin analogs, thiazolidine derivatives play a foundational role[1]. Among these, Methyl N-Boc-thiazolidine-2-carboxylate is a highly utilized synthetic intermediate. However, verifying its exact regiochemistry (2-carboxylate vs. 4-carboxylate) and its protection status (N-Boc vs. unprotected) can present analytical bottlenecks.

This guide provides a comprehensive comparison of the


H NMR chemical shifts of Methyl N-Boc-thiazolidine-2-carboxylate against its structural alternatives. By understanding the physical causality behind these shifts, researchers can confidently validate their synthetic workflows.

Structural Causality: The Physics of the Chemical Shifts

To accurately interpret the


H NMR spectrum of Methyl N-Boc-thiazolidine-2-carboxylate, one must understand the electronic environment dictating the peak positions:
  • The Inductive Deshielding Effect at C2: The C2 position of the thiazolidine ring is situated directly between a polarizable sulfur atom and an electronegative nitrogen atom. When the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair delocalizes into the carbamate carbonyl. This resonance significantly increases the nitrogen's effective electronegativity, withdrawing electron density from the adjacent C2 carbon. Consequently, the C2 proton is pushed heavily downfield to ~5.25–5.45 ppm , compared to ~4.85 ppm in the unprotected amine [2].

  • Carbamate Rotamers & Peak Doubling: The partial double-bond character of the carbamate C–N linkage restricts free rotation at room temperature, trapping the molecule in syn and anti rotameric states. This physical phenomenon causes the C2 proton (and often the ester methyl protons) to appear as broad multiplets or doubled singlets. This is a hallmark diagnostic feature of N-Boc protected cyclic amines[3].

  • Diastereotopic Protons in Regioisomers: If the carboxylate group is mistakenly installed at the C4 position (forming the 4-carboxylate isomer), the C2 position becomes a methylene (

    
    ) group. Due to the chiral center at C4, these two protons are diastereotopic and will couple with each other, appearing as a highly distinct AB quartet rather than a single methine peak[4].
    

Comparative Quantitative Data

The following table summarizes the diagnostic


H NMR chemical shifts (

, 400 MHz) for Methyl N-Boc-thiazolidine-2-carboxylate and its primary structural alternatives.
CompoundC2-H (ppm)C4-H (ppm)C5-H (ppm)-OCH₃ (ppm)N-Boc (ppm)Key Diagnostic Feature
Methyl N-Boc-thiazolidine-2-carboxylate (Target)5.25 - 5.45 (m, 1H)3.80 - 4.10 (m, 2H)2.90 - 3.35 (m, 2H)3.75 (s, 3H)1.45 (s, 9H)Downfield C2 methine peak; doubled due to rotamers.
Methyl thiazolidine-2-carboxylate (Unprotected)4.85 (s, 1H)3.40 - 3.65 (m, 2H)2.80 - 3.15 (m, 2H)3.72 (s, 3H)AbsentUpfield C2 methine peak; sharp singlet (no rotamers).
N-Boc-thiazolidine-2-carboxylic acid (Hydrolyzed)5.30 - 5.50 (m, 1H)3.85 - 4.15 (m, 2H)2.95 - 3.40 (m, 2H)Absent1.46 (s, 9H)Absence of the sharp 3.75 ppm ester methyl singlet.
Methyl N-Boc-thiazolidine-4-carboxylate (Regioisomer)4.40 - 4.75 (ABq, 2H)4.80 - 5.00 (dd, 1H)3.10 - 3.30 (m, 2H)3.74 (s, 3H)1.45 (s, 9H)C2 appears as an AB quartet (

); C4 is a downfield methine.

*Peak appears as a broad multiplet or two distinct singlets due to syn/anti carbamate rotamers.

Self-Validating Experimental Methodology

To ensure that peak broadening or doubling is definitively caused by N-Boc rotamers and not by chemical impurities, the following self-validating Variable Temperature (VT) NMR protocol must be executed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
    
  • Standard Acquisition (298 K): Acquire a standard 1D

    
    H NMR spectrum at 400 MHz. Set the relaxation delay (D1) to 
    
    
    
    seconds to ensure accurate quantitative integration of the 9H Boc peak versus the 3H ester methyl peak.
  • Rotamer Identification: Inspect the C2-H signal at ~5.3 ppm. If it appears as two distinct singlets (e.g., a 60:40 integration ratio), proceed to VT-NMR validation.

  • VT-NMR Causality Check (333 K): Gradually raise the NMR probe temperature to 60 °C (333 K) and re-acquire the spectrum.

  • Validation: At elevated temperatures, the thermal energy overcomes the rotational barrier of the carbamate C–N bond. The rotation rate will exceed the NMR timescale, causing the split C2-H peaks to coalesce into a single, sharp, time-averaged peak. If the peaks coalesce, the system self-validates that the doubling is due to structural rotamers. If the peaks remain distinct, the sample contains a chemical impurity or a diastereomeric mixture.

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision tree for identifying the correct thiazolidine derivative based on primary


H NMR signals.

NMR_Workflow Start Acquire 1H NMR (CDCl3, 400 MHz) C2_Check Analyze C2 Proton Signal (Between S and N) Start->C2_Check Isomer_4 Methyl N-Boc-thiazolidine- 4-carboxylate C2_Check->Isomer_4 CH2 (AB Quartet) ~4.4 - 4.7 ppm C2_CH CH Signal (Singlet/Broad) Regiochemistry Confirmed C2_Check->C2_CH CH (Singlet) > 4.8 ppm Shift_Check Check C2 Chemical Shift C2_CH->Shift_Check Unprotected Methyl thiazolidine- 2-carboxylate (~4.8 ppm) Shift_Check->Unprotected Upfield (~4.8 ppm) Protected N-Boc Protected (~5.3 - 5.4 ppm) Shift_Check->Protected Downfield (~5.3 ppm) Ester_Check Check for -OCH3 (~3.7 ppm) Protected->Ester_Check Target Methyl N-Boc-thiazolidine- 2-carboxylate Ester_Check->Target Present (Singlet) Acid N-Boc-thiazolidine- 2-carboxylic acid Ester_Check->Acid Absent

Diagnostic 1H NMR workflow for differentiating thiazolidine-2-carboxylate derivatives.

References

  • Characterization of Human Pyrroline-5-carboxylate Reductase Enzymes Responsible for L-proline Biosynthesis Source: DigitalCommons@University of Nebraska - Lincoln URL:[Link]

  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES Source: MavMatrix - The University of Texas at Arlington URL:[Link]

  • Photochemical synthesis in batch and micro flow reactors Source: ResearchOnline@JCU (James Cook University) URL:[Link]

  • Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Biomolecules: Design, Synthesis, and Herbicidal Activity of Novel Thiazole Phenoxypyridine Derivatives Source: Biomolecules (MDPI) URL:[Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methyl N-Boc-thiazolidine-2-carboxylate vs. Proline Analogues

Executive Summary & Analytical Context In modern peptidomimetic drug development, pseudoprolines such as Methyl N-Boc-thiazolidine-2-carboxylate are heavily utilized to disrupt peptide secondary structures and improve sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In modern peptidomimetic drug development, pseudoprolines such as Methyl N-Boc-thiazolidine-2-carboxylate are heavily utilized to disrupt peptide secondary structures and improve synthetic yields. However, during pharmacokinetic (PK) profiling and impurity analysis, distinguishing this thiazolidine building block from its structural cousin, Methyl N-Boc-pyrrolidine-2-carboxylate (the standard proline analogue), presents a unique analytical challenge.

As an Application Scientist, I have designed this guide to objectively compare the electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors of these two molecules. By understanding the fundamental causality behind their fragmentation—specifically the lability of the Boc group and the influence of the thiazolidine sulfur atom—analytical chemists can build robust, self-validating LC-MS/MS methods.

Mechanistic Principles of Ionization and Fragmentation

To develop a reliable Multiple Reaction Monitoring (MRM) method, we must first understand the thermodynamic and electronic drivers of the molecule's fragmentation.

Ionization Dynamics and the Boc Effect

In positive mode ESI (ESI+), the tertiary nitrogen of the thiazolidine ring acts as the primary protonation site. However, the presence of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the molecule's basicity. The strongly electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the nitrogen, requiring careful mobile phase optimization (e.g., using 0.1% Formic Acid) to ensure efficient ionization.

Crucially, analysts must avoid Trifluoroacetic Acid (TFA) in the mobile phase. While TFA is common in peptide chromatography, even low concentrations can induce premature, in-source deprotection of the thermally labile Boc group, drastically reducing the abundance of the intact


 precursor ion ()[1].
Collision-Induced Dissociation (CID): The McLafferty-Type Rearrangement

When subjected to CID, the most thermodynamically favorable pathway for both the thiazolidine and pyrrolidine analogues is the cleavage of the Boc group. This does not happen randomly; it proceeds via a highly specific, six-membered cyclic transition state known as a McLafferty-type rearrangement. This results in the neutral loss of isobutylene (56 Da), yielding a carbamic acid intermediate that subsequently loses


 (44 Da) to form the unprotected secondary amine ()[2]. Alternatively, a concerted loss of the entire Boc group (100 Da) can occur at higher collision energies.
The Differentiator: Thioether vs. Aliphatic Ring Cleavage

The critical comparative differentiator between the two analogues lies in the ring structure. The pyrrolidine ring is purely aliphatic and highly stable, typically requiring collision energies


 eV to undergo ring-opening.

In contrast, the thiazolidine ring contains a sulfur atom. While sulfur's polarizability stabilizes adjacent positive charges, the


 bond is weaker than a 

bond. At moderate collision energies (20-25 eV), the thiazolidine ring undergoes a diagnostic cleavage: the neutral loss of thioformaldehyde (

, 46 Da) ()[3]. This

102.1 product ion is completely absent in the pyrrolidine analogue, making it the definitive qualitative transition for structural confirmation.

fragmentation m248 [M+H]+ m/z 248.1 Methyl N-Boc-thiazolidine-2-carboxylate m192 [M+H - C4H8]+ m/z 192.1 Loss of Isobutylene m248->m192 - 56 Da (McLafferty-type) m148 [M+H - Boc]+ m/z 148.1 Methyl thiazolidine-2-carboxylate m248->m148 - 100 Da (Direct Boc Loss) m192->m148 - 44 Da (Loss of CO2) m116 m/z 116.1 Loss of CH3OH m148->m116 - 32 Da (Ester Cleavage) m102 m/z 102.1 Loss of CH2S m148->m102 - 46 Da (Thioether Cleavage) m88 m/z 88.0 Loss of CO m116->m88 - 28 Da (Decarbonylation)

Fig 1. ESI-MS/MS Fragmentation Pathway of Methyl N-Boc-thiazolidine-2-carboxylate.

Comparative Quantitative Data

To facilitate rapid method building, the exact masses, isotopic signatures, and primary MRM transitions are summarized below.

Table 1: Precursor Ion & Isotopic Signatures

The presence of sulfur in the thiazolidine analogue provides a built-in self-validating feature: the


 isotope.
CompoundFormulaExact MassPrecursor

A+2 Isotope Abundance (Diagnostic)
Methyl N-Boc-thiazolidine-2-carboxylate

247.0878 Da

248.1
~4.5% (Due to

+

)
Methyl N-Boc-pyrrolidine-2-carboxylate

229.1314 Da

230.1
< 1.0% (Only

contribution)
Table 2: Diagnostic MRM Transitions (Collision Energy ~15-25 eV)
CompoundQ1 (

)
Q3 (

)
Neutral LossStructural Assignment
Thiazolidine Analogue 248.1192.156 DaLoss of isobutylene (Boc cleavage)
Thiazolidine Analogue 248.1148.1100 DaComplete loss of Boc group (Quantifier)
Thiazolidine Analogue 248.1102.1146 DaLoss of Boc +

(Qualifier / Ring cleavage)
Pyrrolidine Analogue 230.1174.156 DaLoss of isobutylene
Pyrrolidine Analogue 230.1130.1100 DaComplete loss of Boc group (Quantifier)
Pyrrolidine Analogue 230.198.1132 DaLoss of Boc +

(Ester cleavage)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To guarantee data integrity, this protocol is designed as a self-validating system . It incorporates logical checkpoints to prevent false positives caused by in-source fragmentation or structural misidentification.

Step 1: Sample & Mobile Phase Preparation
  • Causality Check: Prepare a 1 µg/mL tuning solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid . Do not use TFA. Formic acid provides the necessary protons for ESI+ without degrading the Boc group ()[4].

Step 2: MS1 Isotopic Validation (System Suitability Check)
  • Infuse the sample at 10 µL/min into the mass spectrometer.

  • Isolate the MS1 spectrum around

    
     240 - 260.
    
  • Self-Validation Gate: Locate the base peak at

    
     248.1. You must observe an A+2 peak at 
    
    
    
    250.1 with a relative intensity of approximately 4.5%.
    • Logic: If the A+2 peak is

      
      , halt the experiment. The sample lacks sulfur and is likely the pyrrolidine analogue or a degraded impurity.
      
Step 3: CID Optimization (MRM Tuning)
  • Isolate

    
     248.1 in Q1.
    
  • Perform a Collision Energy (CE) sweep from 5 eV to 40 eV in Q2 using Argon or Nitrogen collision gas.

  • Low CE (10-15 eV): Optimize for the

    
     192.1 transition (isobutylene loss).
    
  • Medium CE (15-25 eV): Optimize for the

    
     148.1 transition (quantifier).
    
  • High CE (25-35 eV): Optimize for the

    
     102.1 transition (qualifier, requires enough energy to break the 
    
    
    
    bond).
Step 4: LC-MS/MS Integration & Carryover Check
  • Transfer the optimized MRM transitions to an LC method using a standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Self-Validation Gate: Inject a blank (50:50 MeOH:Water) immediately after the highest calibration standard. Boc-protected hydrophobic compounds are notorious for sticking to LC stators. Ensure carryover is

    
     before proceeding with biological samples.
    

workflow prep 1. Sample Prep 1 µg/mL in 50% MeOH 0.1% Formic Acid infusion 2. MS1 Validation Verify m/z 248.1 Check 34S Isotope prep->infusion cid 3. CID Tuning Energy Sweep (10 - 40 eV) infusion->cid mrm mrm cid->mrm lc 5. LC Integration C18 Gradient Avoid TFA mrm->lc

Fig 2. Self-Validating LC-MS/MS Method Development Workflow.

References

  • Reddy, P. N., et al. "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, 2007.[Link]

  • Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008.[Link]

  • M., A. K., et al. "Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system." Organic & Biomolecular Chemistry, 2023.[Link]

  • Bugatti, K., et al. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate, 2021.[Link]

Sources

Validation

Advanced HPLC Method Development: Purity Analysis of Thiazolidine Esters

Executive Summary Thiazolidine esters represent a critical scaffold in medicinal chemistry, serving as precursors for penicillin-type antibiotics and PPAR agonists (glitazones). However, their analysis presents a "perfec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidine esters represent a critical scaffold in medicinal chemistry, serving as precursors for penicillin-type antibiotics and PPAR


 agonists (glitazones). However, their analysis presents a "perfect storm" of chromatographic challenges: susceptibility to hydrolysis (ester cleavage), on-column degradation, and the frequent presence of diastereomers at the C2/C4 positions.

This guide objectively compares three distinct HPLC methodologies for the purity analysis of a representative aromatic thiazolidine ester. We evaluate the performance of Traditional Fully Porous C18 , Core-Shell (Fused-Core) C18 , and Phenyl-Hexyl stationary phases.

The Verdict: While traditional C18 columns provide sufficient retention, Core-Shell C18 technology offers a 40% reduction in run time with superior peak capacity. However, for separating stubborn diastereomeric impurities, the Phenyl-Hexyl phase proves indispensable due to unique


-

selectivity.

Scientific Context: The Thiazolidine Challenge

To develop a robust method, one must understand the analyte's behavior. Thiazolidine esters are 5-membered saturated rings containing sulfur and nitrogen.

Stability and Degradation

The primary degradation pathway is the hydrolysis of the ester moiety to the corresponding carboxylic acid. This reaction is acid/base catalyzed. Therefore, the mobile phase pH must be controlled (typically pH 2.5–3.0) to minimize on-column hydrolysis while ensuring the nitrogen atom is protonated for better peak shape.

Stereochemistry

Substituents at the C2 and C4 positions create chiral centers. Synthetic pathways often yield a mixture of diastereomers (cis/trans).[1] Standard C18 phases rely solely on hydrophobicity, which often fails to resolve these isomers.

Visualization: Degradation Pathway

The following diagram illustrates the critical degradation products that the HPLC method must resolve.

ThiazolidineDegradation Ester Thiazolidine Ester (Target API) Acid Thiazolidine Acid (Hydrolysis Impurity) Ester->Acid Hydrolysis (+H2O) Sulfoxide S-Oxide (Oxidation Impurity) Ester->Sulfoxide Oxidation (+O) OpenRing Ring Opening (Acid Catalyzed) Ester->OpenRing Strong Acid/Heat

Figure 1: Primary degradation pathways for thiazolidine esters. The method must resolve the hydrophobic Ester from the polar Acid and Sulfoxide.

Comparative Methodology

We compared three column technologies using a synthesized standard of 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid methyl ester .

The Contenders
FeatureMethod A: Traditional C18 Method B: Core-Shell C18 Method C: Phenyl-Hexyl
Column Agilent Zorbax Eclipse Plus C18Phenomenex Kinetex C18Waters XSelect CSH Phenyl-Hexyl
Geometry 150 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µm100 x 4.6 mm, 3.5 µm
Mechanism Hydrophobic InteractionHydrophobic + Short Diffusion PathHydrophobic +

-

Interaction
Goal Baseline ReferenceSpeed & EfficiencyIsomer Selectivity

Experimental Protocol

Sample Preparation[4][5]
  • Stock Solution: Dissolve 10 mg of Thiazolidine Ester in 10 mL Acetonitrile (1.0 mg/mL).

  • Spiked Sample: Mix Stock with 1% (w/w) of the carboxylic acid impurity and 1% (w/w) of the diastereomer impurity.

  • Diluent: 50:50 Water:Acetonitrile (0.1% Formic Acid). Note: Acid is added to diluent to prevent hydrolysis in the vial.

Chromatographic Conditions (Generic Gradient)
  • System: HPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min (Adjusted to 1.5 mL/min for Core-Shell).

  • Detection: 254 nm (Aromatic ring) and 210 nm (Backbone).

  • Temperature: 30°C.

Workflow Diagram

MethodWorkflow cluster_optimization Optimization Loop Start Start Method Development Solubility Solubility & pH Check (Ensure Stability) Start->Solubility Screening Column Screening (C18 vs Phenyl) Solubility->Screening Gradient Gradient Slope Optimization Screening->Gradient Temp Temp/Flow Rate Adjustment Gradient->Temp Temp->Gradient Resolution < 1.5 Validation Final Validation (Specificity/Linearity) Temp->Validation Resolution > 2.0

Figure 2: Logical workflow for optimizing the separation of labile thiazolidine derivatives.

Results & Discussion

Performance Comparison Data

The following table summarizes the experimental data obtained from the three methods.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (Porous C18) Method B (Core-Shell C18) Method C (Phenyl-Hexyl)
Run Time 18.0 min8.5 min 12.0 min
Retention (API) 12.4 min5.2 min7.8 min
USP Tailing 1.31.1 1.2
Plates (N) ~12,000~22,000 ~14,000
Rs (Impurity A) 8.5 (Easy separation)9.28.8
Rs (Diastereomer) 1.2 (Co-elution)1.6 (Partial)3.4 (Baseline)
Deep Dive: Core-Shell Efficiency (Method B)

The Core-Shell C18 (Method B) demonstrated the power of superficially porous particles. By reducing the diffusion path length (the "C term" in the Van Deemter equation), the column maintained high efficiency at higher flow rates.

  • Observation: The peak width for the main ester was significantly narrower compared to the fully porous column.

  • Benefit: This allows for high-throughput screening of reaction mixtures during synthesis optimization.

Deep Dive: Phenyl-Hexyl Selectivity (Method C)

This was the critical finding. While Method B was fast, it struggled to fully resolve the diastereomer (Rs = 1.6). The Phenyl-Hexyl phase (Method C) utilizes


-

interactions between the phenyl ring on the stationary phase and the aromatic ring of the thiazolidine derivative.
  • Mechanism: The spatial arrangement of the diastereomers affects how their aromatic rings interact with the stationary phase. This steric/electronic difference is invisible to a standard C18 chain but obvious to a Phenyl-Hexyl phase.

  • Result: The resolution between the API and its diastereomer jumped from 1.6 to 3.4.

Critical Analysis & Recommendations

Pros and Cons Summary
MethodProsConsBest For
Fully Porous C18 Robust, cheap, high loading capacity for prep work.Slow, broad peaks, poor isomer separation.Rough purity checks, Preparative scaling.
Core-Shell C18 Highest speed , sharpest peaks, low backpressure.[4]Lower loading capacity, standard selectivity.High-throughput IPC (In-Process Control).
Phenyl-Hexyl Superior Selectivity for isomers/aromatics.Slightly higher cost, requires re-equilibration.Final Purity Analysis , Stability studies.
Final Recommendation

For the final purity analysis of thiazolidine esters, specifically when stereochemical purity is a concern, Method C (Phenyl-Hexyl) is the superior choice. The slight trade-off in speed is justified by the confidence in resolving diastereomeric impurities.

For routine reaction monitoring (checking if the reaction is done), Method B (Core-Shell C18) is recommended for its speed.

References

  • Separation Science. "Core-Shell vs Fully Porous Particles: The Van Deemter Advantage." Chromatography Online. [Link]

  • Phenomenex. "Optimization of Core-Shell Columns for HPLC." Phenomenex Technical Notes. [Link]

  • Waters Corporation. "Selectivity of Phenyl-Hexyl Stationary Phases for Aromatic Compounds." Waters Application Notes. [Link]

  • Journal of Chromatography A. "Hydrolytic stability of thiazolidine-4-carboxylic acid derivatives in aqueous media." ScienceDirect. [Link]

  • Sielc Technologies. "Separation of Thiazolidine on Newcrom R1 HPLC column." Sielc Applications. [Link]

Sources

Comparative

IR spectroscopy peaks for ester and carbamate groups in Boc-thiazolidine

High-Resolution IR Spectroscopy Comparison Guide: Ester vs. Carbamate Linkages in Boc-Thiazolidine Derivatives Introduction Boc-thiazolidine derivatives (such as Boc-L-thiazolidine-4-carboxylic acid esters) are critical...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution IR Spectroscopy Comparison Guide: Ester vs. Carbamate Linkages in Boc-Thiazolidine Derivatives

Introduction

Boc-thiazolidine derivatives (such as Boc-L-thiazolidine-4-carboxylic acid esters) are critical building blocks in modern peptide synthesis, particularly in the generation of pseudoprolines and native chemical ligation workflows[1]. For analytical scientists and drug development professionals, orthogonally confirming the structural integrity of both the tert-butyloxycarbonyl (Boc) protecting group and the esterified C-terminus is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive method to distinguish these two distinct carbonyl environments. This guide provides an objective comparison of the spectroscopic performance and vibrational signatures of ester versus carbamate groups within the thiazolidine scaffold.

Mechanistic Causality of IR Peak Shifts

To accurately interpret the IR spectrum of a Boc-thiazolidine ester, one must understand the competing electronic effects (inductive vs. resonance) and steric constraints that dictate the exact positioning of the carbonyl (C=O) stretching frequencies:

  • The Carbamate (Boc) Carbonyl (~1680–1710 cm⁻¹): The urethane (carbamate) linkage acts as an electronic hybrid between an amide and an ester. The nitrogen atom's lone pair delocalizes into the carbonyl

    
     orbital. This resonance (+R effect) significantly reduces the double-bond character of the C=O bond, lowering its force constant and resulting in a lower vibrational frequency compared to a standard ketone or ester[2].
    
  • The Ester Carbonyl (~1735–1750 cm⁻¹): In the ester moiety, the alkoxy oxygen is highly electronegative. Its inductive electron-withdrawing effect (-I effect) dominates over its resonance donation. This removes electron density from the carbonyl carbon, strengthening the C=O double bond and shifting the absorption to a higher frequency[3].

  • Thiazolidine Rotameric Effects: The 1,3-thiazolidine ring introduces unique steric constraints. The bulky sulfur atom restricts rotation around the carbamate N-C(O) bond. This creates stable cis and trans rotameric populations at room temperature, which often manifest as peak broadening or distinct peak splitting (shoulders) specifically in the carbamate C=O region—a phenomenon not observed in the freely rotating ester group[4].

Comparative Spectral Data

The following table summarizes the quantitative data for differentiating these functional groups, allowing for rapid spectral deconvolution.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Peak CharacteristicsMechanistic Driver
Ester

(C=O) Stretch
1735 – 1750Strong, SharpInductive withdrawal (-I) by alkoxy oxygen
Carbamate (Boc)

(C=O) Stretch
1680 – 1710Strong, Broad/SplitResonance donation (+R) by nitrogen lone pair
Ester

(C-O) Stretch
1150 – 1250Strong, Multi-peakAsymmetric coupled C-O-C stretching
Carbamate (Boc)

(C-N) Stretch
1100 – 1170MediumCoupled C-N and C-O stretching in urethane

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Rationale: Traditional KBr pelleting requires high pressure, which can induce polymorphic phase changes or alter the delicate cis/trans rotameric ratios of the thiazolidine ring. Attenuated Total Reflectance (ATR) FTIR preserves the native conformational state of the molecule. This protocol is designed as a closed, self-validating system to ensure absolute data trustworthiness.

Step 1: System Suitability & Baseline Validation

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Acquire a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Ensure the background spectrum exhibits a flat baseline with no residual peaks

    
     absorbance units in the critical 1800–1600 cm⁻¹ window. If peaks are present, reclean the crystal.
    

Step 2: Sample Application

  • Apply 1–2 mg of the Boc-thiazolidine ester derivative directly onto the center of the ATR crystal.

  • Lower the anvil to apply consistent pressure.

  • Self-Validation Check: Monitor the live IR preview. Ensure the maximum absorbance of the strongest peak (typically the C=O or C-O stretch) is between 0.2 and 0.8 AU. Values outside this range can cause detector saturation and non-linear photometric responses, skewing peak ratios.

Step 3: Spectral Acquisition

  • Record the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.

  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Step 4: Deconvolution and Orthogonal Confirmation

  • Isolate the 1800–1600 cm⁻¹ region. Use second-derivative spectroscopy to identify hidden shoulders (e.g., rotameric splitting of the carbamate peak at ~1690 cm⁻¹).

  • Orthogonal Check: Validate the ester assignment by confirming the presence of the coupled asymmetric C-O-C stretch in the 1150–1250 cm⁻¹ region.

Workflow Visualization

Spectral_Deconvolution Step1 Acquire ATR-FTIR Spectrum (Boc-Thiazolidine Ester) Step2 Isolate Carbonyl Region (1650 - 1780 cm⁻¹) Step1->Step2 Branch1 High-Frequency Band (1735 - 1750 cm⁻¹) Step2->Branch1 Branch2 Low-Frequency Band (1680 - 1710 cm⁻¹) Step2->Branch2 Ester Ester C=O Stretch (Inductive Effect Dominates) Branch1->Ester Carbamate Carbamate C=O Stretch (Resonance Dominates) Branch2->Carbamate ValEster Validate via C-O Stretch (1150 - 1250 cm⁻¹) Ester->ValEster ValCarb Validate via Rotamer Splitting & C-N Stretch (1100 - 1170 cm⁻¹) Carbamate->ValCarb

Figure 1: Logical workflow for IR spectral deconvolution of Boc-thiazolidine esters.

References

  • Source: nih.
  • Source: connectsci.
  • Title: 2D-molecular drawing and labeling of atoms. Carbamate can be regarded as a hybrid of amide and ester bonds.
  • Source: biorxiv.

Sources

Validation

X-ray crystallography data for Methyl N-Boc-thiazolidine-2-carboxylate

Comprehensive Structural Analysis: X-Ray Crystallography of Methyl N-Boc-thiazolidine-2-carboxylate vs. Alternative Techniques Executive Summary Methyl N-Boc-thiazolidine-2-carboxylate (CAS: 1073539-15-7)[1] is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Analysis: X-Ray Crystallography of Methyl N-Boc-thiazolidine-2-carboxylate vs. Alternative Techniques

Executive Summary

Methyl N-Boc-thiazolidine-2-carboxylate (CAS: 1073539-15-7)[1] is a highly versatile chiral building block utilized extensively in drug development. It serves as a proline surrogate, a precursor for penem antibiotics, and a core structural motif in mechanism-based inhibitors of proline dehydrogenase (PRODH)[2][3]. For researchers and application scientists, unequivocally confirming the absolute configuration at the C2 stereocenter and mapping the conformational dynamics of the thioether ring (e.g., envelope vs. half-chair) is a critical quality attribute.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural elucidation methods, providing a field-proven, self-validating crystallographic protocol specifically tailored for N-Boc-protected thiazolidine derivatives.

Comparative Analysis: Structural Elucidation Alternatives

While SCXRD remains the definitive gold standard for absolute structural determination, drug development workflows often require a matrix of analytical techniques. The table below objectively compares the performance of SCXRD against alternative methodologies for small chiral molecules.

MethodologyPrimary OutputResolution / AccuracySample RequirementsLimitations
SCXRD Absolute 3D coordinates, stereochemistryAtomic (< 0.8 Å)Single crystal (> 0.1 mm)Strictly requires a high-quality, diffracting crystal.
NMR (NOESY/ROESY) Relative stereochemistry, solution conformationBulk average (solution state)1–5 mg, soluble in deuterated solventCannot independently assign absolute configuration without chiral derivatization.
Cryo-EM 3D Coulomb potential map2.0 – 3.0 ÅVitrified gridGenerally unsuitable for small molecules (< 50 kDa) unless utilizing MicroED.
PXRD Bulk phase purity, polymorph identificationLattice parameters10–50 mg microcrystalline powderAb initio structure solution from powder is mathematically complex and prone to overlap.

Crystallographic Data Profile

Thiazolidine-2-carboxylates present unique crystallographic challenges and advantages. The steric bulk of the tert-butoxycarbonyl (Boc) group often leads to rotational disorder, while the inherent flexibility of the saturated thiazolidine ring can result in multiple stable conformers in the asymmetric unit[4]. However, the presence of the sulfur atom is highly advantageous: it provides sufficient anomalous scattering to reliably determine the absolute configuration.

Table: Representative SCXRD Parameters for N-Boc-Thiazolidine Derivatives

Crystallographic Parameter Typical Value / Assignment
Chemical Formula C10H17NO4S[5]
Molecular Weight 247.31 g/mol [5]
Crystal System Orthorhombic[4]
Space Group P2₁2₁2₁ (Standard for chiral amino acid derivatives)[4]
Data Collection Temp. 100 K
Radiation Source Cu Kα (λ = 1.54184 Å)

| Absolute Structure Indicator | Flack Parameter ≈ 0.00(3) |

Experimental Protocol: Single Crystal Growth and X-Ray Diffraction

The following protocol is designed as a self-validating system. Mechanistic causality is provided for every major experimental choice to ensure reproducibility and scientific integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 50 mg of highly pure (>99%) Methyl N-Boc-thiazolidine-2-carboxylate in a minimum volume (approx. 0.5 mL) of ethyl acetate (solvent) in a 1-dram inner vial.

  • Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes (antisolvent). Cap the outer vial tightly.

  • Incubation: Store the undisturbed system at 4 °C for 3 to 7 days until visually distinct, block-like crystals form.

  • Causality: The Boc carbamate group imparts significant lipophilicity, making the compound highly soluble in most organic solvents. Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation as the volatile antisolvent diffuses into the solvent. This slow kinetic regime prevents the rapid nucleation that leads to amorphous powders, strongly favoring the growth of diffraction-quality single crystals.

Step 2: Cryocooling and Data Collection
  • Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a polyimide loop using a minimal amount of paratone oil.

  • Flash-Cooling: Transfer the loop immediately to the diffractometer goniometer, placing it directly into a 100 K nitrogen cold stream.

  • Diffraction: Collect full-sphere diffraction data using a microfocus Cu Kα X-ray source.

  • Causality: Flash-cooling to 100 K serves a dual purpose: it minimizes radiation damage from the X-ray beam and drastically reduces atomic thermal displacement parameters (B-factors). Lower thermal motion tightens the electron density maps, enabling precise resolution of the C2 stereocenter. Cu Kα radiation is specifically chosen over Mo Kα because the longer wavelength enhances the anomalous scattering signal of the sulfur atom, which is critical for calculating a reliable Flack parameter.

Step 3: Phasing, Refinement, and Validation
  • Phasing: Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation (Self-Validating Check): Ensure the final R₁ value is < 5% and the Flack parameter is 0.0 ± 0.1.

  • Causality: Because this is a small molecule lacking heavy metals, Direct Methods easily locate the sulfur, oxygen, nitrogen, and carbon atoms. Anisotropic refinement is mandatory to model the ellipsoidal thermal motion of the atoms, particularly the tert-butyl methyl groups of the Boc moiety, which frequently exhibit rotational disorder. A Flack parameter near zero mathematically validates that the correct absolute enantiomer has been modeled.

Mechanistic Insights: Conformation and Target Engagement

Beyond basic structural confirmation, X-ray crystallography of thiazolidine-2-carboxylates has revealed crucial mechanistic insights into their biological activity. Recent structural studies of PRODH complexed with thiazolidine-2-carboxylate derivatives demonstrate that the enzyme catalyzes oxidation at the C5 atom (adjacent to the sulfur)[2][6].

Following this oxidation, the N5 atom of the reduced FAD cofactor attacks the C5 position, forming a covalent adduct[3][6]. Crystallographic data definitively shows the modified FAD locked in a 2-electron reduced state, characterized by a distinct "butterfly bend" angle of the isoalloxazine ring[6]. Understanding the baseline solid-state conformation of Methyl N-Boc-thiazolidine-2-carboxylate—typically an envelope conformation that minimizes steric clash between the C2-ester and the N-Boc group—is essential for researchers designing next-generation, mechanism-based inactivators for cancer therapy[2].

Workflow Visualization

G Syn Synthesis & Purification (Methyl N-Boc-thiazolidine-2-carboxylate) Cryst Single Crystal Growth (Vapor Diffusion Method) Syn->Cryst >99% Purity Required Diff X-Ray Diffraction (100K, Cu Kα Radiation) Cryst->Diff Mount Suitable Crystal Phase Phasing & Refinement (Direct Methods, Anisotropic) Diff->Phase Electron Density Map Valid Validation & Absolute Config (Flack Parameter ≈ 0) Phase->Valid R1 < 5%

X-ray crystallographic workflow for Methyl N-Boc-thiazolidine-2-carboxylate.

References

1.[2] 6VZ9: Structure of proline utilization A with the FAD covalently modified by L-thiazolidine-2-carboxylate. RCSB PDB. 2.[6] Covalent Modification of the Flavin in Proline Dehydrogenase by Thiazolidine-2-Carboxylate. PMC / NIH. 3.[3] Covalent Modification of the Flavin in Proline Dehydrogenase by Thiazolidine-2-Carboxylate. ACS Chemical Biology. 4.[4] Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent. Organic & Biomolecular Chemistry. 5.[1] 462101-64-0 N-BOC-THIAZOLIDINE-CARBOXYLIC ACID DMAP. Guidechem. 6.[5] Methyl N-Boc-thiazolidine-2-carboxylate - Cnh Technologies. R&D Chemicals.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Methyl N-Boc-thiazolidine-2-carboxylate

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The purity and elemental composition of a compound like Methyl N-Boc-thiazolidine-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The purity and elemental composition of a compound like Methyl N-Boc-thiazolidine-2-carboxylate, a key building block in medicinal chemistry, directly impacts the reliability of experimental data and the safety and efficacy of potential drug candidates.[1][2] This guide provides an in-depth comparison of elemental analysis standards, focusing on the most pertinent techniques for this N-Boc protected thiazolidine derivative. We will delve into the causality behind experimental choices, present comparative data, and offer a detailed protocol for the most widely accepted method, all grounded in authoritative scientific principles.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental quality control measure, verifying the empirical formula of a synthesized compound.[3][4] For Methyl N-Boc-thiazolidine-2-carboxylate (C₁₀H₁₇NO₄S), this means confirming the precise ratios of carbon, hydrogen, nitrogen, and sulfur. Any significant deviation from the theoretical percentages can indicate the presence of impurities, residual solvents, or incomplete reaction, all of which can have profound implications for downstream applications.[1] The accepted industry standard for purity confirmation via elemental analysis is typically a deviation of no more than ±0.4% from the calculated theoretical values.[1][5]

Comparative Analysis of Key Techniques

While several techniques can provide elemental composition data, their applicability, precision, and limitations vary. Here, we compare the most relevant methods for the analysis of a mid-molecular weight organic compound like Methyl N-Boc-thiazolidine-2-carboxylate.

Technique Principle Elements Detected Typical Accuracy Sample Throughput Advantages Limitations
Combustion Analysis (CHNS) Sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[6]C, H, N, S, (O by pyrolysis)±0.3% absolute deviation[1]High"Gold standard" for organic compounds, high precision and accuracy, well-established methodology.[4][7]Destructive, can be affected by incomplete combustion of complex matrices, requires careful sample preparation.[1]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into an argon plasma, causing atomic emission of light at element-specific wavelengths.[8][9]Most elements, including S. Can be adapted for C, H, N, O.2-5% relative standard deviationHighExcellent for trace metal impurities, multi-element detection capabilities.[3][10]Not the primary method for bulk organic CHN analysis, requires sample digestion which can be complex for organic matrices.[8]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of secondary (or fluorescent) X-rays with energies characteristic of each element.[11]Elements heavier than sodium. Not suitable for H, C, N, O.Varies with matrix, typically in the ppm range for heavier elements.Very HighNon-destructive, rapid screening tool, minimal sample preparation.[12]Not suitable for the primary elements in organic compounds (C, H, N, O). Lower sensitivity for lighter elements.[11]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[13][14]¹H, ¹³C, ¹⁵N, ³¹P, etc.High (can be <1% RSD)Low to MediumNon-destructive, provides structural information, highly accurate for purity determination of the main component.[15]Not a direct measure of elemental composition, requires a suitable internal standard, may not detect non-NMR active impurities.

Rationale for Method Selection:

For the definitive determination of the elemental composition of Methyl N-Boc-thiazolidine-2-carboxylate, Combustion Analysis (CHNS) is the most appropriate and widely accepted technique.[4][7] Its high precision and accuracy for the core organic elements (C, H, N) and its capability to reliably quantify sulfur make it the industry standard. While ICP-OES is invaluable for detecting inorganic catalysts or trace metal impurities, it is not the preferred method for bulk organic elemental analysis. XRF is not suitable for the primary elements of interest in this organic molecule. qNMR is an excellent complementary technique for assessing purity against a known standard but does not directly provide the elemental ratios.

Experimental Protocol: CHNS Combustion Analysis

This protocol outlines the steps for the elemental analysis of Methyl N-Boc-thiazolidine-2-carboxylate using a modern CHNS elemental analyzer. The underlying principle is the complete combustion of the sample in a pure oxygen environment, followed by the separation and detection of the resulting gaseous oxides.[6]

Instrumentation:

  • CHNS Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube)

  • Microbalance (readable to 0.001 mg)

Reagents and Consumables:

  • High-purity helium and oxygen

  • Certified organic analytical standards (e.g., Acetanilide, Sulfanilamide)

  • Tin or silver capsules for sample encapsulation

  • Combustion and reduction tubes

  • Absorbent traps for water and carbon dioxide

Step-by-Step Methodology:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000°C for combustion and ~500-650°C for reduction).

    • Perform a leak test to ensure the integrity of the gas flow paths.

    • Calibrate the instrument using a certified organic analytical standard. This involves analyzing known masses of the standard to create a calibration curve for each element. The response of the thermal conductivity detector (TCD) is correlated to the known elemental mass.

  • Sample Preparation:

    • Ensure the Methyl N-Boc-thiazolidine-2-carboxylate sample is homogenous and completely dry to avoid erroneous results from residual solvents.[1]

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact mass will depend on the instrument's sensitivity.

    • Securely crimp the capsule to ensure no sample is lost and to create a small, dense pellet for efficient combustion.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, where it undergoes rapid and complete oxidation in a pulse of pure oxygen.

    • The resulting gas mixture (CO₂, H₂O, N₂, and SO₂) is carried by a helium stream through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated using a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Processing and Interpretation:

    • The instrument software integrates the peaks corresponding to each gas and, using the calibration data, calculates the percentage of each element (C, H, N, S) in the original sample.

    • Compare the experimental percentages to the theoretical values for Methyl N-Boc-thiazolidine-2-carboxylate (C₁₀H₁₇NO₄S, MW: 247.31 g/mol ):

      • Carbon (C): 48.56%

      • Hydrogen (H): 6.93%

      • Nitrogen (N): 5.66%

      • Sulfur (S): 12.97%

    • The results should be within the generally accepted tolerance of ±0.4% for each element.[1][5]

Workflow and Data Validation

The entire process, from sample preparation to data analysis, must be conducted within a validated system to ensure the trustworthiness of the results.

Elemental_Analysis_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Processing & Validation Sample Homogenous, Dry Sample Weigh Accurate Weighing (1-3 mg) Sample->Weigh Encapsulate Encapsulation in Tin/Silver Foil Weigh->Encapsulate Combustion High-Temp Combustion (~1000°C in O₂) Encapsulate->Combustion Autosampler Calibrate Instrument Calibration with Certified Standard Reduction Reduction of NOx to N₂ Combustion->Reduction Separation GC Separation of Gases (CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of % Element Integration->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Validation Validate (within ±0.4% deviation) Comparison->Validation

Caption: Workflow for CHNS Elemental Analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the elemental analysis data, the entire process should be governed by a robust quality system. This includes:

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its accuracy, precision, specificity, linearity, and range.[7][16][17][18]

  • System Suitability: Before each run, system suitability tests should be performed to ensure the instrument is performing correctly. This typically involves analyzing a known standard to verify the calibration.

  • Use of Certified Reference Materials: Calibration and ongoing verification should always be performed with certified reference materials to ensure traceability and accuracy.[14]

By adhering to these principles, the elemental analysis protocol becomes a self-validating system, providing high confidence in the generated data.

Conclusion

For the elemental analysis of Methyl N-Boc-thiazolidine-2-carboxylate, combustion analysis is the gold standard, offering unparalleled precision and accuracy for the determination of carbon, hydrogen, nitrogen, and sulfur. While other techniques like ICP-OES and qNMR serve as valuable complementary methods for assessing inorganic impurities and purity, respectively, they do not replace the fundamental need for direct elemental composition verification. By following a well-defined and validated protocol, researchers can ensure the integrity of their compounds, a critical step in the rigorous process of drug discovery and development.

References

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • Stimuli Article (qNMR). (2019). US Pharmacopeia (USP). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved from [Link]

  • Meeting ICH Q3D Standards Using ICP-OES in the Pharmaceutical Laboratory. (2026). Technology Networks. Retrieved from [Link]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): a Powerful Analytical Technique for Elemental Analysis. (2021). UniNE. Retrieved from [Link]

  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): Exploring Versatile Applications in Industrial and Analytical Chemistry. (2025). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]

  • Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. (2016). Journal of Chemical and Pharmaceutical Research.
  • Application, principle and operation of ICP-OES in pharmaceutical analysis. (2019). The Pharma Innovation. Retrieved from [Link]

  • Total Sulfur by Combustion using the LECO S832 Analyzer. (2026). California Department of Food and Agriculture. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Elemental Analysis CHNS (O). (2025). Auriga Research. Retrieved from [Link]

  • Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. (2006). Journal of Chromatography A. Retrieved from [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024). MDPI. Retrieved from [Link]

  • CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2020). Scientific Reports. Retrieved from [Link]

  • Novel Synthesis of some thiazolidinone derivatives. (2014). Research Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). Molbank. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.com. Retrieved from [Link]

  • CHNS Analyzer User Guide. (2014). Scribd. Retrieved from [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). (2023). Materials Characterization Services. Retrieved from [Link]

  • The Basics of Elemental Analysis with XRF – Q&A. (2020). Malvern Panalytical. Retrieved from [Link]

  • Suitability of XRF for Routine Analysis of Multi-Elemental Composition. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic elemental analyzers for CHNOS analysis. (n.d.). Elementar. Retrieved from [Link]

  • THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. (1966). Defense Technical Information Center. Retrieved from [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). Trade Science Inc. Retrieved from [Link]

  • Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). [No Source Found].
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Scholars Research Library - Der Pharma Chemica. (2011). Scholars Research Library. Retrieved from [Link]

Sources

Validation

A Comparative Guide to TLC Visualization Stains for Boc-Thiazolidine Compounds

For researchers engaged in the synthesis and modification of heterocyclic compounds, particularly in the realm of drug development, the seemingly routine task of monitoring reactions by Thin-Layer Chromatography (TLC) ca...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and modification of heterocyclic compounds, particularly in the realm of drug development, the seemingly routine task of monitoring reactions by Thin-Layer Chromatography (TLC) can present unexpected hurdles. The visualization of Boc-thiazolidine compounds, which merge the steric hindrance and acid lability of the tert-butoxycarbonyl (Boc) protecting group with the unique chemical nature of the thiazolidine ring, is a case in point. This guide provides a detailed comparison of common TLC visualization stains, offering insights into their chemical mechanisms and practical performance for this specific class of molecules.

The primary challenge in visualizing N-Boc protected compounds lies in the masking of the nitrogen's nucleophilicity and basicity by the bulky Boc group. This renders stains that rely on the reactivity of a free amine, such as ninhydrin under standard conditions, ineffective. Consequently, a judicious choice of visualization agent is paramount for accurate reaction monitoring and purification.

Comparative Analysis of TLC Stains

The effectiveness of a TLC stain for Boc-thiazolidine compounds hinges on its ability to react with either the Boc group, the thiazolidine ring, or other functional groups present in the molecule. Below is a comparative analysis of several commonly employed stains.

StainTarget FunctionalityMechanismSensitivity & SelectivityColorKey Considerations
Potassium Permanganate (KMnO₄) Oxidizable groups (sulfur, amine)Oxidation of the sulfur atom in the thiazolidine ring and potentially the nitrogen upon heating.High sensitivity, broad selectivity.Yellow-brown spots on a purple/pink background.Excellent general-purpose stain. The thiazolidine sulfur is readily oxidized.
Ceric Ammonium Molybdate (CAM) General oxidative stainComplexation and oxidation of various functional groups.Very high sensitivity, broad selectivity.Dark blue spots on a light blue background.A highly sensitive and reliable "workhorse" stain for a wide range of compounds.
Ninhydrin (with heating) Primary and secondary aminesThermal deprotection of the Boc group to reveal the secondary amine, which then reacts with ninhydrin.Moderate to high sensitivity for the deprotected amine.Yellow to brown spots for secondary amines.Requires heating to facilitate Boc deprotection. The color may be less intense than for primary amines.
Vanillin-Sulfuric Acid Nucleophiles (amines, alcohols), aldehydes, ketonesAcid-catalyzed condensation reaction.Moderate sensitivity, good for certain functional groups.Varied colors (e.g., pink, purple, blue).The sterically hindered Boc-amine may show weak or no coloration.

Mechanistic Insights and Rationale

Potassium Permanganate (KMnO₄): The Oxidative Powerhouse

The potassium permanganate stain is a robust choice for Boc-thiazolidine compounds due to its strong oxidizing nature. The thiazolidine ring contains a sulfur atom which is susceptible to oxidation. The permanganate ion (MnO₄⁻), which is intensely purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, upon reaction with an oxidizable functional group. This results in the appearance of a yellow-brown spot on a purple or pink background. This stain is particularly advantageous as it does not rely on the presence of a free amine and is sensitive to the sulfur heterocycle itself.

Ceric Ammonium Molybdate (CAM): The Sensitive Generalist

The CAM stain, also known as Hanessian's stain, is another powerful oxidative stain renowned for its high sensitivity and broad applicability.[1] It is a mixture of ceric ammonium sulfate and ammonium molybdate in sulfuric acid. The exact mechanism is complex, but it is believed to involve the formation of colored mixed-valence molybdenum species (molybdenum blue) upon reaction with organic compounds. Its ability to visualize a wide array of functional groups makes it a highly reliable option for Boc-thiazolidine derivatives, often revealing even minor impurities.

Ninhydrin: A Tale of Two Conditions

Ninhydrin is the classic stain for amino acids and primary amines, forming the intensely colored Ruhemann's purple.[2] With Boc-protected amines, a direct reaction at room temperature is not observed due to the protected nitrogen. However, by heating the TLC plate after dipping in the ninhydrin solution, the acid-labile Boc group can be cleaved, liberating the secondary amine of the thiazolidine ring. This free amine can then react with ninhydrin to produce a characteristic yellow to brownish spot.[3][4] While effective, this method's success is contingent on the thermal deprotection of the Boc group.

Vanillin: An Aldehyde's Encounter with Nucleophiles

The vanillin stain, prepared in acidic ethanol, is effective for visualizing nucleophilic compounds such as alcohols and amines, as well as aldehydes and ketones.[5] The reaction proceeds via an acid-catalyzed condensation of the analyte with the aldehyde group of vanillin, leading to a colored product. For Boc-thiazolidine compounds, the sterically hindered and electronically deactivated nitrogen of the Boc-protected amine may not be sufficiently nucleophilic to react readily, potentially leading to faint or no spots.

Experimental Protocols

The following are detailed protocols for the recommended TLC visualization stains for Boc-thiazolidine compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Potassium Permanganate (KMnO₄) Stain

Protocol:

  • Preparation of the Staining Solution: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution. Stir until all solids are dissolved. The solution should be a deep purple color and can be stored in a sealed container for several months.[4]

  • Staining Procedure:

    • After developing and thoroughly drying the TLC plate, carefully dip it into the KMnO₄ solution for 1-2 seconds using forceps.

    • Remove the plate and let the excess stain drip off.

    • Gently heat the plate with a heat gun until yellow-brown spots appear against a pink or purple background. Avoid overheating, which can char the plate and obscure the spots.

Ceric Ammonium Molybdate (CAM) Stain

Protocol:

  • Preparation of the Staining Solution: In a suitable flask, dissolve 2.5 g of ammonium molybdate tetrahydrate and 1 g of ceric ammonium sulfate dihydrate in 100 mL of a 10% aqueous sulfuric acid solution. The solution should be a pale yellow-green color and is stable for several months when stored in a dark bottle.[1]

  • Staining Procedure:

    • After developing and drying the TLC plate, immerse it in the CAM staining solution for a few seconds.

    • Remove the plate, allowing the excess reagent to drain.

    • Heat the plate with a heat gun. Dark blue spots will appear on a light blue background. The stain is very sensitive, so even trace amounts of compounds will be visible.

Ninhydrin Stain (with Heating)

Protocol:

  • Preparation of the Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid. The solution should be stored in a dark, well-sealed container.[6]

  • Staining Procedure:

    • After the TLC plate has been developed and dried, dip it into the ninhydrin solution.

    • Allow the excess solvent to evaporate.

    • Carefully heat the plate with a heat gun. For Boc-protected amines, spots will typically appear as yellow to brown upon heating as the Boc group is removed.[4]

Visualizing the Workflow

A systematic approach to TLC visualization is crucial for obtaining reliable results. The following diagram illustrates a recommended workflow for staining TLC plates of Boc-thiazolidine compounds.

TLC_Staining_Workflow cluster_prep Plate Preparation cluster_staining Staining & Visualization cluster_stains Stain Selection Develop Develop TLC Plate Dry Thoroughly Dry Plate Develop->Dry Dip Dip in Staining Solution Dry->Dip Heat Heat with Heat Gun Dip->Heat KMnO4 KMnO₄ CAM CAM Ninhydrin Ninhydrin (with heat) Visualize Visualize Spots Heat->Visualize

Caption: Recommended workflow for TLC visualization of Boc-thiazolidine compounds.

Chemical Principles at Play

The choice of stain is dictated by the chemical functionalities present in the Boc-thiazolidine molecule. The following diagram illustrates the key reactive sites for the recommended stains.

Staining_Mechanisms cluster_stains Staining Reagents BocThiazolidine Boc-Thiazolidine Boc Group Nitrogen Sulfur KMnO4 KMnO₄ (Oxidizing Agent) BocThiazolidine:s->KMnO4 Oxidation CAM CAM (Oxidizing Agent) BocThiazolidine:s->CAM Oxidation Ninhydrin Ninhydrin (Amine detection) BocThiazolidine:boc->Ninhydrin Heat-induced Deprotection Ninhydrin->BocThiazolidine:n Reaction with free amine

Caption: Reactive sites on a Boc-thiazolidine molecule for different TLC stains.

Conclusion and Recommendations

For the reliable and sensitive visualization of Boc-thiazolidine compounds on TLC plates, oxidative stains are the most robust and recommended options.

  • Potassium Permanganate (KMnO₄) is an excellent first choice due to its broad reactivity, especially with the sulfur atom in the thiazolidine ring, providing clear and immediate results upon gentle heating.

  • Ceric Ammonium Molybdate (CAM) offers superior sensitivity and is a highly effective universal stain that will reliably visualize these compounds, often revealing even minor byproducts.

  • Ninhydrin with heating serves as a useful orthogonal method. A positive result with heated ninhydrin can help confirm the presence of the nitrogen-containing heterocycle, as it relies on the deprotection of the Boc group to reveal the amine.

The vanillin stain is generally less reliable for this class of compounds due to the steric and electronic effects of the Boc group. By understanding the chemical principles behind these visualization techniques and selecting the appropriate stain, researchers can ensure accurate and efficient monitoring of their synthetic transformations involving Boc-thiazolidine derivatives.

References

  • TLC Visualization Reagents. EPFL. [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • TLC stains. Organic Chemistry. [Link]

  • TLC Stains. [Link]

  • VanVeller, B. VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Sarpong Group. Appendix 3: Recipes For TLC Stains. University of California, Berkeley. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • University of Rochester Chemistry. Magic Formulas: TLC Stains. [Link]

  • Cegielska, B., & Kacprzak, K. M. (2010). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 84(6), 807-810. [Link]

  • Reddit. (2025, July 30). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY. [Link]

  • Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. [Link]

  • Wikipedia. Ninhydrin. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]

  • Preparation of Thin-Layer Chromatography Stains. [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]

  • Nichols, L. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Reddit. (2025, March 6). o-vanillin or vanillin for TLC stain. r/chemistry. [Link]

  • Silva, F. B. D., de Menezes, J. C., de Lima, M. D. C. A., Galdino, S. L., Pitta, I. D. R., & de Albuquerque, J. F. C. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific reports, 8(1), 1-14. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • ResearchGate. Physicochemical & TLC data of the synthesized compounds (scheme I & II). [Link]

  • Wikipedia. Thiazolidine. [Link]

  • Al-Karad, L. A., & Al-Jebour, A. A. (2019). Synthesis and Characterization of Some 4-Substituted Thiazolidinone Derivatives. International Journal of Pharmaceutical Quality Assurance, 10(4), 631-636. [Link]

  • Kitson, S. L., & Lalevée, J. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Doulah, M. A., & Dutta, A. (2024). Synthesis and Characterization of Some Novel Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2469. [Link]

  • PETROW, V., & STEPHENSON, O. (1953). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. Journal of Pharmacy and Pharmacology, 5(5), 359-361. [Link]

  • Bougrin, K., & Soufiaoui, M. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 44(1), 213-217. [Link]

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Safety & Regulatory Compliance

Safety

Methyl N-Boc-thiazolidine-2-carboxylate: Comprehensive Disposal and Safety Protocol

As researchers and drug development professionals, handling protected amino acid derivatives like Methyl N-Boc-thiazolidine-2-carboxylate (CAS: 885269-51-2)[1] is a routine aspect of synthetic workflows. However, the dis...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling protected amino acid derivatives like Methyl N-Boc-thiazolidine-2-carboxylate (CAS: 885269-51-2)[1] is a routine aspect of synthetic workflows. However, the disposal of this specific compound requires rigorous logistical oversight. Because it contains a tert-butyloxycarbonyl (Boc) protecting group alongside a sulfur-nitrogen heterocyclic core, improper disposal can lead to the release of toxic oxides and highly flammable byproducts.

This guide provides a self-validating, step-by-step operational plan for the safe handling and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound, ensuring laboratory safety and environmental stewardship.

Mechanistic Causality of Disposal: The "Why" Behind the Protocol

Before executing any disposal plan, it is critical to understand the thermal degradation pathway of the chemical. We do not simply throw chemicals into a bin; we engineer their destruction.

  • N-Boc Cleavage & Flammability: Under thermal stress, the N-Boc group undergoes rapid elimination, releasing isobutylene gas (highly flammable) and carbon dioxide. If not controlled, this can cause localized pressure and temperature spikes.

  • Heterocycle Oxidation: The thiazolidine ring contains organically-bound sulfur and nitrogen. When subjected to standard combustion, these heteroatoms oxidize into sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. These are severe environmental pollutants and respiratory hazards that cannot be released into the atmosphere.

  • The Combustible Solvent Imperative: Standard authoritative protocols dictate dissolving the compound in a combustible solvent prior to incineration[3]. This is not merely for dilution; it provides the necessary caloric value (BTUs) to maintain the extreme temperatures required to completely shatter the stable thiazolidine ring and prevent the formation of toxic Products of Incomplete Combustion (PICs)[2].

Quantitative Operational Parameters

To ensure complete destruction and compliance with EPA RCRA Subtitle C regulations[4], the disposal facility and laboratory must adhere to specific quantitative parameters.

Operational ParameterTarget ValueMechanistic Rationale
Primary Incinerator Temp > 850 °CInitiates N-Boc thermal cleavage and initial heterocycle fragmentation.
Afterburner Temperature > 1100 °CEnsures complete oxidation of isobutylene and organic fragments to CO₂ and H₂O[3].
Scrubber pH (Alkaline) 8.5 - 9.5Neutralizes acidic SOx and NOx gases generated from the S and N heteroatoms[3].
Max Accumulation Time < 90 DaysRCRA compliance for Large Quantity Generators (LQGs) to prevent container degradation[4].
Solvent Mixing Ratio 1:10 (w/v)Ensures optimal viscosity and fuel value for the incinerator injection nozzles.

Step-by-Step Laboratory Disposal Protocol

This protocol establishes a self-validating system where each step verifies the safety of the subsequent action.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate Methyl N-Boc-thiazolidine-2-carboxylate waste from halogenated solvents, heavy metals, and strong oxidizers.

  • Causality: Mixing with halogenated waste alters the required incineration profile and can generate dioxins. Mixing with strong oxidizers can trigger premature, uncontrolled N-Boc deprotection and auto-ignition.

  • Validation: Utilize dedicated, clearly labeled "Non-Halogenated Organic S/N Waste" high-density polyethylene (HDPE) containers.

Step 2: Solvent Solubilization

  • Action: Dissolve or mix the solid/liquid material with a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or toluene)[3].

  • Causality: Solid powders can cause localized temperature spikes in incinerators. A homogeneous liquid mixture ensures a steady, controlled burn rate and provides the fuel necessary for complete destruction.

Step 3: Manifesting and RCRA Compliance

  • Action: Label the container with the exact chemical composition, accumulation start date, and the appropriate EPA waste codes[4].

  • Causality: "Cradle-to-grave" tracking is required by RCRA Subtitle C[5]. Accurate manifesting ensures the receiving Treatment, Storage, and Disposal Facility (TSDF) routes the waste to a unit explicitly equipped with the necessary alkaline scrubbers.

Step 4: Thermal Destruction (TSDF Execution)

  • Action: Transfer the manifested waste to a licensed professional waste disposal service. The facility will inject the mixture into a chemical incinerator equipped with an afterburner and a scrubber[6].

Visualizing the Disposal Workflow

The following diagram maps the lifecycle of the chemical waste, highlighting the critical neutralization steps required for sulfur and nitrogen-containing organics.

G A Waste Generation (Methyl N-Boc-thiazolidine-2-carboxylate) B Segregation (Non-Halogenated Organic S/N Waste) A->B C Combustible Solvent Mixing (e.g., Ethanol/Acetone) B->C D Thermal Destruction (Chemical Incinerator) C->D E Afterburner (Complete Oxidation of Isobutylene/CO) D->E F Alkaline Scrubber (Neutralization of SOx & NOx) E->F G Safe Emission (CO2, H2O, N2, Sulfates) F->G

Workflow of Methyl N-Boc-thiazolidine-2-carboxylate disposal via thermal destruction and scrubbing.

Emergency Spill Response Protocol

In the event of an accidental release during handling or preparation for disposal, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Immediately clear the area and maximize fume hood or room ventilation to disperse any potential vapors.

  • PPE Upgrade: Don a NIOSH-approved respirator, chemical safety goggles, and heavy nitrile gloves[7].

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains [6]. Organic sulfur/nitrogen compounds can persist in aquatic environments and disrupt local ecosystems.

  • Collection: Sweep up the solid (or absorb liquid with an inert material like vermiculite) without creating dust. Place the material in a sealed bag or suitable closed container and hold for waste disposal as outlined in Step 3[6]. Wash the spill site thoroughly after material pickup is complete.

References

  • Products list - METHYL N-BOC-THIAZOLIDINE-2-CARBOXYLATE Interchim URL:[Link]

  • Appropriate Method of Disposal of Substance or Preparation (Sigma-Aldrich) University of Wisconsin-Whitewater / Sigma-Aldrich URL: [Link]

  • Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Incineration of Hazardous Waste (EPA/530-SW-88-018) U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl N-Boc-thiazolidine-2-carboxylate

CAS Number: 885269-51-2 Formula: C₁₀H₁₇NO₄S Molecular Weight: 247.31 g/mol Executive Safety Summary Methyl N-Boc-thiazolidine-2-carboxylate is a protected amino acid derivative used primarily as a building block in pepti...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 885269-51-2 Formula: C₁₀H₁₇NO₄S Molecular Weight: 247.31 g/mol

Executive Safety Summary

Methyl N-Boc-thiazolidine-2-carboxylate is a protected amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry. While specific toxicological data for this exact CAS is limited, its structural analogs (thiazolidines and Boc-protected amino esters) are universally classified as Irritants (Skin/Eye/Respiratory) with potential sensitizing properties due to the sulfur-containing heterocycle.

Core Directive: Treat this compound as a Hazardous Irritant . All handling must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols. Avoid contact with strong acids (which cleave the Boc group, releasing gas) and strong bases (which hydrolyze the ester).

Risk Assessment & Hazard Identification

This assessment applies the Precautionary Principle , deriving hazards from the functional groups (Thiazolidine, Carbamate, Ester) and analogous compounds (e.g., L-Thiazolidine-4-carboxylic acid).

Hazard Class (GHS)Hazard StatementPhysiological Mechanism
Skin Irritation (Category 2) H315: Causes skin irritation.[1]Lipophilic Boc group facilitates dermal penetration; sulfur moiety may react with skin proteins.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2]Mechanical abrasion from crystals and chemical irritation from hydrolysis products.
STOT-SE (Category 3) H335: May cause respiratory irritation.[1][3]Inhalation of fine dust triggers mucosal inflammation.
Sensitization (Potential) Warning: Potential Skin Sensitizer.Thiazolidine rings can open or oxidize, potentially forming haptens that trigger immune responses.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task. The "Barrier Integrity" column explains the scientific rationale for the material choice.

PPE TypeSpecificationBarrier Integrity Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Standard Handling: Nitrile provides excellent resistance to solid organic amides. Solvent Handling: If dissolved in DCM/Chloroform, use Double Gloving or PVA/Viton gloves, as halogenated solvents permeate nitrile rapidly.
Eye Protection Safety Glasses with side shieldsPrevents direct projectile entry. Chemical Goggles required if generating dust or working with large quantities (>5g).
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary engineering control. If hood is unavailable (not recommended), use N95/P100 respirator .
Body Defense Lab Coat (Cotton/Poly blend), Closed-toe shoesPrevents skin contact. Cotton minimizes static discharge risk with organic powders.

Operational Handling Protocol

A. Storage & Stability[3]
  • Temperature: Store at 2-8°C (Refrigerated) .

  • Atmosphere: Hygroscopic potential. Store under Inert Gas (Argon or Nitrogen) to prevent sulfur oxidation (to sulfoxide) or ester hydrolysis.

  • Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation.

B. Weighing & Transfer (Step-by-Step)
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening .

    • Reasoning: Opening a cold vial in humid air causes water condensation, accelerating hydrolysis of the methyl ester.

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Transfer: Use a clean, dry spatula. Avoid metal spatulas if the compound appears sticky or corrosive; PTFE-coated tools are preferred.

  • Solubilization:

    • Compatible Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

    • Incompatible Solvents: Water (slow hydrolysis), aqueous acids (Boc removal).

C. Reaction Setup (Causality & Logic)
  • Acid Sensitivity: Do not expose to strong acids (TFA, HCl) unless deprotection is intended.

    • Mechanism:[4][5][6] Acid catalyzes the cleavage of the tert-butyl carbamate (Boc), releasing isobutylene gas and CO₂. In a closed vessel, this pressurization can cause an explosion.

  • Base Sensitivity: Avoid strong aqueous bases (NaOH, KOH).

    • Mechanism:[5][6] Saponification of the methyl ester occurs rapidly, yielding the free acid which may have different solubility and reactivity profiles.

Emergency Response & Spill Management

Scenario: User drops a 500mg vial of solid powder on the floor.

SpillResponse Start Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Start->Evacuate PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Evacuate->PPE Contain 3. Containment Cover with damp paper towel (Prevents dust aerosolization) PPE->Contain Cleanup 4. Mechanical Pickup Use scoop/dustpan. DO NOT sweep dry. Contain->Cleanup CleanSurface 5. Surface Decontamination Wipe with soap/water, then Ethanol Cleanup->CleanSurface Disposal 6. Disposal Place in Solid Hazardous Waste CleanSurface->Disposal

Figure 1: Workflow for safely managing a solid spill of Methyl N-Boc-thiazolidine-2-carboxylate.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sulfur sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/acetone on skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Disposal & Waste Management

Disposal must comply with local environmental regulations (RCRA in the US).

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic Solid Collect in a dedicated solid waste drum. Label as "Toxic/Irritant Organic Solid."
Liquid Waste Non-Halogenated or Halogenated If dissolved in DCM, use Halogenated waste. If in MeOH/EtOAc, use Non-Halogenated .
Contaminated Debris Hazardous Debris Gloves, paper towels, and weigh boats must be bagged and treated as solid chemical waste.

References

  • Interchim . (n.d.). Methyl N-Boc-thiazolidine-2-carboxylate Product Page. Retrieved March 1, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Thiazolidine-2-carboxylic acid derivatives. Retrieved March 1, 2026, from [Link]

Sources

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